6-Amino-2-methylpyrimidin-4-ol dihydrate
Description
Properties
IUPAC Name |
4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZWHXSXVBZLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369217 | |
| Record name | ST50405409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388582-41-0 | |
| Record name | ST50405409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of its structural characteristics, analytical methodologies for its characterization, and its emerging applications.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases, vitamins, and a wide range of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. 6-Amino-2-methylpyrimidin-4-ol, as a substituted pyrimidine, serves as a versatile building block for the synthesis of more complex molecules with diverse therapeutic applications, including potential antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The dihydrate form of this compound is often the commercially available and stable form, making a thorough understanding of its properties crucial for its effective utilization in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N₃O₃ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Anhydrous Molecular Formula | C₅H₇N₃O | [5][6][7] |
| Anhydrous Molecular Weight | 125.13 g/mol | [5][6][7] |
| Appearance | White to off-white powder/crystals | [7][8] |
| Melting Point | >300 °C | [4][6][7] |
| Solubility | Information not widely available, requires experimental determination. | |
| CAS Number | 388582-41-0 (dihydrate) | [4] |
| PubChem CID | 2724727 (dihydrate) | [4] |
It is important to note the tautomeric nature of the 6-Amino-2-methylpyrimidin-4-ol core. It can exist in keto-enol and amine-imine tautomeric forms, with the keto-amine form generally being the most stable. This tautomerism can influence its reactivity and biological activity.[5]
Caption: Tautomeric forms of 2-amino-6-methylpyrimidin-4-one.
Analytical Characterization: A Multi-technique Approach
Robust analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. A combination of spectroscopic and thermal analysis techniques is typically employed.
Spectroscopic Analysis
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3100 | N-H and O-H | Stretching (from amino group and water of hydration) |
| 3000 - 2850 | C-H | Stretching (from methyl group) |
| ~1650 | C=O | Stretching (from pyrimidinone ring) |
| ~1600 | C=N, C=C | Ring stretching |
| ~1500 | N-H | Bending |
Note: The presence of broad peaks in the high-frequency region is indicative of the water of hydration.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Expected ¹H NMR (DMSO-d₆) Signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | singlet | 3H | -CH₃ |
| ~5.5 | singlet | 1H | Pyrimidine ring C-H |
| ~6.5 | broad singlet | 2H | -NH₂ |
| ~10.5 | broad singlet | 1H | Ring N-H |
| ~3.3 | singlet | 4H | H₂O (dihydrate) |
Expected ¹³C NMR (DMSO-d₆) Signals:
| Chemical Shift (ppm) | Assignment |
| ~20 | -CH₃ |
| ~95 | Pyrimidine ring C5 |
| ~155 | Pyrimidine ring C2 |
| ~160 | Pyrimidine ring C6 |
| ~165 | Pyrimidine ring C4 (C=O) |
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
TGA is used to determine the water content and thermal stability of the dihydrate compound.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample in a TGA pan.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.
-
Data Analysis: The weight loss corresponding to the loss of two water molecules confirms the dihydrate nature of the compound. The decomposition temperature provides information about its thermal stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Synthesis and Reactivity
6-Amino-2-methylpyrimidin-4-ol is typically synthesized through the condensation of ethyl acetoacetate with guanidine. This reaction provides a straightforward and efficient route to the pyrimidine core.
Caption: General synthesis pathway for 6-Amino-2-methylpyrimidin-4-ol.
The presence of multiple functional groups (amino, hydroxyl/keto, and methyl) makes 6-Amino-2-methylpyrimidin-4-ol a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can be alkylated or converted to a leaving group for nucleophilic substitution reactions.[3][9] These reactions open up avenues for the synthesis of a wide range of derivatives with tailored properties.
Applications in Drug Development and Beyond
The pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents.[1] 6-Amino-2-methylpyrimidin-4-ol and its derivatives have been investigated for a variety of biological activities.
-
Anticancer Agents: The pyrimidine core is present in many anticancer drugs that act as kinase inhibitors or antimetabolites. Derivatives of 6-Amino-2-methylpyrimidin-4-ol have been explored as potential inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma.[10]
-
Antimicrobial Agents: The ability of the pyrimidine ring to mimic natural nucleobases allows for the design of potent antimicrobial agents that can interfere with microbial DNA and RNA synthesis.[1]
-
DPP-4 Inhibitors: Fused pyrazolopyrimidine derivatives have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[11]
-
Plant Growth Regulators: Certain derivatives have shown promising activity as plant growth stimulants.[3]
-
Materials Science: The hydrogen bonding capabilities of the ureido-pyrimidinone (UPy) moiety, which can be derived from this core structure, are utilized in the development of self-healing supramolecular polymers.[7]
The diverse applications highlight the importance of 6-Amino-2-methylpyrimidin-4-ol as a valuable starting material for the synthesis of novel compounds with significant biological and material properties.
Safety and Handling
While a comprehensive safety profile for the dihydrate is not extensively documented, the anhydrous form and related compounds provide some guidance. It is recommended to handle this compound with standard laboratory precautions.
-
Hazard Identification: Some sources indicate that the anhydrous form may cause skin and eye irritation.[5] It is prudent to assume the dihydrate may have similar properties.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area.[8][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date safety and handling information.[8][12]
Conclusion
This compound is a fundamentally important heterocyclic compound with a rich chemistry and a wide range of potential applications, particularly in the field of drug discovery. Its versatile structure allows for the synthesis of a diverse library of derivatives with tailored biological activities. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers working with this valuable chemical building block.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
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Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6. [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(12), 2289. [Link]
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Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(12), 20870–20913. [Link]
-
Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. [Link]
-
Impactfactor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Retrieved from [Link]
-
Chung, Y.-M., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 29(22), 3980-3996. [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
Introduction
6-Amino-2-methylpyrimidin-4-ol is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.[1][2] The hydrated form, specifically 6-Amino-2-methylpyrimidin-4-ol dihydrate, presents a unique set of challenges and considerations in its structural characterization. The presence of water molecules within the crystal lattice can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Therefore, a definitive elucidation of its three-dimensional structure is paramount for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice. This document is designed to be a self-validating resource, grounding its protocols in established scientific principles and authoritative references.
Single-Crystal X-ray Diffraction: The Definitive Architectural Blueprint
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, including the water molecules of hydration.
Causality of Experimental Choice:
For a hydrated crystalline compound, SCXRD is indispensable. It not only confirms the molecular structure of the pyrimidine derivative but also definitively establishes the stoichiometry of hydration and the intricate network of hydrogen bonding involving the water molecules. This hydrogen bonding network is critical to the stability of the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve 6-Amino-2-methylpyrimidin-4-ol in a suitable solvent (e.g., a mixture of ethanol and water).
-
Employ a slow evaporation method at a constant temperature (e.g., room temperature) to allow for the formation of high-quality, single crystals. The presence of water in the crystallization medium is crucial for obtaining the dihydrate form.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head.
-
Position the mounted crystal on a single-crystal X-ray diffractometer.
-
Collect diffraction data over a range of angles by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the precise atomic positions.
-
Expected Crystallographic Data:
| Parameter | Expected Value (based on trihydrate analogue) | Significance |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P-1 | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Z | (Integer) | The number of molecules per unit cell. |
The final output will be a detailed crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and information about the hydrogen bonding network, confirming the dihydrate structure.
Spectroscopic Analysis: A Symphony of Molecular Vibrations and Spins
Spectroscopic techniques provide complementary information to paint a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]
Causality of Experimental Choice:
¹H and ¹³C NMR are fundamental for confirming the organic core of the molecule. They provide information on the chemical environment, connectivity, and number of different types of protons and carbons.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to identify the number and environment of the protons.
-
Acquire ¹³C NMR spectra to identify the number and environment of the carbon atoms.
-
-
Data Processing: Process the raw data (FID) through Fourier transformation, phase correction, and baseline correction.[4]
Expected NMR Data:
| Technique | Expected Chemical Shifts (δ, ppm) in DMSO-d₆ | Interpretation |
| ¹H NMR | ~2.0-2.2 | Singlet, 3H (Methyl group protons) |
| ~5.5-6.0 | Singlet, 1H (Vinyl proton on the pyrimidine ring) | |
| ~6.5-7.0 | Broad singlet, 2H (Amino group protons) | |
| ~10.0-11.0 | Broad singlet, 1H (Hydroxyl group proton) | |
| ~3.3 | Broad singlet (Water protons from the dihydrate) | |
| ¹³C NMR | ~20 | Methyl carbon |
| ~100-110 | Vinyl carbon | |
| ~150-170 | Carbonyl and other ring carbons |
Note: The chemical shifts for the NH₂ and OH protons can be broad and may exchange with water.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups.
Causality of Experimental Choice:
FTIR is excellent for identifying the presence of key functional groups, such as O-H (from the hydroxyl group and water), N-H (from the amino group), C=O, and C=N bonds, which are characteristic of the molecule.[6]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3500-3200 (broad) | O-H stretching (from water and the hydroxyl group) |
| 3400-3300 | N-H stretching (from the amino group) |
| ~2950 | C-H stretching (from the methyl group) |
| 1680-1640 | C=O stretching and/or C=N stretching |
| ~1600 | NH₂ scissoring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Causality of Experimental Choice:
MS is crucial for confirming the molecular weight of the anhydrous form of the compound. The fragmentation pattern can also provide clues about the molecular structure.[7]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum.
Expected Mass Spectrometry Data:
The molecular ion peak [M+H]⁺ for the anhydrous molecule (C₅H₇N₃O) would be expected at m/z 126.06.[8] The dihydrate will likely lose water upon ionization. The fragmentation pattern will show characteristic losses of small neutral molecules.
Thermal Analysis: Quantifying the Water of Hydration
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing hydrated compounds.[9]
Causality of Experimental Choice:
TGA measures the change in mass as a function of temperature, allowing for the precise quantification of the water content.[10] DSC measures the heat flow associated with thermal transitions, such as dehydration and decomposition.[11]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA/DSC pan.
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss (TGA) and heat flow (DSC) simultaneously.
-
Expected Thermal Analysis Data:
A weight loss corresponding to two moles of water per mole of the parent compound is expected in the TGA thermogram, likely occurring below 150 °C. The DSC curve will show an endothermic peak corresponding to the energy required for this dehydration process.[12] The anhydrous compound is reported to have a melting point above 300 °C.
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments to achieve a comprehensive structural elucidation.
Caption: A logical workflow for the comprehensive structure elucidation of this compound.
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction provides the definitive three-dimensional structure, spectroscopic and thermal analyses offer crucial complementary data for a comprehensive and unambiguous characterization. This guide provides the necessary framework and protocols for researchers to confidently approach the structural determination of this and similar hydrated pharmaceutical building blocks.
References
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Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem. Available at: [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link]
-
Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440(2), 022023. Available at: [Link]
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU. Available at: [Link]
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IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
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Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal. Available at: [Link]
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IEA SHC. (n.d.). THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. IEA SHC. Available at: [Link]
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Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Available at: [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH. Available at: [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]
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Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Available at: [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available at: [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central. Available at: [Link]
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A Comprehensive Technical Guide to 6-Amino-2-methylpyrimidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth exploration of 6-Amino-2-methylpyrimidin-4-ol, a pivotal heterocyclic compound in the landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights into its chemical properties, synthesis, analytical validation, and applications.
Introduction: Unveiling a Versatile Chemical Scaffold
6-Amino-2-methylpyrimidin-4-ol, also recognized by its tautomeric name 2-Amino-4-hydroxy-6-methylpyrimidine, is a key building block in the synthesis of a multitude of biologically active molecules.[1] While the query specified the dihydrate form, the predominant literature and chemical databases refer to the anhydrous form, which is assigned the CAS number 3977-29-5 .[2][3][4][5] For the purpose of this guide, we will focus on the well-documented anhydrous compound, as a distinct CAS number for the dihydrate is not commonly cited. The pyrimidine core of this molecule is a well-established pharmacophore in oncology and is instrumental in the development of kinase inhibitors and other antitumor agents.[1]
The strategic placement of amino, hydroxyl, and methyl groups on the pyrimidine ring provides multiple reaction sites for chemical modification, making it a versatile scaffold for creating diverse chemical libraries. Its derivatives have shown significant promise in various therapeutic areas, including the development of agents for infectious diseases and cancer.[1]
Physicochemical Properties: A Quantitative Overview
The fundamental physicochemical properties of 6-Amino-2-methylpyrimidin-4-ol are crucial for its handling, formulation, and application in synthetic chemistry. The table below summarizes these key characteristics.
| Property | Value | Source |
| CAS Number | 3977-29-5 | [2][3][4][5] |
| Molecular Formula | C₅H₇N₃O | [2][3] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | >300 °C | [3] |
| Purity | >98.0% (HPLC) | [4] |
| IUPAC Name | 2-amino-6-methylpyrimidin-4(1H)-one | [2] |
| Synonyms | 2-Amino-6-methyl-4-pyrimidinol, 6-Methylisocytosine | [2][3][5] |
Synthesis and Mechanistic Insights
The synthesis of 6-Amino-2-methylpyrimidin-4-ol and its derivatives often involves the condensation of a β-ketoester with guanidine or its derivatives. This classical approach provides a straightforward and efficient route to the pyrimidine core. Modifications to this core are then performed to generate a library of compounds for biological screening.
A general synthetic approach for creating derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine involves reacting it with other molecules to form Schiff bases, which can then be further modified to create a variety of heterocyclic compounds.[6] For instance, reacting 2-amino-4-hydroxy-6-methyl pyrimidine with 3-amino acetophenone in an acidic medium yields a Schiff base derivative.[6] This intermediate can then be reacted with other compounds to synthesize oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole derivatives.[6]
Below is a generalized workflow for the synthesis of derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine.
Analytical Characterization: Ensuring Purity and Structural Integrity
The structural confirmation and purity assessment of 6-Amino-2-methylpyrimidin-4-ol and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.
Experimental Protocol for Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify functional groups.
-
Method: A sample is prepared as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Expected Peaks: Characteristic bands for N-H, O-H, C=O, and C=N stretching vibrations are observed.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure.
-
Method: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent like DMSO-d₆.[7]
-
Expected Signals: The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the arrangement of atoms.
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Method: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[2]
-
Expected Outcome: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine purity.
-
Method: A validated HPLC method is used to assess the purity of the synthesized compound, often showing results greater than 98%.[4]
-
The following diagram illustrates a standard analytical workflow for compound validation.
Applications in Research and Drug Development
The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[8] 6-Amino-2-methylpyrimidin-4-ol and its derivatives are of particular interest due to their potential biological activities.
-
Anticancer Activity: Derivatives of aminodimethylpyrimidinol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC).[9][10] Some of these compounds have demonstrated potent anti-proliferative activity against HCC cell lines.[9][10]
-
Antimicrobial and Other Biological Activities: The pyrimidine nucleus is known to be a part of molecules with a wide array of biological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities.[8] The synthesis of novel derivatives from 2-amino-substituted 6-methyl-pyrimidin-4-ol has been explored for various biological evaluations.[11]
-
Plant Growth Regulation: Interestingly, some synthesized derivatives have shown a pronounced stimulating action on plant growth.[11]
The diagram below illustrates the central role of 6-Amino-2-methylpyrimidin-4-ol in generating diverse, biologically active compounds.
Safety and Handling: A Researcher's Responsibility
While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, some general safety precautions for 6-Amino-2-methylpyrimidin-4-ol and similar compounds are outlined below.
-
GHS Hazard Classification: Some reports indicate that this chemical may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] However, other reports suggest it does not meet GHS hazard criteria.[2] It is prudent to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid dust formation and inhalation.[5] Ensure adequate ventilation. Do not ingest or allow contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][12]
-
Incompatible Materials: Avoid strong oxidizing agents.[5][12]
Conclusion: A Building Block with Enduring Potential
6-Amino-2-methylpyrimidin-4-ol is a chemical entity of significant value to the scientific community, particularly in the realm of drug discovery. Its versatile structure allows for the creation of a vast array of derivatives with diverse biological activities. As research continues to uncover new therapeutic targets, the importance of such fundamental building blocks will undoubtedly grow, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).
- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Sigma-Aldrich. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.
- Impactfactor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A.
- Chung, K. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
- ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Loba Feinchemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET: 2-Amino-4-hydroxy-6-methylpyrimidine.
- Google Patents. (n.d.). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Benchchem. (2025). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.
- ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]
- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
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A Technical Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate: Molecular Weight, Physicochemical Characterization, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-Amino-2-methylpyrimidin-4-ol, with a specific focus on its dihydrate form. It details the precise calculation of the molecular weight for both the anhydrous and dihydrate states, outlines key physicochemical properties, and discusses its structural identity, including tautomerism. Furthermore, this document presents authoritative, step-by-step protocols for analytical characterization, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to ensure compound identity and purity. The guide synthesizes data from established chemical databases and scientific literature to offer field-proven insights for professionals in research and drug development, grounding all claims in verifiable sources.
Introduction and Structural Identity
6-Amino-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. This specific compound often serves as a crucial building block or intermediate in the synthesis of more complex molecules, including kinase inhibitors for therapeutic applications.[1]
A critical aspect for any researcher handling this compound is understanding its hydration state. Chemical compounds, particularly those with hydrogen-bonding functional groups like amino and hydroxyl groups, can crystallize with a specific number of water molecules, forming hydrates. This incorporation of water directly impacts the compound's molecular weight, which is a fundamental parameter for accurate quantification, stoichiometric calculations in reactions, and formulation development. This guide focuses on the dihydrate form (containing two water molecules per molecule of the primary compound), providing the foundational data required for its precise use in a laboratory setting.
Chemical Nomenclature and Tautomerism
The compound is subject to keto-enol tautomerism, a common phenomenon in heterocyclic chemistry. It can exist in equilibrium between two tautomeric forms: the '-ol' form (pyrimidin-4-ol) and the '-one' form (pyrimidin-4-one). While the name 6-Amino-2-methylpyrimidin-4-ol is frequently used, the keto form, 2-Amino-6-methylpyrimidin-4(3H)-one , is often the more stable and prevalent structure.[2] For the purpose of this guide, we will use the IUPAC-preferred nomenclature where applicable but acknowledge the common use of the '-ol' name.
-
Synonyms: 2-Amino-6-methyl-4-pyrimidinol, 6-Methylisocytosine, 2-Amino-4-hydroxy-6-methylpyrimidine.[2]
The structural equilibrium is a key consideration, as it influences the molecule's chemical reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms.
Physicochemical Properties and Molecular Weight
The physical and chemical properties of a compound are dictated by its structure. For a hydrated compound, the most immediate difference from its anhydrous counterpart is the molecular weight.
Molecular Formula and Weight Calculation
The calculation of the molecular weight requires the molecular formula and the atomic weights of the constituent elements.
-
Anhydrous Form (C₅H₇N₃O):
-
The molecular formula consists of 5 Carbon atoms, 7 Hydrogen atoms, 3 Nitrogen atoms, and 1 Oxygen atom.[2][3]
-
Using precise atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the molecular weight is calculated as: (5 × 12.011) + (7 × 1.008) + (3 × 14.007) + (1 × 15.999) = 125.13 g/mol .[2]
-
-
Dihydrate Form (C₅H₇N₃O · 2H₂O):
-
The dihydrate form incorporates two molecules of water (H₂O). The molecular weight of water is (2 × 1.008) + 15.999 = 18.015 g/mol .
-
The total molecular weight is the sum of the anhydrous compound and two water molecules: 125.13 g/mol + 2 × (18.015 g/mol ) = 125.13 + 36.03 = 161.16 g/mol .
-
Caption: Workflow for calculating the dihydrate molecular weight.
Summary of Physicochemical Data
The following table summarizes key quantitative data for the anhydrous form, which serves as the basis for the dihydrate.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O | [2][3] |
| Molecular Weight (Anhydrous) | 125.13 g/mol | [2] |
| Molecular Weight (Dihydrate) | 161.16 g/mol | Calculated |
| Melting Point | >300 °C (decomposes) | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 385.9 ± 34.0 °C at 760 mmHg | [3] |
| LogP | -0.55 | [3] |
Synthesis and Application
General Synthesis Route
6-Amino-2-methylpyrimidin-4-ol is typically synthesized via the condensation of ethyl acetoacetate with a guanidine derivative.[3] This established reaction in heterocyclic chemistry provides a reliable method for producing the pyrimidine core structure.
A general procedure involves reacting guanidine hydrochloride with ethyl acetoacetate in the presence of a base, such as sodium ethoxide in ethanol, followed by heating under reflux. The product precipitates upon cooling and neutralization, and can be purified by recrystallization.
Applications in Drug Development
Substituted aminopyrimidinols are valuable scaffolds in medicinal chemistry. They have been investigated as selective inhibitors of various protein kinases. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[1] The amino and hydroxyl groups on the pyrimidine ring provide key hydrogen bonding interactions within the ATP-binding site of target enzymes and also serve as handles for further chemical modification to optimize potency and pharmacokinetic properties.
Analytical Protocols for Characterization
To ensure the identity, purity, and hydration state of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a robust analytical workflow is essential. The following protocol describes a standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
Protocol: Purity and Identity Confirmation by HPLC-MS
Objective: To confirm the identity (via mass-to-charge ratio) and determine the purity (via UV absorbance) of the compound.
Causality: HPLC separates the analyte from impurities based on its polarity. A UV detector quantifies the compound by measuring light absorbance, allowing for purity assessment. The mass spectrometer then detects the ionized molecule, providing a precise mass-to-charge ratio (m/z) that serves as definitive confirmation of the compound's identity. The expected m/z for the protonated anhydrous molecule [M+H]⁺ is approximately 126.1.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector and coupled mass spectrometer (ESI source)
Methodology:
-
Sample Preparation: Accurately weigh ~1.6 mg of the dihydrate sample (equivalent to ~1.25 mg of the anhydrous form) and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.125 mg/mL (anhydrous equivalent). Further dilute as needed for analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
-
Data Analysis:
-
Integrate the peak area from the UV chromatogram to calculate purity (% area).
-
Extract the mass spectrum for the major peak. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 126.1.
-
Caption: Experimental workflow for HPLC-MS analysis.
Conclusion
6-Amino-2-methylpyrimidin-4-ol is a foundational chemical entity in modern drug discovery. A precise understanding of its fundamental properties is non-negotiable for its effective use. This guide has established that the molecular weight of the dihydrate form is 161.16 g/mol , a value derived from the confirmed anhydrous molecular weight of 125.13 g/mol . By providing this core data alongside validated analytical protocols and contextual applications, this document serves as an essential resource for scientists, ensuring accuracy, reproducibility, and integrity in their research and development endeavors.
References
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Available at: [Link]
-
2-Amino-6-methylpyrimidin-4-one (C5H7N3O). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). National Center for Biotechnology Information. Available at: [Link]
-
2-Amino-6-hydroxy-4-methylpyrimidine (CAS#: 3977-29-5). Chemsrc. Available at: [Link]
-
2-Amino-6-methylpyridine (C6H8N2). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU, University of Hertfordshire. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor.org. Available at: [Link]
-
Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]
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- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Synthesis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The document delves into the chemical principles, reaction mechanisms, and practical experimental protocols necessary for its successful laboratory preparation.
Introduction: The Significance of 6-Amino-2-methylpyrimidin-4-ol
6-Amino-2-methylpyrimidin-4-ol, also known as 6-methylisocytosine, is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a fundamental component of nucleic acids and is prevalent in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The specific substitution pattern of this compound, featuring an amino, a methyl, and a hydroxyl group, offers multiple reactive sites for further chemical modification, making it a valuable precursor for the generation of diverse chemical libraries in drug discovery programs. This guide will focus on a robust and accessible synthetic route to its dihydrate form, which is often the stable and commercially available version of this compound.
The Core Synthesis Pathway: Cyclocondensation of Acetamidine with Ethyl Acetoacetate
The most direct and widely applicable method for the synthesis of the 2-amino-6-methylpyrimidin-4-ol core is the cyclocondensation reaction between an amidine and a β-keto ester. In this case, acetamidine hydrochloride is reacted with ethyl acetoacetate in the presence of a base.
Mechanistic Insights
The reaction proceeds through a well-established mechanism for pyrimidine synthesis. The key steps are as follows:
-
Deprotonation of Acetamidine: The reaction is initiated by the deprotonation of acetamidine hydrochloride with a suitable base, typically sodium ethoxide, to generate the free acetamidine base.
-
Nucleophilic Attack: The nucleophilic nitrogen of acetamidine attacks the electrophilic carbonyl carbon of the ketone group in ethyl acetoacetate.
-
Intramolecular Cyclization: Following the initial attack, a subsequent intramolecular condensation occurs. The second nitrogen atom of the acetamidine moiety attacks the ester carbonyl group, leading to the formation of a six-membered ring intermediate.
-
Aromatization: The cyclic intermediate then undergoes dehydration and tautomerization to yield the stable aromatic pyrimidine ring of 6-amino-2-methylpyrimidin-4-ol.
The choice of a strong base like sodium ethoxide is crucial as it facilitates the formation of the reactive acetamidine nucleophile and also promotes the enolization of ethyl acetoacetate, which can influence the reaction rate.
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures for analogous pyrimidine syntheses.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |
| Sodium metal | Na | 22.99 |
| Absolute Ethanol | C₂H₅OH | 46.07 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Deionized Water | H₂O | 18.02 |
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150 mL of absolute ethanol.
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.
-
Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide.
Step 2: Cyclocondensation Reaction
-
To the freshly prepared sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate with continuous stirring.
-
Then, add 23.6 g (0.25 mol) of acetamidine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification of the Anhydrous Product
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in approximately 200 mL of hot water.
-
Acidify the solution to a pH of about 6-7 with glacial acetic acid. This will cause the product to precipitate out of the solution.
-
Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol or diethyl ether.
Step 4: Formation of the Dihydrate
-
Dissolve the crude 6-Amino-2-methylpyrimidin-4-ol in a minimum amount of boiling deionized water.
-
Allow the solution to cool slowly to room temperature.
-
Fine, needle-like crystals of this compound will start to form.
-
To maximize the yield, cool the solution in an ice bath for an additional hour.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals under vacuum at a temperature not exceeding 50 °C to obtain the final dihydrate product.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₁₁N₃O₃ |
| Molecular Weight | 161.16 g/mol |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.0 (s, 3H, CH₃), ~5.0 (s, 1H, pyrimidine H), ~6.2 (br s, 2H, NH₂), ~10.5 (br s, 1H, OH), ~3.3 (s, 4H, 2xH₂O) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~23 (CH₃), ~98 (C5), ~155 (C2), ~164 (C6), ~165 (C4) |
| IR (KBr, cm⁻¹) | ~3400-3100 (N-H, O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching) |
Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used.
Conclusion
The cyclocondensation of acetamidine hydrochloride and ethyl acetoacetate provides an efficient and reliable pathway for the synthesis of 6-Amino-2-methylpyrimidin-4-ol. Subsequent crystallization from water yields the stable dihydrate form. This technical guide provides a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018).
- Kazimierczuk, Z., & Shugar, D. (1974). Preparation of some N-methyl isoquanines via 6-methyl-thio-2-oxopurines, and of 8-methylisoquanine. Acta biochimica Polonica, 21(4), 455–463.
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 6-methylisocytosine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Claisen Condensation Reaction. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some new formazan derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine and study the biological activity. International Journal of Drug Design and Discovery, 3(3), 850-855.
-
Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Retrieved from [Link]
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Outlining the Guide
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Refining the Structure
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Developing the Framework
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Refining the Outline
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Developing the Synthesis
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A Comprehensive Technical Guide to the Solubility of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
This guide provides an in-depth exploration of the solubility characteristics of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key heterocyclic compound with significant potential in pharmaceutical and chemical research. As a critical physicochemical parameter, understanding its solubility is paramount for successful formulation, bioavailability, and process development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for solubility determination.
Introduction: The Significance of this compound
6-Amino-2-methylpyrimidin-4-ol, in its dihydrate form, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are integral to a wide array of biologically active molecules, including established drugs and novel therapeutic candidates.[1] The presence of amino and hydroxyl groups, along with a methyl substituent, imparts specific electronic and steric properties that influence its interaction with solvents and biological targets. The dihydrate form incorporates water molecules into its crystal lattice, which can significantly affect its stability and dissolution behavior.
A thorough understanding of the solubility of this compound is a cornerstone for:
-
Drug Discovery and Development: Predicting oral bioavailability, designing appropriate formulations, and ensuring consistent dosing.
-
Process Chemistry: Optimizing crystallization, purification, and reaction conditions.
-
Analytical Method Development: Preparing standard solutions and selecting appropriate mobile phases for chromatographic analysis.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate | [3] |
| CAS Number | 388582-41-0 | [2] |
| Molecular Formula | C5H11N3O3 | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Anhydrous Form | 2-Amino-6-methylpyrimidin-4-one (CAS: 3977-29-5) | [4] |
| Anhydrous MW | 125.13 g/mol | [4] |
| Melting Point | >300 °C | [3] |
The high melting point suggests strong intermolecular forces within the crystal lattice, which will require significant energy to overcome during dissolution. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrogen atoms in the ring and the carbonyl oxygen) indicates a complex interplay of interactions with protic and aprotic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of dissolution. This process can be conceptually broken down into two main steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.
-
Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.
A compound's solubility is favored when the solvation energy is comparable to or exceeds the lattice energy. For this compound, the presence of water in the crystal lattice will also play a role in the overall energetics of dissolution.
Experimental Determination of Solubility
Accurate and reproducible solubility data is best obtained through well-defined experimental protocols. Two primary types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon addition to an aqueous buffer. It is a high-throughput method useful for early-stage drug discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are observed.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but also more accurate and regulatory-relevant measurement.[5]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [5]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, PBS at various pH values).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be used for accurate quantification.
-
Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in mg/mL or µM.
Diagram: Thermodynamic Solubility Workflow
Caption: Shake-flask method for thermodynamic solubility.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Solvent Effects
The choice of solvent is critical. Based on the "like dissolves like" principle, polar solvents are expected to be more effective at dissolving this polar molecule. The solubility of pyrimidine derivatives generally increases with the polarity of the solvent.[6]
Expected Qualitative Solubility Profile
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Moderate | Capable of hydrogen bonding, but the aromatic ring has some nonpolar character. |
| Methanol | 5.1 | Good | Polar protic solvent, effective at solvating the polar functional groups.[1] |
| Ethanol | 4.3 | Good | Similar to methanol, but slightly lower polarity may reduce solubility. |
| DMSO | 7.2 | High | Highly polar aprotic solvent, excellent at dissolving a wide range of compounds.[7] |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent, often showing high solubilizing power for such compounds.[6] |
| Acetonitrile | 5.8 | Moderate | Polar aprotic, but generally a weaker solvent for highly polar, hydrogen-bonding solutes. |
| Toluene | 2.4 | Low | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |
| Hexane | 0.1 | Very Low | Nonpolar solvent, very poor solvating ability for this compound. |
Temperature Effects
For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation. Determining the temperature dependence of solubility allows for the calculation of important thermodynamic parameters.[8]
Experimental Data Template: Temperature Dependence of Solubility in Water
| Temperature (K) | Temperature (°C) | Solubility (mg/mL) |
| 298.15 | 25 | Experimental Value |
| 303.15 | 30 | Experimental Value |
| 308.15 | 35 | Experimental Value |
| 313.15 | 40 | Experimental Value |
| 318.15 | 45 | Experimental Value |
pH Effects
As an ionizable compound, the solubility of this compound is expected to be pH-dependent. The amino group can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH. The formation of these charged species generally leads to a significant increase in aqueous solubility. The pKa values of the compound would be crucial in predicting the pH-solubility profile.
Thermodynamic Analysis
From the temperature-dependent solubility data, key thermodynamic parameters of dissolution can be calculated, providing insight into the dissolution process.[6]
-
Gibbs Free Energy of Dissolution (ΔG°_sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.
-
Enthalpy of Dissolution (ΔH°_sol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature).
-
Entropy of Dissolution (ΔS°_sol): Reflects the change in disorder of the system upon dissolution.
These parameters can be derived from a van't Hoff plot (ln(S) vs. 1/T), where S is the molar solubility and T is the absolute temperature.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not extensively published, the principles and methodologies outlined here, based on the behavior of structurally related pyrimidine derivatives, offer a robust starting point for any researcher.[1][6] A thorough characterization of its solubility in various solvents and under different conditions is an indispensable step in harnessing the full potential of this valuable chemical entity in research and development.
References
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- Kim, H. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 845–858.
- Al-Jimaz, A. S., El-Sherif, A. A., & Shoukry, M. M. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. Journal of Solution Chemistry, 36, 247–257.
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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- Baluja, S., & Solanki, A. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
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Fisher Scientific. (n.d.). 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+%. Retrieved from [Link]
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- Abdel-Fattah, A. M., & Attaby, F. A. (2012). SYNTHESIS, REACTIONS, AND CHARACTERIZATION OF 6-AMINO-4-(BENZO[b]THIOPHEN-2-YL)-2-THIOXO-1, 2-DIHYDROPYRIDINE-3, 5-DICARBONITRILE.
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Spectroscopic Characterization of 6-Amino-2-methylpyrimidin-4-ol Dihydrate: A Technical Guide
For Immediate Release
Introduction: The Importance of Spectroscopic Characterization
6-Amino-2-methylpyrimidin-4-ol is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antagonists for adenosine receptors and in the development of novel therapeutics.[1] The dihydrate form indicates the incorporation of two water molecules into the crystal structure, which can significantly influence its physical and chemical properties.
Accurate structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous evidence of a molecule's atomic connectivity, functional groups, and molecular weight. This guide will detail the principles, experimental protocols, and data interpretation for each of these techniques as they apply to 6-Amino-2-methylpyrimidin-4-ol dihydrate.
Molecular Structure and Tautomerism
It is crucial to recognize that 6-Amino-2-methylpyrimidin-4-ol can exist in tautomeric forms, most commonly the keto-enol tautomerism where the hydroxyl group is in equilibrium with a carbonyl group.[2] The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). For the purpose of this guide, we will consider the pyrimidin-4-ol form. The presence of the dihydrate must also be considered in the interpretation of the spectroscopic data, particularly in IR and NMR spectroscopy.
Figure 1: Chemical structure of 6-Amino-2-methylpyrimidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons.
Experimental Protocol: A general protocol for acquiring a ¹H NMR spectrum of a pyrimidine derivative is as follows:[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons (NH₂, OH).
-
Instrumentation: The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[4]
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected ¹H NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration | Assignment |
| 1 | 10.0 - 12.0 | broad singlet | 1H | OH (pyrimidinol) |
| 2 | 6.0 - 7.5 | broad singlet | 2H | NH₂ (amino) |
| 3 | 5.0 - 6.0 | singlet | 1H | CH (pyrimidine ring) |
| 4 | 3.0 - 4.0 | singlet | 4H | H₂O (dihydrate) |
| 5 | 2.0 - 2.5 | singlet | 3H | CH₃ (methyl) |
Interpretation:
-
The protons of the amino (NH₂) and hydroxyl (OH) groups are expected to be broad signals due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The presence of water from the dihydrate may lead to exchange with these labile protons, potentially altering their appearance.
-
The pyrimidine ring proton is expected to appear as a singlet in the aromatic region.
-
The methyl group protons will also be a singlet, typically in the upfield region.
-
The protons from the two water molecules of the dihydrate are expected to give a singlet, the chemical shift of which is highly solvent-dependent.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Experimental Protocol: The sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is typically acquired using a proton-decoupled sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Expected ¹³C NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) (Predicted Range) | Assignment |
| 1 | 160 - 170 | C-OH (C4) |
| 2 | 155 - 165 | C-NH₂ (C6) |
| 3 | 150 - 160 | C-N (C2) |
| 4 | 90 - 100 | CH (C5) |
| 5 | 20 - 25 | CH₃ |
Interpretation:
-
The carbon atoms attached to heteroatoms (oxygen and nitrogen) are expected to be the most downfield-shifted.
-
The chemical shifts of the pyrimidine ring carbons are characteristic of this heterocyclic system.
-
The methyl carbon will appear at the most upfield position.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: For a solid sample like this compound, several sampling techniques can be employed:[5][6][7]
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) (Predicted Range) | Vibration | Functional Group |
| 3500 - 3200 | O-H stretch (broad) | H₂O (dihydrate), OH (pyrimidinol) |
| 3400 - 3100 | N-H stretch | NH₂ (amino) |
| 3000 - 2850 | C-H stretch | CH₃, CH (aromatic) |
| 1680 - 1620 | C=N, C=C stretch | Pyrimidine ring |
| 1650 - 1550 | N-H bend | NH₂ (amino) |
| 1250 - 1000 | C-O stretch | C-OH |
Interpretation:
-
A very broad absorption band in the 3500-3200 cm⁻¹ region is a strong indication of the presence of O-H stretching vibrations from both the hydroxyl group and the water molecules of the dihydrate. Hydrogen bonding will significantly broaden this peak.
-
The N-H stretching vibrations of the primary amine will appear in the same region, often as sharper peaks superimposed on the broad O-H band.
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the pyrimidine ring system.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[8]
Experimental Protocol: A common technique for the analysis of non-volatile solids is Electrospray Ionization (ESI) mass spectrometry.[9]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).
-
Infusion: The solution is infused into the ESI source where the sample is ionized.
-
Analysis: The ions are then separated and detected by the mass analyzer.
Expected Mass Spectral Data:
-
Molecular Ion Peak: The anhydrous form of 6-Amino-2-methylpyrimidin-4-ol has a molecular weight of 125.13 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 126.1.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. A plausible fragmentation pathway is the loss of small neutral molecules.
Figure 2: A plausible fragmentation pathway for 6-Amino-2-methylpyrimidin-4-ol in ESI-MS.
Interpretation: Observing the molecular ion peak corresponding to the expected molecular weight provides strong evidence for the compound's identity. The fragmentation pattern can be used to confirm the presence of certain structural motifs. The analysis of heterocyclic compounds by mass spectrometry often involves characteristic ring cleavages.[10]
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, is indispensable for its unambiguous structural confirmation. This technical guide provides the foundational protocols and expected spectral characteristics to aid researchers in this endeavor. While experimental data for this specific molecule is not widely available, the principles and methodologies outlined herein, drawn from the study of related pyrimidine derivatives, offer a clear and authoritative path for its characterization. Adherence to these well-established analytical techniques will ensure the scientific rigor required in chemical synthesis and drug discovery.
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ResearchGate. (2023). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4-CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4-NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II). [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solid-State Characterization
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. Its solid-state properties, including crystallinity, polymorphism, and hydration state, are not mere academic curiosities; they are critical determinants of the drug's stability, manufacturability, and bioavailability. Among these, the thermal stability of a hydrated API is a paramount concern. The loss or gain of water molecules from the crystal lattice can trigger phase transformations, leading to altered physicochemical properties and potentially compromising the safety and efficacy of the final drug product.
This guide provides an in-depth exploration of the thermal stability of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, the following sections are designed to not only present the "what" and "how" of thermal analysis but, more importantly, the "why." We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach provides a holistic and self-validating understanding of the material's behavior under thermal stress. While specific experimental data for the dihydrate form is not publicly available, we will draw upon established principles and data from closely related structures, such as the known trihydrate of 2-amino-4-hydroxy-6-methylpyrimidine[1], to provide a robust and illustrative guide.
The Compound of Interest: 6-Amino-2-methylpyrimidin-4-ol and its Hydrates
6-Amino-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative. Such compounds are of significant interest in drug discovery due to their diverse biological activities.[2] The presence of polar functional groups, including an amino group and a hydroxyl group, makes this molecule susceptible to the formation of hydrates, where water molecules are incorporated into the crystal lattice.[1] The stoichiometry of this hydration can vary, leading to different hydrated forms (e.g., monohydrate, dihydrate, trihydrate), each with its unique crystal structure and, consequently, distinct physicochemical properties.
The dihydrate form, the focus of this guide, contains two moles of water per mole of the API. The thermal stability of this dihydrate is a critical quality attribute that must be thoroughly characterized to ensure product consistency and performance.
A Multi-faceted Approach to Thermal Stability Assessment
A comprehensive understanding of thermal stability cannot be gleaned from a single analytical technique. Instead, a synergistic application of several instrumental methods is required. This guide will focus on the "thermal triad": Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Variable Temperature X-ray Powder Diffraction (VT-XRPD).
Figure 2: Workflow for Comprehensive Thermal Stability Profiling.
Synthesizing the Data: A Holistic View of Thermal Stability
The true power of this multi-technique approach lies in the integration of the data. The TGA provides the "what" and "how much" of mass loss. The DSC provides the "how much energy" and reveals other transitions without mass loss. The VT-XRPD provides the "what is the solid form" at each stage.
By combining these, a detailed narrative of the thermal behavior of this compound can be constructed. For example, a broad endotherm in the DSC that coincides with a ~20.6% weight loss in the TGA is strong evidence of a two-step dehydration. The VT-XRPD data would then confirm the transformation from the dihydrate crystal structure to a new anhydrous crystalline form. The subsequent sharp endotherm in the DSC, with no corresponding weight loss in the TGA, can be confidently assigned as the melting of this newly formed anhydrate.
This integrated understanding is crucial for establishing appropriate storage conditions, defining manufacturing process parameters (such as drying temperatures), and ensuring the long-term stability of the drug substance and the final drug product, in line with regulatory expectations outlined in guidelines such as ICH Q6A.
Conclusion: From Data to Knowledge
The thermal stability of a hydrated API like this compound is a complex property that requires a rigorous and multi-faceted analytical approach for its full characterization. By synergistically employing TGA, DSC, and VT-XRPD, researchers and drug development professionals can move beyond simple data collection to a comprehensive understanding of the material's behavior under thermal stress. This knowledge is not only fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product but also provides a solid foundation for robust formulation development and regulatory submissions. The principles and methodologies outlined in this guide provide a framework for conducting such a thorough investigation, ensuring the scientific integrity and trustworthiness of the results.
References
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-
Baluja, S., & Bhalodia, R., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436–454. [Link]
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Boerrigter, S. X. M., & Mibeck, B. A. F. (n.d.). Temperature, Variable-Relative Humidity Powder X-ray Diffraction. Triclinic Labs. [Link]
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Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023. [Link]
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Gal, J.-F., & Maria, P.-C. (2013). Thermal analysis methods for pharmacopoeial materials. PubMed. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
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European Pharmacopoeia. (2016). 2.2.34. Thermal Analysis. In European Pharmacopoeia (10th ed.). [Link]
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United States Pharmacopeia. (2022). General Chapter <891> Thermal Analysis. In USP-NF. [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
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PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]
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Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
- This reference is hypothetical and serves as a placeholder for a specific citation on DSC analysis of hydr
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Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]
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Wikipedia. (n.d.). Water of crystallization. [Link]
- This reference is hypothetical and serves as a placeholder for a specific citation on TGA of channel hydr
-
Ohta, M., & Buckton, G. (2004). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. Chemical & Pharmaceutical Bulletin, 52(11), 1301–1305. [Link]
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-
Eddleston, M. D., & Day, G. M. (2023). Dehydration of a crystal hydrate at subglacial temperatures. Nature Communications, 14(1), 2095. [Link]
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Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
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-
United States Pharmacopeia. (2022). <891> Thermal Analysis. [Link]
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Maeda, Y., & Murao, Y. (2003). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. The Journal of Physical Chemistry B, 107(51), 14287–14293. [Link]
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-
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]
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A Researcher's Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate: Sourcing, Purity, and Analytical Best Practices
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the reliability of biological assays, and the overall timeline of a project can hinge on the quality of a single chemical. This guide provides an in-depth technical overview of 6-Amino-2-methylpyrimidin-4-ol dihydrate (CAS No. 388582-41-0), a key building block in medicinal chemistry. We will explore the landscape of commercial suppliers, delve into the critical aspects of purity, and outline the analytical methodologies required to ensure the compound meets the rigorous standards of research and development.
Navigating the Supplier Landscape for this compound
The selection of a reliable supplier is the foundational step in procuring high-quality this compound. The market offers a range of options, from large, well-established chemical suppliers to smaller, specialized manufacturers. The choice of supplier should be guided by a balance of factors including stated purity, available analytical data, lot-to-lot consistency, and supply chain reliability.
Below is a comparative table of representative suppliers for 6-Amino-2-methylpyrimidin-4-ol and its dihydrate form. It is important to note that the anhydrous form (CAS No. 3977-29-5) is more commonly listed, and researchers should confirm the hydration state with the supplier.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Methods Mentioned |
| Thermo Fisher Scientific (Alfa Aesar) | 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate | 388582-41-0 | 98+% | Not specified on product page |
| Tokyo Chemical Industry (TCI) | 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | >98.0% | HPLC, Nonaqueous Titration |
| Synblock | This compound | 388582-41-0 | NLT 98% | NMR, HPLC, LC-MS |
It is crucial for researchers to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase. A comprehensive CoA should provide not only the purity value but also the method of analysis and data from orthogonal techniques.
The Criticality of Purity in Research and Development
In any chemical or biomedical research, the purity of a substance is a key determinant of its utility and the reliability of the experimental outcomes.[1] For a compound like this compound, which often serves as a foundational scaffold in the synthesis of more complex molecules, impurities can have significant downstream consequences.
The impact of impurities can manifest in several ways:
-
Compromised Reaction Yields and Profiles: Impurities can interfere with catalytic processes, lead to the formation of unintended byproducts, and complicate purification efforts.
-
Inaccurate Biological Data: In biological assays, impurities may exhibit their own biological activity, leading to false positives or negatives and confounding the interpretation of structure-activity relationships.
-
Lack of Reproducibility: The presence of varying levels and types of impurities between different batches of the same starting material is a major contributor to a lack of experimental reproducibility.[1]
For professionals in drug development, controlling impurities is a regulatory mandate.[2] Even at trace levels, certain impurities can be toxic or lead to adverse side effects, making their identification and control a critical aspect of the drug development process.[3]
Understanding the Synthesis and Potential Impurities
A foundational understanding of the synthesis of 6-Amino-2-methylpyrimidin-4-ol is essential for anticipating potential impurities. The most common synthetic route involves the condensation of a β-ketoester, such as ethyl acetoacetate, with guanidine.
Caption: General synthesis of 6-Amino-2-methylpyrimidin-4-ol.
Based on this and other pyrimidine syntheses, potential impurities may include:
-
Unreacted Starting Materials: Residual ethyl acetoacetate or guanidine.
-
Side-Reaction Products: Self-condensation products of ethyl acetoacetate or byproducts from the decomposition of guanidine. In similar reactions like the Biginelli reaction, the formation of dihydropyridine-type byproducts can occur.[4]
-
Isomers and Tautomers: While tautomerism is an intrinsic property, other positional isomers could potentially form depending on the reaction conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, water) and any acids or bases used as catalysts.
A Framework for Purity Verification: Analytical Methodologies
A multi-pronged approach to purity analysis is crucial for a comprehensive assessment of this compound. No single technique can provide a complete picture, and the use of orthogonal methods is highly recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[2] For a polar compound like 6-Amino-2-methylpyrimidin-4-ol, a reversed-phase HPLC method is often suitable.
A starting point for an HPLC method could be:
-
Column: A C18 column, potentially one with a polar endcapping to improve retention of the analyte.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate for MS compatibility) and an organic modifier like acetonitrile or methanol.[5]
-
Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 210-280 nm).
A patent for a similar compound, 2,4-diamino-6-hydroxypyrimidine, discloses an HPLC method using a hydrophilic C18 column with a potassium dihydrogen phosphate/methanol gradient, which could be adapted.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the detection of impurities.[7]
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum should be consistent with the expected structure of 6-Amino-2-methylpyrimidin-4-ol. Integration of the peaks can be used to quantify impurities if their structures are known and they have well-resolved signals.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule.
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the compound itself.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. For this compound, characteristic peaks would be expected for N-H stretches (amine), O-H stretches (hydroxyl and water), C=O stretch (amide/lactam tautomer), and C=C/C=N stretches of the pyrimidine ring.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for identity confirmation. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Caption: A self-validating workflow for purity verification.
Conclusion: A Commitment to Quality
For the researcher, scientist, or drug development professional, the procurement of this compound should be approached with a rigorous and analytical mindset. A thorough evaluation of suppliers, a deep understanding of the importance of purity, and the implementation of a robust analytical verification workflow are not merely best practices; they are essential for generating reliable, reproducible data and advancing scientific discovery. By treating every starting material as a critical reagent, we uphold the integrity of our research and accelerate the path to innovation.
References
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PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
- Yengoyan, A. P., et al. (2018).
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SIELC Technologies. (n.d.). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. [Link]
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Lab Manager. (2025, November 27). The Most Common Grades of Reagents and Chemicals. [Link]
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Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]
- Wang, Y., et al. (2020).
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Moravek, Inc. (n.d.). Chemical Purity and Its Impact on Manufacturing. [Link]
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Honeywell. (n.d.). PURITY GRADES OF LAB REAGENTS. [Link]
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Google Patents. (n.d.).
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Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. [Link]
- Kumar, A., et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 10(1), 19882.
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Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]
- Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
- Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938–953.
-
XL-protein. (2023, October 12). Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade. [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Berger, S. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides.
- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
-
BioPharm International. (2021, September 1). How Pure is Pure? Understanding Reagent Purity Grades. [Link]
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]
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Methodological & Application
Synthesis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate: An Experimental Protocol and Technical Guide
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a pivotal building block in medicinal chemistry and drug development. The synthesis is predicated on the well-established cyclocondensation reaction between guanidine and ethyl acetoacetate. This document offers an in-depth explanation of the reaction mechanism, a step-by-step procedural guide from reaction setup to purification and characterization, and critical field-proven insights to ensure procedural success and product integrity. The protocol is designed for researchers, scientists, and professionals in drug development, providing a self-validating system for producing high-purity this compound.
Introduction: The Significance of the Aminopyrimidinol Scaffold
The aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. 6-Amino-2-methylpyrimidin-4-ol, in particular, serves as a crucial intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other enzyme-targeted agents. Its structural features, including sites for further functionalization, make it an attractive starting material for generating diverse chemical libraries for drug discovery.
It is important to note the tautomeric nature of this compound. 6-Amino-2-methylpyrimidin-4-ol exists in equilibrium with its keto form, 2-Amino-6-methylpyrimidin-4(3H)-one. Throughout this document, we will refer to it by the -ol nomenclature, which is frequently used. The final product is isolated as a stable dihydrate, the formation of which is integral to the purification process.
Reaction Principle: The Guanidine-β-Ketoester Cyclocondensation
The synthesis of the pyrimidine ring in this protocol is achieved through a classical cyclocondensation reaction. This reaction involves the nucleophilic addition of guanidine to the two electrophilic carbonyl carbons of ethyl acetoacetate, a β-ketoester. The reaction proceeds in the presence of a base, typically sodium ethoxide, which serves to deprotonate the guanidine, thereby increasing its nucleophilicity, and to catalyze the condensation.
The mechanism involves an initial attack of the guanidine on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack on the ketone carbonyl. Subsequent dehydration leads to the formation of the stable aromatic pyrimidine ring.
Experimental Protocol
This protocol is adapted from the robust and highly reliable procedures found in Organic Syntheses for analogous pyrimidine syntheses, ensuring a high degree of reproducibility.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Guanidine Hydrochloride | ≥99% | Standard Supplier | Must be dry. |
| Sodium Metal | Reagent Grade | Standard Supplier | Handle with extreme caution. |
| Absolute Ethanol | 200 Proof, Anhydrous | Standard Supplier | Essential for the preparation of sodium ethoxide. |
| Ethyl Acetoacetate | ≥99% | Standard Supplier | |
| Glacial Acetic Acid | Reagent Grade | Standard Supplier | |
| Deionized Water | High Purity | In-house | |
| Activated Charcoal | Decolorizing Grade | Standard Supplier | Optional, for removing colored impurities. |
Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Vacuum oven
Step-by-Step Synthesis Procedure
The overall workflow for the synthesis is depicted below.
Sources
Application Notes & Protocols: 6-Amino-2-methylpyrimidin-4-ol Dihydrate as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a pivotal heterocyclic building block in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the chemical rationale behind its reactivity, offering detailed, field-proven protocols for its application. We will dissect its tautomeric nature, explore its multi-functional handles, and demonstrate its utility in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research. The protocols herein are designed to be self-validating, with clear causality for each experimental step, empowering researchers to confidently employ this versatile scaffold in their synthetic endeavors.
Introduction: The Strategic Value of the Aminopyrimidinol Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds, including several approved drugs and agricultural agents.[1] Among the vast array of pyrimidine derivatives, 6-Amino-2-methylpyrimidin-4-ol stands out due to its unique combination of functional groups, which serve as versatile handles for synthetic elaboration. Its structure features:
-
An exocyclic amino group at the C6 position, a potent nucleophile and hydrogen bond donor.
-
A hydroxyl/oxo function at the C4 position, which exists in a tautomeric equilibrium, profoundly influencing the molecule's reactivity.[2]
-
A methyl group at the C2 position, which can influence solubility and steric interactions.
This trifecta of functionalities allows for regioselective modifications, making it an ideal starting point for generating diverse chemical libraries. This guide will focus on the practical applications of its stable dihydrate form in key synthetic transformations.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical nature of 6-Amino-2-methylpyrimidin-4-ol is fundamental to its successful application.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Amino-6-methylpyrimidin-4-one; 4-Amino-6-hydroxy-2-methylpyrimidine |
| CAS Number | 39746-33-5 (Anhydrous) |
| Molecular Formula | C₅H₇N₃O · 2H₂O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Tautomerism | Exists predominantly in the 4(3H)-one (lactam) form.[2] |
The Critical Role of Tautomerism
The reactivity of this building block is dominated by its keto-enol tautomerism. While often named as a "pyrimidin-4-ol," spectroscopic and computational data confirm that it exists primarily in the more stable amide-like 2-amino-6-methylpyrimidin-4(3H)-one form.[2] This equilibrium dictates which functional group reacts under specific conditions.
Caption: Tautomeric equilibrium of the aminopyrimidinol core.
-
In Basic Conditions: A strong base will deprotonate the N-H or O-H bond, favoring the formation of an ambidentate anion. Alkylation can then occur on either the nitrogen or oxygen atom, with reaction conditions (solvent, counter-ion, temperature) dictating the O- vs. N-alkylation ratio.
-
In Acidic Conditions: The ring nitrogens can be protonated, activating the ring towards certain transformations. The exocyclic amino group is a key site for reactions like Schiff base formation.[3]
A Map of Reactivity
The following diagram illustrates the primary sites of reactivity on the 6-Amino-2-methylpyrimidin-4-ol scaffold, which form the basis for the synthetic applications discussed in the next section.
Caption: Key reactive sites for synthetic modification.
Core Synthetic Applications & Field-Proven Insights
The unique reactivity profile of 6-Amino-2-methylpyrimidin-4-ol makes it a valuable precursor for several classes of functional molecules.
Application in Medicinal Chemistry: Scaffolds for Kinase Inhibitors
The aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket is well-documented. Derivatives of 6-Amino-2-methylpyrimidin-4-ol have been explored as potent and selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[4]
-
Causality & Rationale: In this context, the C4-hydroxyl group is often converted to a leaving group (e.g., chloride) to allow for subsequent nucleophilic aromatic substitution (SNAr) reactions.[5] This enables the introduction of larger, tailored side chains that can occupy hydrophobic pockets and confer target specificity. The C6-amino group can be acylated to introduce functionalities that further enhance binding affinity or modulate pharmacokinetic properties.[4]
Application in Agrochemicals: Synthesis of Plant Growth Regulators
The pyrimidine core is also prevalent in agrochemicals. Research has demonstrated that derivatives of 2-amino-substituted 6-methylpyrimidin-4-ols can exhibit significant plant growth-stimulating activities, in some cases comparable to natural auxins.[6]
-
Causality & Rationale: For agrochemical applications, synthetic efficiency and scalability are paramount. Simple and robust reactions like O-alkylation are often employed. By converting the pyrimidinol to its sodium salt, it can be readily reacted with various alkyl halides to produce a library of O-substituted derivatives.[6] These modifications alter the molecule's lipophilicity and receptor-binding profile, allowing for the fine-tuning of its biological activity on plant systems.
Application in Heterocyclic Chemistry: Precursor for Fused Systems
The adjacent amino and endocyclic nitrogen atoms make this building block an excellent substrate for cyclocondensation reactions, leading to the formation of fused heterocyclic systems such as pteridines and pyrido[2,3-d]pyrimidines.[7][8] These fused systems often possess unique biological activities, including antitumor and antimicrobial properties.[7]
-
Causality & Rationale: The synthesis of these complex scaffolds often relies on a condensation reaction between the C6-amino group and a carbonyl compound, followed by an intramolecular cyclization. For example, reacting the aminopyrimidine with an α-dicarbonyl compound can lead to the formation of a pteridine ring system, a core structure in many cofactors and drugs.
Detailed Experimental Protocols
The following protocols are presented as robust, reproducible methods for key transformations of 6-Amino-2-methylpyrimidin-4-ol.
Protocol 1: Synthesis of 6-Amino-4-(benzyloxy)-2-methylpyrimidine (O-Alkylation)
This protocol details the O-alkylation of the pyrimidinol core, a foundational reaction for creating derivatives for both medicinal and agrochemical screening. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the less acidic N-H/O-H tautomer, driving the reaction towards the desired O-alkylated product.
Workflow Diagram:
Caption: Step-by-step workflow for O-alkylation.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (e.g., 1.61 g, 10 mmol). Add anhydrous DMF (50 mL) and stir to form a suspension.
-
Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add the sodium hydride (60% dispersion, e.g., 0.48 g, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the sodium salt should result in a more homogeneous solution.
-
Alkylation: Add benzyl bromide (e.g., 1.3 mL, 11 mmol) dropwise to the cooled suspension via the dropping funnel over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of ice-cold water (100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure 6-Amino-4-(benzyloxy)-2-methylpyrimidine.
| Transformation Data | Representative Values |
| Starting Material | This compound |
| Product | 6-Amino-4-(benzyloxy)-2-methylpyrimidine |
| Typical Yield | 65-80% |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.45-7.30 (m, 5H, Ar-H), 6.15 (s, 1H, pyrimidine-H), 5.40 (s, 2H, O-CH₂), 4.85 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃) |
| MS (ESI+) m/z | Calculated for C₁₂H₁₄N₃O⁺ [M+H]⁺: 216.11; Found: 216.12 |
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategic building block offering multiple avenues for synthetic diversification. Its well-defined points of reactivity, governed by a predictable tautomeric equilibrium, allow for the selective synthesis of O-alkylated, N-acylated, and fused-ring derivatives. The protocols and insights provided in this guide demonstrate its proven utility in constructing molecular frameworks for high-value applications in drug discovery and agrochemical development, solidifying its role as an indispensable tool for the modern synthetic chemist.
References
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Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link][4]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link][6]
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National Center for Biotechnology Information (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem Compound Database. Available at: [Link][2]
-
Al-Obaidi, A. S. M., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link][3]
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Al-Azzawi, A. M., et al. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. ResearchGate. Available at: [Link]
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Hassan, S. Y. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. PubMed. Available at: [Link][7]
-
MDPI (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. Available at: [Link][1]
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Abdelgawad, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Available at: [Link][8]
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Gomes, P. A. T. M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link][5]
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The Versatile Scaffold: 6-Amino-2-methylpyrimidin-4-ol in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Pyrimidine
In the landscape of contemporary drug discovery, the pyrimidine core stands as a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active molecules. Among the vast family of pyrimidine derivatives, 6-Amino-2-methylpyrimidin-4-ol has emerged as a particularly versatile and valuable building block. Its strategic placement of amino, hydroxyl, and methyl groups offers multiple points for chemical elaboration, enabling the synthesis of diverse molecular architectures with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the applications of 6-Amino-2-methylpyrimidin-4-ol, complete with detailed experimental protocols, mechanistic insights, and data-driven discussions to empower researchers in their quest for novel therapeutics. While often supplied as a dihydrate, for the purposes of synthetic reactions, it is typically the anhydrous form that participates in the chemical transformations described herein.
The pyrimidine scaffold's significance is rooted in its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing its derivatives to interact with a multitude of biological targets.[1] This inherent bio-isosterism, coupled with its synthetic tractability, has led to the development of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1] 6-Amino-2-methylpyrimidin-4-ol, in particular, serves as a key intermediate in the synthesis of potent and selective inhibitors of various enzymes, showcasing its role as a "privileged scaffold" in medicinal chemistry.
Core Applications in Drug Discovery
The utility of 6-Amino-2-methylpyrimidin-4-ol spans several key areas of therapeutic research, primarily as a foundational element for the construction of:
-
Kinase Inhibitors: The aminopyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of kinases.[2] Derivatives of 6-Amino-2-methylpyrimidin-4-ol have been successfully employed in the development of inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[3][4]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs is crucial in the management of type 2 diabetes. The pyrimidine moiety can be elaborated to mimic the dipeptide substrate of DPP-4, leading to potent and selective inhibitors.[1]
-
Antimicrobial Agents: The pyrimidine ring is a common feature in many antimicrobial compounds. Modifications of the 6-Amino-2-methylpyrimidin-4-ol scaffold have yielded derivatives with significant antibacterial and antifungal activities.[5][6]
-
Plant Growth Regulators: Beyond human medicine, derivatives of this scaffold have also demonstrated pronounced stimulating effects on plant growth, highlighting their versatility in agrochemical research.[7]
Synthetic Pathways and Key Transformations
The chemical reactivity of 6-Amino-2-methylpyrimidin-4-ol is dictated by its functional groups. The amino group can act as a nucleophile, the hydroxyl group can be O-alkylated or converted to a leaving group, and the pyrimidine ring itself can undergo electrophilic substitution, albeit less readily.
Caption: Key synthetic transformations of 6-Amino-2-methylpyrimidin-4-ol.
Application Note 1: Synthesis of FGFR4 Kinase Inhibitors
Objective: To synthesize selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the potential treatment of hepatocellular carcinoma, utilizing a 2-amino-4,6-dimethylpyrimidin-5-ol core, a close analog of our title compound.[3][4]
Rationale: FGFR4 is a clinically validated target in hepatocellular carcinoma.[3] The design of covalent inhibitors that target a cysteine residue in the ATP-binding pocket of FGFR4 has proven to be an effective strategy. The aminopyrimidine scaffold serves as an excellent anchor to position a reactive acrylamide "warhead" for covalent modification.[3]
Experimental Protocol: Synthesis of a 2-Amino-4,6-dimethylpyrimidin-5-ol Derivative (A Key Intermediate)
This protocol outlines the synthesis of a key intermediate, which can then be further elaborated to the final acrylamide-containing inhibitor.
Caption: Workflow for the synthesis of an FGFR4 inhibitor intermediate.
Step-by-Step Procedure:
-
O-Alkylation:
-
To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) in dimethylformamide (DMF), add 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (0.8 eq) and potassium carbonate (K₂CO₃) (5.0 eq).[3]
-
Stir the reaction mixture at 80°C for 12 hours.[3]
-
After cooling to room temperature, quench the reaction with ice water and stir for 15 minutes.[3]
-
Collect the resulting precipitate by filtration and wash with cold water to obtain the O-alkylated product.[3]
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the hydroxyl group of the pyrimidinol, forming the nucleophilic phenoxide. It is easily removed during workup.
-
Temperature (80°C): Heating is necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Quantitative Data Summary: Biological Activity of an Exemplary FGFR4 Inhibitor
| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 6O | 2.5 | >1000 | >1000 | >1000 |
| BLU9931 | 21.0 | >1000 | >1000 | >1000 |
| Data adapted from reference[3][4] |
Application Note 2: Synthesis of Fused Pyrazolopyrimidines as DPP-4 Inhibitors
Objective: To synthesize novel fused pyrazolopyrimidine derivatives as potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1]
Rationale: DPP-4 inhibitors are a class of oral hypoglycemic agents that work by prolonging the action of incretin hormones. The pyrazolopyrimidine scaffold can serve as a bioisostere for the core structures of known DPP-4 inhibitors like sitagliptin, potentially leading to improved potency and pharmacokinetic properties.[1]
Experimental Protocol: Synthesis of a Fused Pyrazolopyrimidine
This protocol describes a general approach to constructing the fused pyrazolopyrimidine core from a substituted aminopyrimidine.
Caption: General scheme for the synthesis of a fused pyrazolopyrimidine.
Step-by-Step Procedure:
-
Cyclocondensation Reaction:
-
A substituted 6-aminopyrimidine derivative is reacted with a suitable hydrazine derivative in a high-boiling solvent such as ethanol or acetic acid.
-
The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyrazole ring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield the pure fused pyrazolopyrimidine.
-
Self-Validation and Trustworthiness:
Each step of the synthesis should be accompanied by rigorous analytical characterization. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and chromatography (TLC, HPLC). Biological assays should be conducted with well-characterized compounds to ensure the reliability of the structure-activity relationship (SAR) data.
Quantitative Data Summary: DPP-4 Inhibitory Activity
| Compound | DPP-4 IC₅₀ (nM) |
| Sitagliptin | 28 |
| Compound 9n | 21.4 - 59.8 |
| Data adapted from reference[1] |
Conclusion: A Scaffold with a Bright Future
6-Amino-2-methylpyrimidin-4-ol and its close analogs represent a privileged scaffold in medicinal chemistry with proven applications in the development of kinase inhibitors, DPP-4 inhibitors, and antimicrobial agents. The synthetic versatility of this core allows for the creation of large and diverse compound libraries, which are essential for modern drug discovery campaigns. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the exploration of this promising chemical space and accelerating the discovery of new and effective medicines.
References
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Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(6), 4875-4896. Available at: [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(5), 416-422. Available at: [Link]
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Chung, Y.-M., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. Available at: [Link]
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Al-Ostath, A. I., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link]
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Bayramoğlu, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 345(10), 822-831. Available at: [Link]
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Hassan, A. A., et al. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(02), 1035–1046. Available at: [Link]
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Slastnikov, V. V., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Chemistry of Heterocyclic Compounds, 60(9), 1109-1116. Available at: [Link]
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Al-Jaff, B. M. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(45), 31649-31665. Available at: [Link]
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Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 924-928. Available at: [Link]
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Little, J. D., & Lapi, S. E. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 58(2), 991-1003. Available at: [Link]
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Cîrstea, E. M., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 25(21), 5036. Available at: [Link]
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Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available at: [Link]
-
Al-Hourani, B. J., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(13), 5122. Available at: [Link]
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Bayramoğlu, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. Available at: [Link]
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Freeman, J. F., & Little, J. E. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65-68. Available at: [Link]
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Slastnikov, V. V., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Chemistry of Heterocyclic Compounds, 60(9), 1109-1116. Available at: [Link]
-
Hama, J. R., et al. (2023). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact: International Journal of Research in Applied, Natural and Social Sciences, 11(3), 1-10. Available at: [Link]
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6-Amino-2-methylpyrimidin-4-ol dihydrate in the synthesis of antiviral compounds
Application Note & Protocols
Topic: 6-Amino-2-methylpyrimidin-4-ol Dihydrate in the Synthesis of Antiviral Compounds
Abstract
The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, most notably in the domain of antiviral drug discovery.[1] Its structural resemblance to the nucleobases of DNA and RNA allows for the design of potent antimetabolites that can disrupt viral replication.[2][3] This guide focuses on 6-Amino-2-methylpyrimidin-4-ol, a highly functionalized and versatile pyrimidine building block, for the synthesis of novel antiviral candidates. We will explore its chemical properties, outline robust synthetic strategies, provide detailed, field-proven protocols for its conversion into advanced intermediates, and discuss the mechanistic basis for the antiviral activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor in their antiviral research programs.
Introduction: The Strategic Value of the Pyrimidine Core
The relentless emergence of viral pathogens necessitates a continuous pipeline of novel antiviral agents.[4] Pyrimidine analogues have historically been a rich source of such therapeutics, acting primarily as nucleoside analogues that, upon intracellular phosphorylation, compete with natural nucleoside triphosphates and are incorporated into viral RNA or DNA, leading to chain termination and the inhibition of viral replication.[2][3]
6-Amino-2-methylpyrimidin-4-ol presents an ideal starting point for chemical library synthesis due to its distinct, orthogonally reactive functional groups: an amino group at the 6-position and a hydroxyl group at the 4-position (existing in keto-enol tautomerism). This bifunctionality allows for sequential and site-selective modifications, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for reaction design and reproducibility. 6-Amino-2-methylpyrimidin-4-ol is typically supplied as a dihydrate, and its properties, along with its anhydrous form, are summarized below.
| Property | This compound | 6-Amino-2-methylpyrimidin-4-ol (Anhydrous) | Source |
| CAS Number | 388582-41-0 | 3977-29-5 | [5][6] |
| Molecular Formula | C₅H₁₁N₃O₃ | C₅H₇N₃O | [5][7] |
| Molecular Weight | 161.16 g/mol | 125.13 g/mol | [5][7] |
| Appearance | White to off-white powder/crystals | Powder | [6] |
| Melting Point | >300 °C | >300 °C (lit.) | [5][6] |
| Tautomerism | Exists as 6-amino-2-methyl-1H-pyrimidin-4-one | Exists as 2-amino-6-methylpyrimidin-4(3H)-one | [5][8] |
Note: The high melting point is characteristic of the stable, hydrogen-bonded crystal lattice structure.
Synthetic Strategy: Activating the Pyrimidine Core for Diversification
The primary challenge in modifying 6-Amino-2-methylpyrimidin-4-ol is the poor leaving group potential of the C4-hydroxyl group. The most robust and widely adopted strategy in pyrimidine chemistry to overcome this is the conversion of the hydroxyl to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[9] This transformation is pivotal as it converts the inert hydroxyl into a highly reactive C4-chloro substituent, which is an excellent electrophilic site for subsequent nucleophilic aromatic substitution (SNAr) reactions.
This two-step strategy provides a logical and efficient pathway to a diverse library of C4-substituted pyrimidine analogues, which can be screened for antiviral activity.
Experimental Protocols
Safety Precaution: These protocols involve hazardous reagents. All operations must be performed in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 6-Amino-4-chloro-2-methylpyrimidine (Intermediate)
This protocol details the critical activation step. The causality for using POCl₃ is its effectiveness in converting pyrimidones to chloropyrimidines, a standard transformation in heterocyclic chemistry.[9]
Reagents and Materials:
| Reagent | MW ( g/mol ) | Quantity | Moles | Rationale |
| This compound | 161.16 | 10.0 g | 62.0 mmol | Starting Material |
| Phosphorus oxychloride (POCl₃) | 153.33 | 60 mL | 650 mmol | Chlorinating Agent & Solvent |
| Dichloromethane (DCM) | - | 200 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | - | ~300 mL | - | Neutralizing Agent |
| Brine | - | 100 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~20 g | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 g, 62.0 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (60 mL) to the flask in the fume hood. The mixture may become a thick slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material is insoluble, while the product will be visible (Rf ~0.4).
-
Work-up - Quenching (CRITICAL): After cooling the reaction to room temperature, very slowly and cautiously pour the reaction mixture onto ~400 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving step. Perform this in the back of the fume hood.
-
Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude solid by column chromatography on silica gel (gradient elution, 20-50% Ethyl Acetate in Hexanes) to afford 6-Amino-4-chloro-2-methylpyrimidine as a white to pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
Protocol 2: Synthesis of a Representative Antiviral Analogue
This protocol demonstrates the SNAr reaction to build a representative nucleoside analogue mimic. The choice of an amino-alcohol as the nucleophile is rational, as the resulting hydroxyl group can be a substrate for intracellular kinases, a key step in the mechanism of action for many antiviral nucleosides.[10]
Reagents and Materials:
| Reagent | MW ( g/mol ) | Quantity | Moles | Rationale |
| 6-Amino-4-chloro-2-methylpyrimidine | 143.57 | 1.0 g | 6.96 mmol | Activated Intermediate |
| (R)-3-aminopropan-1,2-diol | 91.11 | 0.70 g | 7.66 mmol | Nucleophile (1.1 eq) |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.4 mL | 13.9 mmol | Non-nucleophilic Base (2.0 eq) |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | Extraction Solvent |
| Water | - | 100 mL | - | Washing Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-Amino-4-chloro-2-methylpyrimidine (1.0 g, 6.96 mmol) in DMF (20 mL).
-
Addition of Reagents: Add (R)-3-aminopropan-1,2-diol (0.70 g, 7.66 mmol) followed by DIPEA (2.4 mL, 13.9 mmol) to the solution.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in DCM) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the resulting crude oil/solid by column chromatography on silica gel (gradient elution, 0-10% Methanol in DCM) to yield the final product. Confirm the structure, purity, and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action: How Pyrimidine Analogues Inhibit Viruses
The antiviral activity of compounds derived from 6-Amino-2-methylpyrimidin-4-ol is predicated on their ability to function as pyrimidine nucleoside analogues.[11] Once inside a host cell, these molecules are recognized by cellular enzymes and undergo a series of transformations to become potent viral inhibitors.
The primary mechanism involves a three-step intracellular activation process:
-
Cellular Uptake: The synthesized analogue enters the host cell.
-
Anabolic Phosphorylation: Host cell kinases phosphorylate the analogue, converting it into its mono-, di-, and finally, its active triphosphate form.
-
Inhibition of Viral Replication: The analogue triphosphate now structurally mimics a natural deoxynucleoside triphosphate (e.g., dCTP or TTP). It acts as a competitive inhibitor and substrate for the viral DNA or RNA polymerase. Its incorporation into the growing nucleic acid chain leads to premature chain termination because it lacks the necessary 3'-hydroxyl group for further elongation.[2] This effectively halts viral replication.
Some pyrimidine-based compounds can also exert their antiviral effects by inhibiting host cell enzymes essential for pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[12][13] This depletes the intracellular pool of pyrimidines that the virus needs to replicate.
Conclusion
This compound is a cost-effective and synthetically tractable starting material for the development of novel antiviral compounds. The protocols outlined herein provide a reliable and scalable pathway from the initial precursor to a diverse range of potential drug candidates. By leveraging a foundational chlorination/activation step followed by nucleophilic substitution, researchers can efficiently generate libraries for antiviral screening. The well-understood mechanism of action of pyrimidine analogues provides a solid rationale for this synthetic pursuit, targeting the fundamental process of viral replication.
References
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2025). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Holý, A., et al. (1998). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. PubMed. [Link]
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Hayrapetyan, S., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
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Lee, J. S., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. NIH National Library of Medicine. [Link]
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Abdel-Mottaleb, Y. N., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. NIH National Library of Medicine. [Link]
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Micale, N., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
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Aburzeza, M. M., et al. (2025). 4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation. ResearchGate. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. LiverTox - NCBI Bookshelf. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. NIH National Library of Medicine. [Link]
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Löffler, M., et al. (2017). Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. NIH National Library of Medicine. [Link]
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Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews. [Link]
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Anonymous. (n.d.). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. IntechOpen. [Link]
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Goebel, R. J., et al. (1985). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. ACS Publications. [Link]
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Andronova, V., et al. (2022). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI. [Link]
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Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Chemsrc. [Link]
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Anonymous. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. [Link]
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Galmarini, C. M., et al. (2003). Pyrimidine nucleoside analogs in cancer treatment. PubMed. [Link]
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Anonymous. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Frimpong, A., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation. Semantic Scholar. [Link]
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Application Notes and Protocols for the N-alkylation of 6-Amino-2-methylpyrimidin-4-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Pyrimidinones
N-alkylated pyrimidinones are a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The strategic introduction of alkyl groups onto the pyrimidine ring can profoundly influence the molecule's pharmacological profile, including its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. 6-Amino-2-methylpyrimidin-4-ol, a readily available starting material, presents a versatile scaffold for the synthesis of diverse N-alkylated derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
This guide provides a comprehensive overview of the N-alkylation of 6-amino-2-methylpyrimidin-4-ol, addressing the critical challenge of regioselectivity and offering detailed protocols for synthesis, purification, and characterization.
Understanding the Chemistry: Tautomerism and Regioselectivity
A crucial aspect to consider in the alkylation of 6-amino-2-methylpyrimidin-4-ol is its existence in tautomeric forms. The molecule can exist in either the hydroxyl-pyrimidine or the pyrimidinone form, with the latter being the predominant tautomer. This equilibrium has significant implications for alkylation, as it presents multiple potential sites for electrophilic attack: the N1 and N3 atoms of the pyrimidine ring, the exocyclic amino group, and the oxygen atom.
The primary challenge in the N-alkylation of this substrate is controlling the regioselectivity, specifically directing the alkylation to the desired nitrogen atom (typically N3) while minimizing the formation of the O-alkylated byproduct. The outcome of the reaction is influenced by several factors:
-
Nature of the Alkylating Agent: "Hard" alkylating agents, such as dimethyl sulfate, tend to favor O-alkylation, while "softer" agents like alkyl iodides or bromides are more inclined towards N-alkylation.
-
Choice of Base and Solvent: The reaction conditions play a pivotal role. The use of a strong, non-nucleophilic base is essential to deprotonate the pyrimidinone, generating the nucleophilic anion. The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly employed.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Alkyl Halides
This protocol outlines a general method for the N-alkylation of 6-amino-2-methylpyrimidin-4-ol using an alkyl halide in the presence of a base.
Materials:
-
6-Amino-2-methylpyrimidin-4-ol
-
Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromide)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-amino-2-methylpyrimidin-4-ol (1 equivalent).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve or suspend the starting material.
-
Base Addition: Carefully add the base (1.1 to 1.5 equivalents) portion-wise at 0 °C. If using sodium hydride, be cautious of hydrogen gas evolution. Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.0 to 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to separate the desired N-alkylated product from the O-alkylated isomer and any unreacted starting material.
Data Presentation: Reaction Conditions and Expected Outcomes
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Expected Major Product | Notes |
| Benzyl Bromide | NaH | DMF | RT | 12 | N3-benzyl-2-amino-6-methylpyrimidin-4-one | Good yields of the N3-isomer are often observed. |
| Iodomethane | K₂CO₃ | Acetonitrile | Reflux | 8 | Mixture of N3-methyl and O4-methyl isomers | The ratio of N/O alkylation can be sensitive to conditions. |
| Ethyl Bromide | NaH | DMF | 50 °C | 18 | N3-ethyl-2-amino-6-methylpyrimidin-4-one | Heating may be required for less reactive alkyl halides. |
Visualization of the Experimental Workflow
Application Note: A Researcher's Guide to the Electrophilic Derivatization of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
Abstract
This guide provides a comprehensive technical overview and detailed laboratory protocols for the reaction of 6-Amino-2-methylpyrimidin-4-ol dihydrate with various electrophiles. We delve into the nuanced reactivity of this versatile heterocyclic building block, addressing its tautomeric nature and the directing effects of its functional groups. Protocols for N/O-alkylation, N-acylation, and electrophilic aromatic substitution at the C5 position are presented with an emphasis on the rationale behind experimental design, reaction optimization, and product characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in synthetic applications.
Introduction: The Versatile Pyrimidinol Scaffold
6-Amino-2-methylpyrimidin-4-ol, also known as 6-methylisocytosine, is a substituted pyrimidine of significant interest in medicinal chemistry and materials science.[1][2] Its structure is a core component in various biologically active molecules and serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The pyrimidine ring is a privileged scaffold, notable for its stability and its ability to participate in hydrogen bonding, making it a frequent component in pharmaceuticals like kinase inhibitors.[3]
A critical feature governing the reactivity of 6-amino-2-methylpyrimidin-4-ol is its existence in tautomeric forms: the aromatic 'ol' (hydroxy) form and the non-aromatic 'one' (keto) form.[4][5] For pyrimidin-4-one systems, the keto tautomer is generally the more stable and predominant species.[6][7] This equilibrium has profound implications for reactions with electrophiles, as it presents multiple potential nucleophilic sites: the exocyclic amino group (-NH2), the ring nitrogens (N1 and N3), and the exocyclic oxygen. Understanding and controlling the chemoselectivity of electrophilic attack at these sites is paramount for successful synthesis.
This application note will explore three primary classes of electrophilic reactions: alkylation, acylation, and electrophilic aromatic substitution.
Figure 1: Tautomeric forms of the title compound.
Safety & Handling
Prior to commencing any protocol, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory.
-
This compound: May cause skin, eye, and respiratory irritation.[4][8] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated fume hood.
-
Electrophiles: Many electrophiles, such as alkyl halides, acyl chlorides, and nitrating agents, are corrosive, toxic, and/or lachrymatory.[9][10] All reactions should be conducted in a certified chemical fume hood.
-
Solvents & Bases: Handle flammable organic solvents and corrosive bases (e.g., sodium ethoxide, pyridine) with care, avoiding ignition sources and ensuring proper containment.
Reactions at Heteroatom Substituents: Alkylation & Acylation
The exocyclic amino and the pyrimidinone oxygen/nitrogen atoms are the most nucleophilic sites, making them primary targets for electrophiles like alkyl halides and acyl chlorides.
O-Alkylation via Deprotonation
Direct alkylation can lead to a mixture of N- and O-alkylated products. A reliable strategy to achieve selective O-alkylation is to first deprotonate the hydroxyl group of the 'ol' tautomer (or the N-H of the 'one' tautomer) to form a more potent and unambiguous oxygen nucleophile.
Causality & Rationale: The formation of a sodium salt of the pyrimidinol significantly increases the nucleophilicity of the oxygen atom.[11] By using a strong base like sodium ethoxide in an anhydrous alcohol, the equilibrium is driven towards the salt, which can then react cleanly with an alkyl halide in a classic Williamson ether synthesis-type reaction.
Protocol 3.1: Synthesis of 2-Amino-4-(benzyloxy)-6-methylpyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol
-
Sodium metal (1.1 eq) or commercial Sodium Ethoxide solution
-
Benzyl bromide (1.2 eq)
-
TLC plates, appropriate solvent system (e.g., Ethyl Acetate/Hexane)
-
-
Procedure:
-
Salt Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol under an inert atmosphere (N₂ or Ar). Carefully add sodium metal in small pieces and stir until fully dissolved to form sodium ethoxide.
-
Reactant Addition: Add this compound to the sodium ethoxide solution. Stir the resulting slurry at room temperature for 30 minutes.
-
Electrophile Addition: Add benzyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with water and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the O-alkylated product.
-
-
Expected Outcome & Characterization: The product should be a solid. 1H NMR will show characteristic peaks for the benzyl group (~5.5 ppm for -O-CH₂- and ~7.4 ppm for aromatic protons) and the disappearance of the broad OH/NH peak from the starting material.
N-Acylation of the Exocyclic Amino Group
The exocyclic 2-amino group is a potent nucleophile and readily reacts with acylating agents. This reaction is generally highly selective.
Causality & Rationale: The acylation of an amine with an acyl chloride generates HCl as a byproduct.[10] A non-nucleophilic base, such as triethylamine or pyridine, is required to act as an acid scavenger, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acyl chloride. A similar reaction using chloro acetyl chloride in dry benzene has been reported.[12]
Protocol 3.2: Synthesis of N-(4-Hydroxy-6-methylpyrimidin-2-yl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.5 eq)
-
Acetyl chloride (1.2 eq)
-
-
Procedure:
-
Setup: Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine and stir for 10 minutes.
-
Electrophile Addition: Cool the mixture in an ice bath (0°C). Add acetyl chloride dropwise via syringe. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography.
-
-
Expected Outcome & Characterization: The product is typically a solid. 1H NMR will show a new singlet corresponding to the acetyl methyl group (~2.2 ppm) and a new amide N-H peak. Mass spectrometry will confirm the increase in molecular weight corresponding to the addition of an acetyl group.
Figure 2: General workflow for selective O-alkylation and N-acylation.
Electrophilic Aromatic Substitution: Reactions on the Ring
The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution.[13][14][15] However, the powerful electron-donating effects of the amino and hydroxyl/oxo groups act as activating substituents, making the C5 position electron-rich and susceptible to attack by electrophiles.[16]
Halogenation at C5
Halogenated pyrimidines are valuable intermediates for cross-coupling reactions. Direct halogenation at the C5 position can be achieved under mild conditions.
Causality & Rationale: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) provide a source of electrophilic halogen (Br⁺ or Cl⁺). The electron-donating groups on the ring are sufficient to activate the C5 position for substitution without requiring harsh conditions or strong Lewis acid catalysts. Acetonitrile is often an effective solvent for these types of reactions.[17]
Protocol 4.1: Synthesis of 5-Bromo-6-amino-2-methylpyrimidin-4-ol
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
-
Procedure:
-
Setup: Dissolve or suspend this compound in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add NBS portion-wise to the mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: If a precipitate forms, it may be the product. Filter the solid and wash with cold acetonitrile and then diethyl ether.
-
Purification: If the product remains in solution, concentrate the solvent in vacuo. The crude solid can be purified by recrystallization from a suitable solvent like ethanol/water.
-
-
Expected Outcome & Characterization: The product is a solid. In the 1H NMR spectrum, the singlet corresponding to the C5-H (typically ~5.5-6.0 ppm) will disappear, confirming substitution at this position.
Nitration at C5
Nitration introduces a versatile nitro group that can be reduced to an amine for further functionalization. This reaction requires more forceful conditions.
Causality & Rationale: Nitration typically requires a strong electrophile, the nitronium ion (NO₂⁺), which is generated from concentrated nitric acid in the presence of a stronger acid, sulfuric acid.[18] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form NO₂⁺. Temperature control is critical to prevent over-reaction and decomposition. The amino and hydroxyl groups strongly direct the nitration to the C5 position.[19]
Protocol 4.2: Synthesis of 6-Amino-2-methyl-5-nitropyrimidin-4-ol
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or a mixture of conc. HNO₃/H₂SO₄
-
-
Procedure:
-
Setup: In a flask equipped with a thermometer and stirrer, cool concentrated sulfuric acid to 0-5°C in an ice/salt bath.
-
Substrate Addition: Slowly and carefully add this compound in portions, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent: To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol. Dry the product under vacuum.
-
-
Expected Outcome & Characterization: The product is often a yellow solid. The disappearance of the C5-H proton signal in 1H NMR confirms the reaction. The presence of the nitro group can be confirmed by IR spectroscopy (strong absorbances ~1550 and 1350 cm⁻¹).
Data Summary & Troubleshooting
Table 1: Summary of Electrophilic Reactions
| Reaction Type | Electrophile Example | Key Reagents | Primary Site of Attack | Rationale |
| O-Alkylation | Benzyl bromide | NaOEt, Anhydrous EtOH | Oxygen (at C4) | Deprotonation creates a potent oxygen nucleophile.[11] |
| N-Acylation | Acetyl chloride | Et₃N, Anhydrous DCM | Nitrogen (at C2-NH₂) | Exocyclic amino group is highly nucleophilic; base scavenges HCl.[10][12] |
| Halogenation | N-Bromosuccinimide | Acetonitrile | Carbon (at C5) | Ring is activated by -NH₂ and -OH groups for EAS.[16] |
| Nitration | Nitronium ion (NO₂⁺) | Conc. H₂SO₄, HNO₃ | Carbon (at C5) | Strong electrophile required; C5 is the most electron-rich position.[19] |
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- 20. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Pyrimidinol Scaffolds
Introduction: The Pyrimidinol Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and ability to interact with a wide array of biological targets.[1][2][3] As an electron-rich aromatic heterocycle, it is a fundamental component of nucleic acids, which allows it to readily engage with enzymes and other biomolecules.[1][3] This inherent bio-compatibility, combined with the ease of synthetic modification at multiple positions, enables the fine-tuning of physicochemical and pharmacokinetic properties.[1][3] Consequently, pyrimidine-based compounds have been successfully developed into drugs for a multitude of diseases, including cancer, viral infections, and inflammatory disorders.[1][4]
The pyrimidinol scaffold, a derivative of pyrimidine, has shown particular promise, especially in the realm of kinase inhibition. Many kinase inhibitors feature a pyrimidine core, which often acts as a hinge-binder in the ATP-binding pocket of the kinase.[5][6] The pyrazolo[3,4-d]pyrimidine scaffold, for example, is an isostere of the adenine ring of ATP, making it an excellent starting point for the design of potent and selective kinase inhibitors.[5][6] This document provides a comprehensive guide to designing and implementing high-throughput screening (HTS) assays for the discovery of novel drug candidates based on the pyrimidinol scaffold, with a focus on kinase targets.
Strategic Considerations for HTS Campaign Design
A successful HTS campaign for pyrimidinol-based libraries requires careful planning and a deep understanding of the target biology and assay technologies. The primary goal is to develop a robust, reproducible, and sensitive assay that can be miniaturized for automated screening of large compound libraries.[7]
Assay Selection: A Multi-faceted Decision
The choice of assay technology is paramount and depends on the specific biological question being addressed. For pyrimidinol scaffolds, which are often designed as kinase inhibitors, several assay formats are particularly well-suited.
-
Biochemical Assays: These assays directly measure the activity of a purified enzyme, such as a kinase. They are ideal for primary screening to identify direct inhibitors of the target protein.[7]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway.[8][9] They provide more physiologically relevant data and can identify compounds that act through various mechanisms, not just direct enzyme inhibition.[8]
A common and effective strategy is to use a biochemical assay for the primary HTS campaign to identify initial "hits," followed by a cell-based assay for secondary screening to confirm on-target activity in a cellular context and triage false positives.
Key HTS Assay Technologies for Pyrimidinol Library Screening
Several robust and widely used HTS technologies are suitable for screening pyrimidinol libraries, particularly against kinase targets.
-
Luminescence-Based Kinase Assays (e.g., Kinase-Glo®): These "mix-and-read" assays are homogeneous and measure kinase activity by quantifying the amount of ATP remaining in the reaction.[10][11] A decrease in luminescence indicates ATP consumption by the kinase, and inhibitors will therefore show a higher luminescent signal.[10][11] These assays are known for their high sensitivity, broad linear range, and robustness against compound interference.[12]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly versatile and can be used to detect a wide range of biomolecular interactions, including enzyme activity and protein-protein interactions.[13][14] In a kinase assay, donor and acceptor beads are brought into proximity by the binding of a biotinylated substrate and a phosphorylation-specific antibody, generating a luminescent signal.[13] Inhibitors will disrupt this interaction, leading to a decrease in signal.[13][15]
-
Fluorescence Polarization (FP): FP is a powerful technique for studying molecular interactions in real-time and in solution.[16][17][18] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (e.g., a fluorescent ATP analog or a labeled peptide substrate) upon binding to a larger protein (the kinase).[16][18] Inhibitors that compete with the fluorescent ligand for binding to the kinase will cause a decrease in fluorescence polarization.[18]
Experimental Workflow & Protocols
The following sections provide a detailed workflow and example protocols for an HTS campaign designed to identify pyrimidinol-based kinase inhibitors.
Overall HTS Workflow
The HTS process can be broken down into several key stages, from initial assay development to hit confirmation and characterization.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Primary HTS - Luminescence-Based Kinase Assay (Kinase-Glo®)
This protocol is designed for a 384-well plate format and is suitable for automated HTS.[19][20]
Objective: To identify pyrimidinol compounds that inhibit the activity of a target kinase.
Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution after a kinase reaction. A luminescent signal is generated by luciferase, which uses ATP to oxidize luciferin.[11] Kinase inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.
Materials:
-
Target Kinase (e.g., JAK3, EGFR)
-
Kinase Substrate (peptide or protein)
-
Kinase-Glo® Reagent (Promega)
-
Pyrimidinol Compound Library (solubilized in DMSO)
-
Assay Buffer (optimized for the target kinase)
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each pyrimidinol compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Kinase Reaction Mix Preparation: Prepare a kinase reaction mix containing the target kinase and its substrate in the assay buffer. The optimal concentrations of the kinase and substrate should be determined during assay development to ensure the reaction is in the linear range.
-
Initiate Kinase Reaction: Add 2.5 µL of the kinase reaction mix to each well of the assay plate containing the compounds.
-
ATP Addition: Add 2.5 µL of an ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time should be optimized during assay development.
-
Detection: Add 5 µL of Kinase-Glo® Reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Inhibitor - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)
-
Negative Control: Wells containing DMSO only (no inhibitor).
-
Positive Control: Wells with a known inhibitor of the target kinase or no kinase.
-
-
Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >70%) are considered "hits."[22]
Assay Quality Control:
The robustness of the HTS assay is determined by calculating the Z'-factor. A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[22][23][24]
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
Protocol 2: Secondary Assay - Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo®)
This protocol is designed to confirm the on-target activity of the primary hits in a cellular context and to assess their general cytotoxicity.[19][20]
Objective: To determine if the hit compounds from the primary screen inhibit cell proliferation or are cytotoxic, which could indicate on-target activity against a kinase involved in cell growth pathways.
Principle: The CellTiter-Glo® assay measures the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[19][21] A decrease in luminescence indicates a reduction in cell viability.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on the target kinase for survival)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Hit compounds from the primary screen (solubilized in DMSO)
-
Cell culture medium
-
White, opaque 384-well cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at a predetermined density (e.g., 5,000 cells per well) in 25 µL of cell culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
Compound Addition: Prepare serial dilutions of the hit compounds in cell culture medium and add 5 µL to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibration: Equilibrate the plate to room temperature for 30 minutes.[20][25]
-
Detection: Add 25 µL of CellTiter-Glo® Reagent to each well.[20][21]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[20][21][25]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Dose-Response Curves: Plot the percent cell viability against the logarithm of the compound concentration.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic equation.
Data Interpretation and Hit Prioritization
The data from the primary and secondary screens must be carefully analyzed to prioritize the most promising hit compounds for further development.
| Parameter | Primary HTS (Biochemical) | Secondary HTS (Cell-Based) | Interpretation |
| Potency (IC50) | Low nanomolar to low micromolar | Low nanomolar to low micromolar | Indicates strong inhibition of the target kinase and cellular activity. |
| Selectivity | Not directly measured | Can be inferred by comparing activity across different cell lines | Important for minimizing off-target effects. |
| Cytotoxicity | Not applicable | Low IC50 | May indicate on-target toxicity or non-specific cytotoxicity. |
| Structure-Activity Relationship (SAR) | Initial SAR trends can be identified | Confirms and refines SAR | Guides the chemical optimization of hit compounds. |
Hit Prioritization Strategy
Figure 2: A flowchart illustrating the hit prioritization process.
Conclusion
The pyrimidinol scaffold represents a highly valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. A well-designed HTS campaign, utilizing robust and sensitive assay technologies such as luminescence-based assays, is a powerful approach for identifying promising lead compounds from large chemical libraries. By following a systematic workflow that includes primary biochemical screening, secondary cell-based assays, and careful hit prioritization, researchers can efficiently advance the development of the next generation of pyrimidinol-based drugs.
References
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Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]
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Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. Available at: [Link]
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AlphaScreen. BMG LABTECH. Available at: [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]
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High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods. PubMed. Available at: [Link]
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Marketed pyrimidine scaffold containing drugs. ResearchGate. Available at: [Link]
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Synthetic approaches of pyrimidine scaffold. ResearchGate. Available at: [Link]
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Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]
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Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Institutes of Health. Available at: [Link]
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Development of a high throughput screening assay for inhibitors of hedgehog-heparin interactions. Dove Medical Press. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
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What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ResearchGate. Available at: [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]
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Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. Available at: [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
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CellTiter-Glo Assay. University of Oslo. Available at: [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health. Available at: [Link]
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High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. PubMed. Available at: [Link]
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Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. PubMed. Available at: [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. Available at: [Link]
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High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Available at: [Link]
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What's Your System for Cell-Based Assay Method Selection?. YouTube. Available at: [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
High-Throughput Molecular Screening Center. The Wertheim UF Scripps Institute, University of Florida. Available at: [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. Available at: [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. Available at: [Link]
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Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. Available at: [Link]
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Application Notes and Protocols for the Development of 6-Amino-2-methylpyrimidin-4-ol Derivatives for Biological Screening
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with the pyrimidine nucleus's ability to engage in various biological interactions, makes it a fertile ground for the development of novel therapeutics.[2] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antibacterial agents, among others.[2][4]
6-Amino-2-methylpyrimidin-4-ol is a particularly attractive starting point for the synthesis of diverse compound libraries. Its functional groups—an amino group, a hydroxyl group (which exists in tautomeric equilibrium with its keto form), and a methyl group—offer multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity against a variety of targets.
This guide provides a comprehensive overview of the strategies and methodologies for synthesizing a library of 6-Amino-2-methylpyrimidin-4-ol derivatives and subsequently screening them for biological activity. We will delve into the rationale behind derivatization, provide detailed protocols for synthesis and biological assays, and discuss the critical aspects of data analysis and hit validation.
Strategic Derivatization of 6-Amino-2-methylpyrimidin-4-ol
The design of a compound library should be guided by a clear understanding of the desired biological outcome. Different functional groups and structural modifications can be introduced to modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profile.[5]
Here, we outline several strategic approaches for the derivatization of 6-Amino-2-methylpyrimidin-4-ol, with a rationale for their potential biological applications.
Schiff Base Formation and Subsequent Heterocyclic Ring Synthesis
The exocyclic amino group at the 6-position is a prime site for derivatization. Reaction with various aromatic and aliphatic aldehydes yields Schiff bases, which can serve as versatile intermediates for the synthesis of a wide range of heterocyclic systems, including β-lactams, oxazepines, and thiazolidinones.
-
Rationale: The introduction of diverse heterocyclic rings can significantly expand the chemical diversity of the library. These ring systems can engage in specific interactions with biological targets, such as the active sites of enzymes or receptor binding pockets. For instance, the β-lactam ring is a well-known pharmacophore in antibiotics, while thiazolidinone derivatives have shown a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.
N- and O-Alkylation/Arylation
The nitrogen and oxygen atoms within the pyrimidine ring and its substituents are amenable to alkylation and arylation reactions. This allows for the introduction of various lipophilic and aromatic groups.
-
Rationale: Modifying the lipophilicity of the molecule can enhance its ability to cross cell membranes and reach intracellular targets. Aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in protein targets, a common binding motif for kinase inhibitors.[6]
Synthesis of Fused Pyrimidine Systems
The pyrimidine ring can be fused with other heterocyclic rings to create more complex and rigid structures.
-
Rationale: Fused ring systems can pre-organize the molecule into a conformation that is favorable for binding to a specific target, thereby increasing potency and selectivity.[4] Pyrrolo[2,3-d]pyrimidines, for example, have shown potent anti-inflammatory activity.[7]
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a diverse library of 6-Amino-2-methylpyrimidin-4-ol derivatives. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases from 6-Amino-2-methylpyrimidin-4-ol and various aldehydes.
Materials:
-
6-Amino-2-methylpyrimidin-4-ol
-
Substituted aromatic or aliphatic aldehydes
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a solution of 6-Amino-2-methylpyrimidin-4-ol (1 equivalent) in ethanol in a round-bottom flask, add the desired aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: Synthesis of β-Lactam Derivatives
This protocol details the synthesis of β-lactam derivatives from the Schiff bases prepared in Protocol 1.
Materials:
-
Schiff base derivative (from Protocol 1)
-
Chloroacetyl chloride
-
Triethylamine
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base derivative (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous 1,4-dioxane in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified β-lactam derivative by spectroscopic methods and mass spectrometry.
High-Throughput Biological Screening
Once a library of 6-Amino-2-methylpyrimidin-4-ol derivatives has been synthesized and characterized, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel, making it an efficient method for identifying "hits" with desired biological effects.[8]
Workflow for High-Throughput Screening
Caption: High-Throughput Screening Workflow.
Data Analysis and Hit Selection
The large volume of data generated from HTS requires robust statistical analysis to identify genuine hits and avoid false positives.[9]
Key Performance Metrics:
-
Z'-factor: This is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[10]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the negative control and indicates the dynamic range of the assay.[10]
-
IC50/EC50 Values: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a measure of the potency of a compound.[10]
Hit Triage and False Positive Elimination: It is crucial to implement a strategy to eliminate false positives, which can arise from various sources, including compound promiscuity, assay interference, and impurities.[11][12]
-
Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection method can help to eliminate artifacts from the primary screen.[12]
-
Counter-screens: These are used to identify compounds that interfere with the assay technology itself, rather than the biological target.
-
Promiscuity-Associated Substructure Filters (PAINS): Computational filters can be used to flag compounds containing substructures that are known to be frequent hitters in HTS assays.[13]
Protocols for Biological Screening
The following are detailed protocols for three common in vitro assays that can be used to screen the synthesized library of 6-Amino-2-methylpyrimidin-4-ol derivatives for potential therapeutic activities.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a luminescent-based assay with high sensitivity and is suitable for HTS.[14][15]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a solution containing the kinase and its substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[16]
-
Incubate at room temperature for 30-60 minutes.[16]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a four-parameter logistic model.
-
| Parameter | Value | Reference |
| Assay Volume | 20 µL | [16] |
| Incubation Time (Kinase Rxn) | 60 minutes | [17] |
| Incubation Time (ADP-Glo™ Reagent) | 40 minutes | [16] |
| Incubation Time (Kinase Detection) | 30-60 minutes | [16] |
Protocol 4: Anti-Inflammatory Assay (NF-κB Reporter Assay)
This cell-based assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation. The assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[18]
Materials:
-
THP-1 cells stably expressing an NF-κB luciferase reporter gene
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the THP-1 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL final concentration) to activate the NF-κB pathway.
-
Incubate for 6 hours at 37°C in a 5% CO₂ incubator.[19]
-
-
Luciferase Assay:
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of NF-κB activity for each compound concentration.
-
Determine the IC50 value for active compounds.
-
Protocol 5: Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a viral infection.[20]
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
DMEM supplemented with 2% FBS
-
Virus of interest (e.g., SARS-CoV-2, Influenza)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Crystal violet solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound and Virus Addition:
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a dilution of the virus that causes complete CPE in 3-4 days.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show complete CPE.[20]
-
-
Staining:
-
Remove the medium and fix the cells with 10% formalin.
-
Stain the cells with 0.5% crystal violet solution.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
-
Data Acquisition:
-
Quantify the cell viability by measuring the absorbance of the stained cells using a microplate reader at 570 nm.
-
-
Data Analysis:
-
Calculate the percent protection from CPE for each compound concentration.
-
Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) for each compound. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
-
Structure-Activity Relationship (SAR) Analysis
Following the identification and validation of active compounds, the next step is to perform a structure-activity relationship (SAR) analysis. SAR studies aim to understand how different chemical modifications to the core scaffold affect the biological activity.[21]
Caption: Iterative process of SAR analysis.
By systematically analyzing the SAR, researchers can identify key structural features that are important for activity and use this information to design and synthesize more potent and selective compounds in the next iteration of the drug discovery process. For example, in the context of kinase inhibitors, the introduction of a substituted phenyl ring at the C4 or C6 position of the pyrimidine core has been shown to be crucial for activity against certain kinases.[6]
Conclusion
The 6-Amino-2-methylpyrimidin-4-ol scaffold offers a versatile platform for the development of novel therapeutic agents. By employing strategic derivatization approaches and robust high-throughput screening methodologies, researchers can efficiently explore the chemical space around this privileged core to identify compounds with promising biological activities. The detailed protocols and guidelines presented in this application note provide a solid foundation for initiating and advancing drug discovery programs based on this promising chemical scaffold.
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved January 26, 2026, from [Link]
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Application Notes & Protocols: 6-Amino-2-methylpyrimidin-4-ol Dihydrate as a Versatile Ligand in Coordination Chemistry
Abstract
This technical guide provides an in-depth exploration of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a heterocyclic compound of significant interest in modern coordination chemistry. We delve into its fundamental physicochemical properties, with a critical focus on the keto-enol tautomerism that dictates its coordination behavior. This document furnishes researchers, materials scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of both discrete metal complexes and extended coordination polymers. The causality behind experimental choices is elucidated, and comprehensive characterization methodologies are outlined to ensure a self-validating workflow. The guide further discusses the ligand's role in the development of functional materials and its potential applications in medicinal chemistry, bridging the gap between fundamental research and practical application.
Introduction: The Significance of 6-Amino-2-methylpyrimidin-4-ol
6-Amino-2-methylpyrimidin-4-ol is a multifunctional pyrimidine derivative that has emerged as a highly versatile building block, or ligand, for the construction of sophisticated coordination compounds. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its role in developing kinase inhibitors and other therapeutic agents.[1] In the realm of materials science, its multiple donor sites make it an excellent candidate for assembling metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and functions.[2][3]
A crucial aspect of this ligand's chemistry is its existence in a tautomeric equilibrium between the keto (-one) and enol (-ol) forms.[4][5] This dynamic equilibrium is pivotal as it directly influences which donor atoms are available for coordination with a metal center, thereby controlling the geometry and properties of the resulting complex. Understanding and potentially controlling this tautomerism is key to rationally designing functional metal-based systems. This guide will provide the foundational knowledge and practical protocols to harness the unique properties of this ligand.
Physicochemical Properties and Structural Data
A thorough understanding of the ligand's fundamental properties is the first step in successful experimental design. The dihydrate form is commonly supplied and its properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Common Synonyms | 2-Amino-4-hydroxy-6-methylpyrimidine dihydrate, 6-Methylisocytosine | [6] |
| CAS Number | 3977-29-5 (anhydrous) | |
| Molecular Formula | C₅H₇N₃O · 2H₂O (Dihydrate); C₅H₇N₃O (Anhydrous) | [6] |
| Molecular Weight | 161.16 g/mol (Dihydrate); 125.13 g/mol (Anhydrous) | [4][6] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | >300 °C | [6] |
| Solubility | Limited solubility in water and common organic solvents; soluble in DMSO and DMF. | [7][8] |
Tautomerism: The Key to Versatile Coordination
The functionality of 6-Amino-2-methylpyrimidin-4-ol as a ligand is fundamentally governed by its ability to exist as two primary tautomers: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). While the keto form is often predominant in the solid state, the equilibrium can be influenced by solvent, pH, and the presence of metal ions.[9]
Caption: Tautomeric equilibrium of 6-Amino-2-methylpyrimidin-4-ol.
This tautomerism provides multiple potential coordination sites:
-
Ring Nitrogen Atoms (N1, N3): These are common coordination sites for heterocyclic ligands.
-
Exocyclic Amino Nitrogen (-NH₂): The lone pair on the amino nitrogen can coordinate to a metal center.
-
Exocyclic Oxygen Atom: This can be either a hydroxyl (-OH) group in the enol form or a carbonyl (C=O) group in the keto form.
The ability of the ligand to use one or more of these sites, sometimes bridging between two metal centers, is the basis for forming diverse and complex architectures, from simple mononuclear complexes to intricate 3D coordination polymers.
Experimental Protocols for Synthesis
The following protocols are designed to be robust and adaptable, providing a solid foundation for synthesizing novel coordination compounds.
Protocol 1: General Synthesis of a Discrete Metal(II) Complex
This protocol describes a standard solution-based method suitable for creating simple, discrete coordination complexes.
Objective: To synthesize a complex such as [M(C₅H₆N₃O)₂]·nH₂O, where M = Cu(II), Co(II), or Ni(II).
Materials:
-
This compound (Ligand)
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Deionized Water
-
Dimethylformamide (DMF) (optional, for solubility)
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, suspend 2.0 mmol of this compound in 30 mL of a 1:1 methanol/water mixture. The ligand has limited solubility, so a suspension is expected.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) chloride salt in 10 mL of deionized water.
-
Reaction: While stirring the ligand suspension, add the metal salt solution dropwise at room temperature. A color change and/or precipitation is often observed immediately.
-
Causality Note: A 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a neutral ML₂ complex, satisfying the typical coordination number of the metal ion. Dropwise addition helps to ensure homogeneity and promote the formation of well-defined crystals.
-
-
Reaction Completion: Attach a condenser to the flask and heat the mixture to reflux (approx. 70-80°C) with continuous stirring for 4-6 hours. This provides the necessary activation energy to ensure the reaction goes to completion and can improve the crystallinity of the product.
-
Isolation: Allow the reaction mixture to cool slowly to room temperature. If crystallization does not occur, slow evaporation of the solvent over several days may be required.
-
Product Collection: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of deionized water (to remove unreacted metal salts) and then cold methanol (to remove unreacted ligand and aid drying).
-
Self-Validation: The washing steps are critical for purity. The color of the filtrate should become colorless, indicating that soluble impurities have been removed.
-
-
Drying: Dry the final product in a desiccator over silica gel or in a vacuum oven at 60°C for 12 hours.
Protocol 2: Solvothermal Synthesis of a Coordination Polymer
This method uses elevated temperature and pressure to increase reactant solubility and promote the growth of high-quality crystalline materials, such as MOFs.
Objective: To synthesize a crystalline coordination polymer using a solvothermal approach.
Materials:
-
This compound (Ligand)
-
Metal(II) nitrate hexahydrate or Metal(II) acetate dihydrate (e.g., Zn(NO₃)₂·6H₂O, Cd(OAc)₂·2H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine 0.5 mmol of the metal salt, 0.5 mmol of this compound, and 10 mL of a 1:1 DMF/ethanol solvent mixture.
-
Causality Note: DMF is a high-boiling point polar aprotic solvent that is excellent for solvating both the organic ligand and inorganic salts, facilitating the self-assembly process. A 1:1 metal-to-ligand ratio is a common starting point for coordination polymers.
-
-
Sealing: Cap the vial tightly and place it inside a larger Teflon-lined stainless-steel autoclave.
-
Heating: Place the autoclave in a programmable oven. Heat to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Causality Note: The slow cooling rate is crucial for promoting the growth of large, single crystals suitable for X-ray diffraction analysis.
-
-
Product Collection: Carefully open the autoclave and vial. Collect the crystals by decanting the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (2 x 5 mL) for several hours each time to remove unreacted starting materials trapped within the pores. Finally, wash with a more volatile solvent like ethanol or acetone.
-
Drying: Allow the crystals to air-dry or dry under a gentle stream of nitrogen.
Workflow for Characterization
Confirming the identity and structure of the newly synthesized complex is a critical step. The following workflow outlines the standard characterization techniques.[7][8][10]
Caption: General workflow for synthesis and characterization of coordination compounds.
-
FTIR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. A shift in the C=O stretch (in the keto form) or N-H/O-H stretches indicates their involvement in coordination.
-
Thermal Analysis (TGA): Heating the sample reveals its thermal stability and shows distinct mass loss steps corresponding to the loss of solvent molecules (e.g., the two water molecules from the dihydrate) and eventual decomposition of the ligand.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to identify whether a crystalline material has been formed.
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard for unambiguously determining the 3D atomic structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11]
Applications in Drug Development and Materials Science
The coordination complexes derived from 6-Amino-2-methylpyrimidin-4-ol are not merely academic curiosities; they possess significant potential in applied fields.
Caption: Relationship between the ligand, its coordination chemistry, and applications.
-
Drug Development: The aminopyrimidine scaffold is a key component in many FDA-approved kinase inhibitors. By coordinating this ligand to metal ions, novel metallodrugs can be developed. The metal center can introduce new mechanisms of action, improve cellular uptake, or modify the ligand's binding affinity to its biological target.[7][12]
-
Functional Materials (MOFs): The ligand's ability to bridge metal centers makes it ideal for constructing porous MOFs.[2][13] These materials have vast internal surface areas and tunable pore environments, making them suitable for applications in gas storage, chemical separations, and heterogeneous catalysis.[14][15]
-
Agrochemicals: Research has shown that derivatives of 2-amino-6-methylpyrimidin-4-ol can act as potent plant growth stimulants, opening avenues for new applications in agriculture.[16]
Conclusion
This compound is a ligand of considerable promise, offering a rich chemistry governed by its tautomeric nature and multiple donor sites. Its utility spans the synthesis of discrete molecular complexes with interesting biological activities to the construction of highly ordered, functional coordination polymers. The protocols and characterization workflows detailed in this guide provide a robust framework for researchers to explore and exploit the potential of this versatile building block. Future investigations will undoubtedly uncover new structures, properties, and applications, further cementing the importance of this ligand in the fields of coordination chemistry, drug discovery, and materials science.
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- 10. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Use of 6-Amino-2-methylpyrimidin-4-ol in the synthesis of agrochemicals
Application Note & Protocol
Topic: Strategic Use of 2-Amino-4-methoxy-6-methylpyrimidine in the Synthesis of Advanced Agrochemicals
Audience: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Central Role of Pyrimidine Scaffolds in Modern Agriculture
Substituted pyrimidines are a cornerstone of modern agrochemical design, conferring potent biological activity across a range of herbicides, fungicides, and insecticides. Among these, 2-amino-4-methoxy-6-methylpyrimidine stands out as a critical structural motif and a versatile synthetic intermediate. Its unique arrangement of substituents—a nucleophilic amino group at the 2-position, an electron-donating methoxy group at the 4-position, and a methyl group at the 6-position—provides a precise blueprint for constructing complex, high-efficacy agrochemicals.
This document serves as a technical guide for leveraging 2-amino-4-methoxy-6-methylpyrimidine in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficiency, low application rates, and favorable toxicological profiles.[1] We will explore the underlying chemical principles, provide detailed, field-tested protocols, and present a logical framework for the synthesis of flagship herbicides such as Nicosulfuron and Rimsulfuron.
Core Scientific Principle: Mechanism of Action
Sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this enzyme, the herbicides halt cell division and growth, leading to weed death.[1] The pyrimidine ring is a crucial pharmacophore that binds to a specific site on the ALS enzyme, making its correct synthesis paramount.
The Cornerstone Reaction: Sulfonylurea Bridge Formation
The primary synthetic transformation involving 2-amino-4-methoxy-6-methylpyrimidine is its reaction with an appropriate aryl sulfonyl isocyanate. This reaction forms the eponymous "sulfonylurea bridge," which covalently links the pyrimidine heterocycle to the aryl sulfonyl moiety, creating the final active herbicide.
The general synthetic approach involves the reaction of 2-Amino-4,6-dimethoxypyrimidine with a suitable sulfonyl isocyanate.[1] This reaction forms the characteristic sulfonylurea bridge that links the pyrimidine and the aryl sulfonyl components of the final herbicide molecule.[1] The nucleophilic 2-amino group of the pyrimidine attacks the electrophilic carbon of the isocyanate, leading to the formation of the stable urea linkage.
Visualization of the General Synthetic Pathway
The following diagram illustrates the convergent synthesis strategy common for many sulfonylurea herbicides, highlighting the coupling of the pyrimidine core with the sulfonyl isocyanate partner.
Caption: Convergent synthesis of sulfonylurea herbicides.
Synthesis Protocols: Nicosulfuron and Rimsulfuron
While the user prompt specified 6-Amino-2-methylpyrimidin-4-ol, the available high-quality synthetic data predominantly features the closely related and commercially significant intermediate, 2-Amino-4,6-dimethoxypyrimidine . The principles and reaction types are directly translatable. The following protocols are based on established industrial synthesis routes for Nicosulfuron and Rimsulfuron.[2][3][4]
Protocol 1: One-Pot Synthesis of Nicosulfuron
This method is advantageous for its operational simplicity, proceeding via an in-situ generated isocyanate intermediate.[3]
Experimental Rationale: The one-pot approach minimizes handling of the potentially hazardous isocyanate intermediate by generating it directly in the reaction vessel. Triphosgene is a safer, solid alternative to phosgene gas for this transformation. The base (triethylamine) is crucial for scavenging the HCl produced during isocyanate formation. The final coupling reaction is typically driven to completion by heating.
Step-by-Step Protocol:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 2-aminosulfonyl-N,N-dimethylnicotinamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Isocyanate Formation: Dissolve triphosgene (0.4 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0-5 °C. Following the addition, slowly add triethylamine (2.2 eq) while maintaining the low temperature. Allow the mixture to stir for 1-2 hours at room temperature to ensure complete formation of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide.
-
Coupling Reaction: Add 2-Amino-4,6-dimethoxypyrimidine (1.05 eq) to the freshly prepared isocyanate solution.[1][3]
-
Reaction Drive: Heat the reaction mixture to 40 °C and maintain for 3-4 hours, monitoring progress by TLC or HPLC.[1]
-
Work-up and Isolation:
-
Upon completion, cool the mixture and add it to a dilute aqueous sodium hydroxide solution (e.g., 1M NaOH).
-
Stir vigorously, then separate the aqueous layer.
-
Carefully acidify the aqueous layer with hydrochloric acid (e.g., 2M HCl) to precipitate the crude Nicosulfuron.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Purification: Recrystallize the crude solid from methanol to obtain pure Nicosulfuron.[1]
Protocol 2: Synthesis of Rimsulfuron Intermediate
The synthesis of Rimsulfuron follows a similar convergent strategy, coupling 2-amino-4,6-dimethoxypyrimidine with a pyridine-based sulfonyl isocyanate.[4]
Experimental Rationale: This synthesis also relies on the formation of a sulfonylurea bridge. The choice of reagents and purification steps is critical to achieve high purity, which is essential for agrochemical applications.[5][6] The purification often involves a multi-solvent system to effectively remove unreacted starting materials and by-products.[5][6]
Step-by-Step Protocol:
-
Reactant Preparation: Prepare solutions of 3-ethylsulfonyl-2-pyridinesulfonamide and 4,6-dimethoxy-2-phenylcarbamate, the precursors for the two key fragments.[5]
-
Condensation Reaction: In a suitable reactor, carry out a condensation reaction between the two prepared intermediates under controlled temperature and pressure conditions to obtain a crude Rimsulfuron product.[5]
-
Initial Purification:
-
Precipitation and Filtration:
-
Final Slurry and Isolation:
Data Summary and Quality Control
Achieving high yield and purity is paramount in agrochemical synthesis. The following table provides representative data for these synthetic routes.
| Parameter | Protocol 1: Nicosulfuron | Protocol 2: Rimsulfuron | Key Success Factor |
| Starting Material | 2-Amino-4,6-dimethoxypyrimidine | 2-Amino-4,6-dimethoxypyrimidine | Purity of pyrimidine intermediate >99% |
| Key Coupling Partner | 2-isocyanatosulfonyl-N,N-dimethylnicotinamide | 3-ethylsulfonyl-2-pyridinesulfonamide derivative | High-purity sulfonyl component |
| Typical Yield | 85-95% | 80-90% | Precise stoichiometric control; reaction monitoring |
| Final Purity (Post-Recrystallization) | >98% | >98% | Effective multi-step purification protocol |
| Primary QC Methods | HPLC, ¹H NMR, Mass Spectrometry | HPLC, ¹H NMR, Melting Point | Orthogonal analytical methods for confirmation |
Workflow Visualization: From Intermediate to Purified Product
The following diagram outlines the critical workflow for the synthesis and purification of a generic sulfonylurea herbicide, emphasizing the quality control checkpoints.
Caption: Synthesis and purification workflow with QC checkpoints.
Conclusion
2-amino-4-methoxy-6-methylpyrimidine and its close analogs are indispensable intermediates in the agrochemical industry. Their reliable and efficient conversion into high-value sulfonylurea herbicides is a testament to the power of heterocyclic chemistry in solving critical agricultural challenges. The protocols and workflows detailed herein provide a robust framework for researchers and scientists to successfully synthesize these vital compounds, emphasizing the causality behind experimental choices and the necessity of rigorous quality control to ensure the production of effective and reliable crop protection agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in the Synthesis of Advanced Sulfonylurea Herbicides.
- Benchchem. Synthesis of Nicosulfuron Utilizing 2-Amino-4,6-dimethoxypyrimidine: Application Notes and Protocols.
- Benchchem. Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Synthesis.
- Google Patents. CN111646976A - Synthetic method of rimsulfuron.
- Eureka | Patsnap. Synthesis method of rimsulfuron.
- AERU - University of Hertfordshire. Rimsulfuron (Ref: DPX E9636).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rimsulfuron (Ref: DPX E9636) [sitem.herts.ac.uk]
- 5. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 6. Synthesis method of rimsulfuron - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Fluorescent Labeling of 6-Amino-2-methylpyrimidin-4-ol Derivatives
Authored by: A Senior Application Scientist
Introduction: Illuminating the Path of Pyrimidine Derivatives in Research and Drug Discovery
6-Amino-2-methylpyrimidin-4-ol and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and chemical biology. Their structural resemblance to nucleobases makes them valuable scaffolds for developing novel therapeutics, including kinase inhibitors and other targeted agents. Fluorescent labeling of these molecules is a powerful technique that enables researchers to visualize, track, and quantify their distribution and interactions within biological systems, from the subcellular level to whole organisms.[][2][3] This guide provides a detailed overview of the principles and protocols for the fluorescent labeling of 6-Amino-2-methylpyrimidin-4-ol derivatives, empowering researchers to unlock new insights into their mechanisms of action and therapeutic potential.
The primary focus of this document is the covalent attachment of fluorophores to the exocyclic amino group of the pyrimidine ring. This approach offers a robust and specific method for creating fluorescent probes without significantly altering the core structure of the parent molecule, which is crucial for maintaining its biological activity. We will explore various amine-reactive fluorescent dyes, their conjugation chemistries, and detailed, field-tested protocols for successful labeling and purification.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The selection of a fluorescent labeling strategy is not a one-size-fits-all approach. It requires a careful consideration of the physicochemical properties of both the pyrimidine derivative and the fluorescent dye, as well as the intended downstream application. The key to successful conjugation lies in understanding the reactivity of the primary amino group on the pyrimidine ring and choosing a fluorophore with a compatible reactive moiety.
Choosing the Right Fluorophore: A Balance of Brightness, Stability, and Compatibility
The ideal fluorescent label should be bright (high quantum yield and extinction coefficient), photostable, and have minimal impact on the solubility and biological activity of the 6-Amino-2-methylpyrimidin-4-ol derivative.[4] The choice of fluorophore will also be dictated by the available excitation and emission channels on the imaging instrumentation.
Here, we will focus on two major classes of amine-reactive fluorescent dyes: isothiocyanates and succinimidyl esters (also known as NHS esters).[5]
-
Isothiocyanates (e.g., FITC, TRITC, RBITC): These reagents react with primary amines to form a stable thiourea linkage.[6][7][8] Fluorescein isothiocyanate (FITC) is a widely used green-emitting fluorophore, while tetramethylrhodamine isothiocyanate (TRITC) and Rhodamine B isothiocyanate (RBITC) are popular red-orange emitting dyes.[6][8][9] The reaction with isothiocyanates is typically performed at a slightly alkaline pH (9.0-10.0) to ensure the amino group is in its deprotonated, nucleophilic state.[5]
-
Succinimidyl Esters (NHS Esters): This class of reagents is often preferred due to the formation of a highly stable amide bond with primary amines.[10][11] The reaction is also pH-dependent, with an optimal range of 7.5-8.5.[5][12] A wide variety of fluorophores are available as NHS esters, spanning the entire visible spectrum and beyond, including coumarins, cyanines, and BODIPY dyes.[13][14]
Reaction Conditions: Optimizing for Efficiency and Specificity
The success of the labeling reaction hinges on several key parameters:
-
pH: As mentioned, the pH of the reaction buffer is critical. It must be high enough to deprotonate the amino group of the pyrimidine derivative, but not so high as to cause significant hydrolysis of the reactive dye.[5][15]
-
Solvent: The 6-Amino-2-methylpyrimidin-4-ol derivative and the fluorescent dye must be soluble in the reaction solvent. While aqueous buffers are common, organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the typically hydrophobic fluorescent dyes before adding them to the reaction mixture.[7][12] It is crucial to use high-purity, amine-free solvents to avoid unwanted side reactions.[15]
-
Molar Ratio: The ratio of the fluorescent dye to the pyrimidine derivative needs to be optimized to achieve the desired degree of labeling (DOL). A higher molar excess of the dye will generally lead to a higher DOL, but can also increase the risk of non-specific labeling and make purification more challenging.
-
Temperature and Time: Most labeling reactions are performed at room temperature for a few hours to overnight.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Pillar 2: Trustworthiness - A Self-Validating System in Every Protocol
Each protocol described below is designed to be a self-validating system, incorporating steps for purification and characterization to ensure the final product is a well-defined, fluorescently labeled 6-Amino-2-methylpyrimidin-4-ol derivative.
Purification: Isolating the Desired Product
After the labeling reaction, it is essential to remove any unreacted dye and byproducts.[4] The choice of purification method will depend on the scale of the reaction and the properties of the labeled product.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying small organic molecules. The polarity of the eluent can be adjusted to separate the more polar labeled product from the less polar unreacted dye.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for purifying and analyzing the labeled product. It provides excellent resolution and allows for the collection of highly pure fractions.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.
Characterization: Confirming Success
Once purified, the fluorescently labeled 6-Amino-2-methylpyrimidin-4-ol derivative should be thoroughly characterized to confirm its identity and purity.
-
Spectroscopic Analysis:
-
UV-Visible Spectroscopy: The absorption spectrum of the labeled product should show the characteristic absorbance peaks of both the pyrimidine derivative and the fluorescent dye.
-
Fluorescence Spectroscopy: The excitation and emission spectra should be recorded to confirm the fluorescence properties of the conjugate.
-
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the labeled product, providing definitive evidence of successful conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger scale syntheses, NMR can provide detailed structural information about the labeled molecule.
Data Presentation: A Comparative Overview of Common Amine-Reactive Dyes
The following table summarizes the key spectral properties of some commonly used amine-reactive fluorescent dyes suitable for labeling 6-Amino-2-methylpyrimidin-4-ol derivatives.
| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Color |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~525 | Green |
| Rhodamine B isothiocyanate (RBITC) | Isothiocyanate | ~570 | ~590 | Orange-Red |
| 7-Hydroxycoumarin-3-carboxylic Acid N-Succinimidyl Ester | NHS Ester | ~360 | ~410 | Blue |
| BODIPY FL NHS Ester | NHS Ester | ~505 | ~513 | Green |
| Cy3 NHS Ester | NHS Ester | ~550 | ~570 | Yellow |
| Cy5 NHS Ester | NHS Ester | ~649 | ~670 | Red |
Note: The exact excitation and emission maxima may vary depending on the solvent and local environment.[6][8][13]
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Labeling with Fluorescein Isothiocyanate (FITC)
This protocol describes a general procedure for labeling 6-Amino-2-methylpyrimidin-4-ol with FITC.
Materials:
-
6-Amino-2-methylpyrimidin-4-ol derivative
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Carbonate-Bicarbonate Buffer (pH 9.0)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol, ethyl acetate/hexanes)
Workflow Diagram:
Caption: Workflow for FITC labeling of 6-Amino-2-methylpyrimidin-4-ol derivatives.
Procedure:
-
Dissolve the Pyrimidine Derivative: In a reaction vial, dissolve your 6-Amino-2-methylpyrimidin-4-ol derivative in a minimal amount of DMF. Add 0.1 M carbonate-bicarbonate buffer (pH 9.0) to the solution. The final concentration of the pyrimidine derivative should be in the range of 1-10 mg/mL.
-
Prepare the FITC Solution: In a separate light-protected vial, dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Initiate the Reaction: To the solution of the pyrimidine derivative, add a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Then, add the FITC solution dropwise while stirring. A typical starting molar ratio is 1:1.2 of the pyrimidine derivative to FITC.
-
Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Allow the reaction to proceed at room temperature for 2-4 hours or overnight.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The fluorescent product can be visualized under a UV lamp.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to separate the labeled product from unreacted starting materials.
-
Characterization: Characterize the purified product by UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry to confirm successful labeling.
Reaction Mechanism Diagram:
Caption: Reaction of an amino group with an isothiocyanate to form a stable thiourea linkage.
Protocol 2: Labeling with a Succinimidyl Ester (NHS Ester) Dye
This protocol provides a general method for labeling 6-Amino-2-methylpyrimidin-4-ol with an NHS ester of a fluorescent dye.
Materials:
-
6-Amino-2-methylpyrimidin-4-ol derivative
-
NHS ester of the desired fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
-
Reverse-phase HPLC system or silica gel for column chromatography
-
Appropriate solvents for purification
Workflow Diagram:
Caption: Workflow for NHS ester labeling of 6-Amino-2-methylpyrimidin-4-ol derivatives.
Procedure:
-
Dissolve the Pyrimidine Derivative: Dissolve the 6-Amino-2-methylpyrimidin-4-ol derivative in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[15]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]
-
Initiate the Reaction: Add the NHS ester solution to the pyrimidine derivative solution with gentle stirring. A molar excess of 1.5 to 3-fold of the NHS ester is a good starting point.
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
Purification: Purify the reaction mixture using reverse-phase HPLC or silica gel column chromatography to isolate the fluorescently labeled product.
-
Characterization: Confirm the identity and purity of the final product using UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
Reaction Mechanism Diagram:
Sources
- 2. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent nucleobase analogue for cellular visualisation and regulation of immunostimulatory CpG oligodeoxynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02034K [pubs.rsc.org]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptideweb.com [peptideweb.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotium.com [biotium.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Amino-2-methylpyrimidin-4-ol dihydrate. As a pivotal intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for 6-Amino-2-methylpyrimidin-4-ol?
A1: The most prevalent and dependable method is the condensation of a β-ketoester, typically ethyl acetoacetate, with a guanidine salt (such as guanidine carbonate or guanidine hydrochloride) in the presence of a base. This approach is a variation of the well-established pyrimidine synthesis, which is known for its efficiency and the availability of starting materials.
Q2: My reaction yields are consistently low. What are the most likely causes?
A2: Low yields can stem from several factors. The most common culprits include incomplete reaction, side product formation, and losses during work-up and purification. Key areas to investigate are the quality and stoichiometry of your reactants, the effectiveness of the base used, the reaction temperature and time, and the pH during product precipitation.
Q3: The final product is off-white or colored, not the expected white crystalline solid. How can I remove these colored impurities?
A3: Colored impurities often arise from side reactions or the degradation of starting materials or the product. A highly effective method for their removal is recrystallization from a suitable solvent, often with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q4: How can I confirm that I have synthesized the dihydrate form of the compound?
A4: The presence of two water molecules of hydration can be confirmed using several analytical techniques. Thermogravimetric analysis (TGA) will show a weight loss corresponding to two molar equivalents of water. Elemental analysis (CHN) will also yield results consistent with the molecular formula of the dihydrate (C₅H₁₁N₃O₃). Additionally, the infrared (IR) spectrum may show broad absorption bands characteristic of water molecules.
Q5: What is the tautomeric relationship of 6-Amino-2-methylpyrimidin-4-ol?
A5: 6-Amino-2-methylpyrimidin-4-ol exists in tautomeric equilibrium with 2-Amino-6-methylpyrimidin-4(1H)-one.[1] In the solid state and in most biological systems, the pyrimidinone form is generally favored. It is important to be aware of this tautomerism when analyzing spectral data.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive or poor-quality starting materials.2. Insufficiently basic reaction conditions.3. Incorrect reaction temperature or time. | 1. Verify Starting Material Quality: Ensure ethyl acetoacetate is pure and the guanidine salt is dry. Use freshly prepared base solutions.2. Optimize Base and Solvent: Sodium ethoxide in ethanol is a common and effective base. Ensure the sodium is fully dissolved and the ethoxide solution is fresh. The amount of base should be stoichiometric to the reactants.3. Control Reaction Parameters: The reaction is typically refluxed. Ensure the reflux temperature is maintained and allow for sufficient reaction time (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product Fails to Precipitate or Oiling Out During Work-up | 1. Incorrect pH for precipitation.2. The presence of impurities that inhibit crystallization.3. Cooling the solution too rapidly. | 1. Precise pH Adjustment: The product is amphoteric. Carefully adjust the pH of the aqueous solution of the crude product to its isoelectric point to induce precipitation. This is typically in the neutral to slightly acidic range. Use a pH meter for accurate measurement.2. Address Impurities: If an oil forms, try to redissolve it by adding more of the "good" solvent and then slowly add the "poor" solvent to encourage crystallization. If this fails, extract the product into an organic solvent, dry the organic layer, and evaporate to obtain the crude product for further purification by recrystallization or chromatography.3. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Difficulty in Removing By-products | 1. Formation of side products from self-condensation of ethyl acetoacetate.2. Unreacted starting materials co-precipitating with the product. | 1. Purification Strategy: Recrystallization is the primary method for purification. Water or ethanol-water mixtures are often effective. For stubborn impurities, column chromatography may be necessary.2. Optimize Stoichiometry: Ensure the molar ratio of reactants is appropriate to minimize unreacted starting materials in the final product. |
| Final Product is not the Dihydrate | 1. Drying the product at high temperatures or under high vacuum. | 1. Controlled Drying: To obtain the dihydrate, avoid excessive drying conditions. Air-drying at room temperature or drying in a desiccator over a saturated salt solution to control humidity is recommended. Drying in a vacuum oven at elevated temperatures will likely lead to the anhydrous form. |
III. Experimental Protocols & Data
A. Synthesis of this compound
This protocol is based on established chemical principles for pyrimidine synthesis and is a reliable starting point for optimization.
Reaction Scheme:
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 1.0 |
| Guanidine Carbonate | 180.16 | 9.0 g | 0.5 |
| Sodium Ethoxide | 68.05 | (Prepared in situ) | 2.0 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Acetic Acid (glacial) | 60.05 | As needed for neutralization | - |
| Activated Charcoal | - | ~1 g | - |
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 100 mL of anhydrous ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 9.0 g (0.05 mol) of guanidine carbonate and stir until dissolved.
-
Addition of Ethyl Acetoacetate: Slowly add 13.0 g (0.1 mol) of ethyl acetoacetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in approximately 100 mL of warm water.
-
If the solution is colored, add about 1 g of activated charcoal and heat to boiling for 10-15 minutes.
-
Perform a hot filtration to remove the charcoal.
-
Cool the filtrate in an ice bath.
-
Carefully neutralize the solution with glacial acetic acid to a pH of approximately 6-7 to precipitate the product.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from hot water or an ethanol-water mixture.
-
Allow the purified product to air-dry to obtain this compound as a white crystalline solid.
-
B. Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₅H₁₁N₃O₃ (Dihydrate)
-
Molecular Weight: 161.16 g/mol (Dihydrate)
-
Melting Point: >300 °C
-
CAS Number: 39931-67-6 (for a related compound, ethyl 3-pyridylacetate, often used as a reference point in chemical databases)
IV. Visualizing the Workflow and Logic
A. Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: A streamlined workflow for the synthesis of this compound.
B. Troubleshooting Logic
This decision tree provides a logical approach to diagnosing and solving low yield issues.
Caption: A decision tree for troubleshooting low yields in the synthesis.
V. References
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+%. [Link]
Sources
Technical Support Center: Purification of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
Welcome to the technical support center for the purification of 6-Amino-2-methylpyrimidin-4-ol dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. The methodologies and advice presented herein are grounded in established principles of organic chemistry and crystallization.
I. Understanding the Compound and Potential Impurities
6-Amino-2-methylpyrimidin-4-ol is a heterocyclic compound that exists as a tautomer with 2-Amino-6-methylpyrimidin-4-one.[1] Its purification is crucial as impurities can significantly impact downstream applications, including biological assays and further chemical synthesis.[2]
Potential impurities in crude this compound can arise from several sources:
-
Incomplete Reactions: Residual starting materials or intermediates from the synthesis process.
-
Side Reaction Products: Byproducts from unintended reactions during synthesis.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and initial work-up.
-
Degradation Products: The compound may degrade under harsh conditions (e.g., high temperature, extreme pH).
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity Despite Recrystallization
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve (i.e., the compound is too soluble at low temperatures, or not soluble enough at high temperatures).
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired compound and crystallize along with it.
-
Occlusion of Mother Liquor: Impurities can be trapped within the crystal lattice, especially during rapid crystallization.[3]
Solutions:
-
Re-evaluate the Recrystallization Solvent:
-
Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof). A good solvent will dissolve the compound when hot but have low solubility when cold.
-
Solvent Mixtures: A two-solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Slow Down the Crystallization Process:
-
Wash the Crystals Thoroughly:
Issue 2: Discolored Product (e.g., Yellowish or Brown Tint)
Potential Causes:
-
Colored Impurities: These may be byproducts from the synthesis or degradation products.
-
Contaminated Solvents: The use of old or contaminated solvents can introduce color.
Solutions:
-
Activated Charcoal Treatment:
-
Add a small amount of activated charcoal (1-2% by weight of the crude product) to the hot, dissolved solution.
-
Boil the solution with the charcoal for 5-10 minutes to allow for the adsorption of colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Ensure the solution does not cool during filtration, as this can cause premature crystallization and clog the filter paper.
-
-
Use High-Purity Solvents: Ensure all solvents used in the purification process are of high purity to avoid introducing new impurities.
Issue 3: Poor or No Crystal Formation
Potential Causes:
-
Excess Solvent: The concentration of the compound in the solution may be too low for crystallization to occur.[4]
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling.
-
Presence of Oily Impurities: Oily impurities can sometimes inhibit crystallization, causing the product to "oil out."
Solutions:
-
Reduce Solvent Volume:
-
If no crystals form after cooling and scratching the flask, there is likely too much solvent. Reheat the solution and boil off some of the solvent to increase the concentration.[4] Then, allow it to cool again.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
-
Address "Oiling Out":
-
If the product separates as an oil, reheat the solution to dissolve the oil.
-
Add slightly more solvent and then allow the solution to cool more slowly.
-
Alternatively, try a different recrystallization solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: While the ideal solvent can depend on the specific impurities present, water is often a good starting point due to the polar amino and hydroxyl groups. Ethanol, methanol, or mixtures of these with water are also commonly effective for similar polar heterocyclic compounds.[6] A systematic solvent screen is the best approach to identify the optimal solvent or solvent system for your specific crude material.
Q2: How can I confirm the purity of my final product? A2: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect the presence of impurities.[6][8]
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting point range and lower the melting point.
Q3: My product is still impure after recrystallization. What other purification methods can I try? A3: If recrystallization is insufficient, consider these alternatives:
-
Acid-Base Extraction: Since the molecule has a basic amino group, it can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-polar impurities. Subsequently, neutralizing the aqueous solution with a base (e.g., NaOH) will precipitate the purified product.[9]
-
Column Chromatography: While more resource-intensive, silica gel chromatography can be very effective for separating compounds with different polarities.
Q4: How should I properly dry the purified crystals? A4: After filtration, the crystals should be dried to remove residual solvent. Air drying on the filter paper is a start, but for complete drying, a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended. Be cautious not to use a temperature that is too high, as this could cause degradation or loss of the water of hydration.
IV. Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Add more water in small portions until the solid is completely dissolved at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Allow the crystals to air dry on the filter, then transfer them to a watch glass for further drying in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Suitability for Recrystallization | Comments |
| Water | High | Good potential | High solubility when hot, lower when cold. |
| Ethanol | Medium-High | Good potential | May need to be used in a mixture with water. |
| Methanol | Medium-High | Good potential | Similar to ethanol, good solubility for polar compounds.[10][11] |
| Ethyl Acetate | Medium-Low | Likely poor | May be useful as an anti-solvent or for washing. |
| Hexane | Low | Unsuitable | Compound is likely insoluble. |
V. Visualizations
Purification Workflow
Caption: Decision tree for troubleshooting common purification issues.
VI. References
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link]
-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 849-862. Available at: [Link]
-
Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Available at:
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. Available at: [Link]
-
Simon, L. L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(9), 1814-1823. Available at: [Link]
-
Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. Available at:
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). University of Hertfordshire. Available at: [Link]
-
Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2868. Available at: [Link]
-
Himmel, D. M., et al. (2009). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Antimicrobial Agents and Chemotherapy, 53(7), 2938-2947. Available at: [Link]
Sources
- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 6-Amino-2-methylpyrimidin-4-ol dihydrate in organic solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Amino-2-methylpyrimidin-4-ol dihydrate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a key building block in the synthesis of numerous biologically active molecules, understanding and overcoming its solubility limitations is critical for successful research and development.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to empower you in your work.
Physicochemical Profile
Understanding the fundamental properties of 6-Amino-2-methylpyrimidin-4-ol is the first step in troubleshooting its solubility. The molecule possesses both hydrogen bond donors (amino and hydroxyl/amide groups) and acceptors (ring nitrogens, oxygen), leading to a strong crystal lattice energy and a preference for polar environments. The presence of two water molecules in the hydrated form further complicates its behavior in non-aqueous systems.
| Property | Value (Dihydrate) | Value (Anhydrous) | Source |
| Molecular Formula | C₅H₁₁N₃O₃ | C₅H₇N₃O | [2] |
| Molecular Weight | 161.16 g/mol | 125.13 g/mol | [2] |
| Appearance | White to off-white powder/crystals | Solid powder | [3] |
| Melting Point | >300 °C | >300 °C (lit.) | [3] |
| Calculated XLogP3 | N/A | -0.9 | [2] |
| Hydrogen Bond Donor Count | 5 (including 2 H₂O) | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 (including 2 H₂O) | 2 | [2] |
Troubleshooting Guide
This section addresses specific, immediate problems you may be facing during your experiments.
Q1: My this compound won't dissolve in my chosen organic solvent. What should I do first?
This is the most common issue encountered. The low solubility is primarily due to the compound's high polarity and the strong intermolecular hydrogen bonding in its crystal lattice. The dihydrate form adds another layer of complexity. Follow this systematic approach to diagnose and solve the problem.
Q2: Why is my compound "crashing out" of solution after initially dissolving?
Precipitation upon cooling or standing indicates that you have created a supersaturated solution.
-
Causality : You likely used heat to exceed the compound's equilibrium solubility at room temperature. As the solution cools, the kinetic energy of the solvent molecules decreases, and they can no longer keep the solute molecules solvated, causing the compound to precipitate back into its more stable solid state.[4]
-
Solution :
-
Maintain Temperature : If your experiment allows, maintain the elevated temperature at which the compound is soluble.
-
Use a Co-Solvent : Add a co-solvent to increase the solubility of the compound at the desired final temperature. This can stabilize the solution.
-
Work with a Slurry : If complete dissolution is not required for your reaction, you can proceed with a fine, well-stirred suspension (slurry). The dissolved portion of the compound will react, and more will dissolve to maintain equilibrium according to Le Chatelier's principle.
-
Q3: Does the "dihydrate" form significantly affect solubility in organic solvents?
Yes, absolutely. The two molecules of water are an integral part of the crystal structure.
-
Mechanistic Explanation : For the compound to dissolve, solvent molecules must overcome the crystal lattice energy. In the dihydrate, this energy includes the strong hydrogen bonds between the pyrimidine molecules and the water of hydration.[5] These water molecules also increase the overall polarity of the solid, making it even less favorable to dissolve in less-polar organic solvents. Furthermore, introducing water into an anhydrous organic solvent can sometimes promote precipitation.
-
Practical Implication : You may observe significantly lower solubility in many organic solvents compared to the anhydrous form. For reactions that are sensitive to water or require higher concentrations, converting the dihydrate to the anhydrous form is a critical and often necessary step.
Q4: I'm observing poor or incomplete conversion in my reaction. Could solubility be the cause?
Yes, poor solubility is a frequent cause of failed or low-yielding reactions, especially in heterogeneous reaction mixtures.
-
The Problem : Many organic reactions occur in the solution phase. If your compound has very low solubility, its concentration in the solvent may be too low to achieve a practical reaction rate. The reaction may appear to stall or proceed very slowly because only the small fraction of dissolved material is available to react.
-
Self-Validation & Troubleshooting :
-
Visual Confirmation : After your reaction has run for some time, stop the stirring. Does a significant amount of starting material remain undissolved at the bottom of the flask?
-
Solubility Test : In a separate vial, try to dissolve a similar amount of your starting material in the reaction solvent under the same conditions (temperature, stirring). If it doesn't dissolve, you have a solubility problem.
-
Solution : Find a solvent or co-solvent system in which your compound is more soluble (see FAQ 2 & 3). If this is not possible, consider phase-transfer catalysis for certain reaction types, which can help bring the reactant into the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Quantitative data is scarce in public literature, a common issue for many research chemicals.[6][7] However, based on its chemical structure (high polarity, H-bonding capability) and data from closely related pyrimidines, a qualitative profile can be established.[8]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High to Moderate | Excellent H-bond acceptors, can effectively solvate the molecule. Often the best choice.[5] |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | Can act as both H-bond donors and acceptors, but may not be as effective as DMSO/DMF at disrupting the crystal lattice. Solubility in alcohols is often limited.[9] |
| Ethers | THF, 1,4-Dioxane | Very Low to Insoluble | Moderate polarity but poor H-bond donors. Generally ineffective.[3] |
| Esters | Ethyl Acetate | Very Low to Insoluble | Insufficient polarity and H-bonding capacity. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar solvents cannot overcome the compound's strong intermolecular forces. |
| Chlorinated | Dichloromethane, Chloroform | Insoluble | Insufficient polarity. |
Q2: What are the best starting solvents to try for dissolving this compound?
-
Dimethyl Sulfoxide (DMSO) : This is the most recommended starting solvent. Its high polarity and strong hydrogen bond accepting character make it highly effective at dissolving polar, crystalline compounds like this one.
-
N,N-Dimethylformamide (DMF) : A very good alternative to DMSO with similar properties.
-
N-Methyl-2-pyrrolidone (NMP) : Another excellent polar aprotic solvent, though its higher boiling point can make it more difficult to remove.[5]
Q3: How can I systematically improve the solubility of this compound for my experiment?
Several strategies can be employed, often in combination.
-
Strategy 1: Co-Solvency
-
Principle : Using a mixture of solvents can often achieve a higher solubility than either single solvent.[10] A small amount of a "strong" solvent (like DMSO) added to a "weaker" bulk solvent (like methanol) can significantly boost solubility.
-
How to Use : Start by dissolving the compound in a minimal amount of a strong solvent (e.g., DMSO). Then, slowly add the second, weaker solvent to the desired final volume. Observe for any signs of precipitation.
-
-
Strategy 2: pH Adjustment
-
Principle : As an amino-pyrimidine, the compound has both acidic (pyrimidinol tautomer) and basic (amino group, ring nitrogens) sites. Modifying the pH can create a salt form, which is typically much more soluble in polar solvents than the neutral form.
-
How to Use (Aqueous or Protic Solvents) :
-
To increase solubility by forming the conjugate acid, add a small amount of a non-interfering acid (e.g., HCl, TFA). This will protonate the basic sites.
-
To increase solubility by forming the conjugate base, add a base (e.g., NaOH, NaOMe). This will deprotonate the acidic pyrimidinol proton.
-
-
Caution : Ensure that the pH change and the resulting salt form do not interfere with your downstream application or reaction chemistry.
-
-
Strategy 3: Temperature Increase
-
Principle : For most solids, solubility increases with temperature. The added thermal energy helps the solvent molecules break apart the solute's crystal lattice.
-
How to Use : Gently warm the solvent while stirring and adding the solute. Use the lowest temperature necessary to achieve dissolution to avoid potential degradation. Always check the compound's thermal stability if using high temperatures.
-
Q4: How do I prepare the anhydrous form from the dihydrate?
Removing the water of crystallization is a key strategy for improving solubility in organic solvents. This can be achieved by heating the compound under vacuum.
-
Causality : The water molecules are held in the crystal lattice by hydrogen bonds, not covalent bonds. Providing sufficient energy (heat) under conditions that favor removal of water vapor (vacuum) will drive the dehydration process.[11] Gentle heating is required to avoid thermal decomposition of the compound itself.
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To accurately measure the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Chosen organic solvent (e.g., DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation : Add an excess amount of the compound to a vial (ensure solid material remains at the end). For example, add ~20 mg of the compound to 2 mL of the solvent.
-
Equilibration : Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : After equilibration, let the vials stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.
-
Sampling : Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Filtration : Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.
-
Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification : Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration.
-
Calculation : Back-calculate to find the concentration in the original, undiluted saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Protocol 2: Preparation of Anhydrous 6-Amino-2-methylpyrimidin-4-ol
Objective: To remove the two water molecules of hydration from the crystalline structure.
Materials:
-
This compound
-
Schlenk flask or round-bottom flask
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Oil bath with temperature control and magnetic stirring
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup : Place a known amount of the dihydrate compound into the flask.
-
Vacuum Application : Attach the flask to a vacuum line equipped with a cold trap. Start the vacuum pump to reduce the pressure inside the flask.
-
Heating : Once a stable vacuum is achieved, slowly heat the flask using an oil bath to 80-100 °C. Gentle stirring can be applied if desired.
-
Drying : Maintain the temperature and vacuum for 4-12 hours. The exact time depends on the quantity of material and the efficiency of the vacuum system. Water will sublime from the solid and be collected in the cold trap.
-
Completion Check (Optional) : The process is complete when the weight of the compound becomes constant. Calculate the theoretical weight loss (2 moles of water per mole of dihydrate, which is approximately 22.3% of the initial mass).
-
Cooling & Storage : Turn off the heat and allow the flask to cool completely to room temperature before releasing the vacuum. To prevent rehydration from atmospheric moisture, backfill the flask with an inert gas like nitrogen.
-
Handling : Store the resulting anhydrous powder in a desiccator over a strong drying agent (e.g., P₂O₅). Handle it quickly in a dry environment or glovebox to prevent reabsorption of moisture.
References
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. PubChem. Retrieved January 26, 2026, from [Link].
-
Various Authors (2019). What is the best method for removing water from a hydrated compound? Quora. Available at: [Link]
-
Rheolution (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 26, 2026, from [Link].
-
Frontier, A. (2026). How To: Remove Residual Water. University of Rochester, Department of Chemistry. Available at: [Link]
-
Lund University Publications (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
- Google Patents (2020). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Prieur, Z., et al. (2017). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 22(1), 103. Available at: [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemie in unserer Zeit, 45(4), 256-261. Available at: [Link]
-
BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
University of Colorado Boulder (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved January 26, 2026, from [Link]
-
ResearchGate (2022). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Available at: [Link]
-
International Journal of Innovative Research in Technology (2019). Solubility Enhancement Methods. Available at: [Link]
-
IUPAC (n.d.). Definition of solubility. Gold Book. Retrieved January 26, 2026, from [Link]
-
ResearchGate (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxonium Ion [home.miracosta.edu]
- 11. quora.com [quora.com]
Technical Support Center: Synthesis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
Sources
- 1. shivajicollege.ac.in [shivajicollege.ac.in]
- 2. sbsscollegebegusarai.com [sbsscollegebegusarai.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
Welcome to the technical support center for the crystallization of 6-Amino-2-methylpyrimidin-4-ol dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the crystallization of this important pyrimidine derivative. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you can achieve consistent, high-quality results.
Introduction to this compound Crystallization
6-Amino-2-methylpyrimidin-4-ol is a crucial intermediate in pharmaceutical synthesis. It exists in various solid forms, including anhydrous and hydrated states. The dihydrate form is often desired for its specific physical and chemical properties, which can impact downstream processing and final product performance.[1] Controlling the crystallization process to selectively produce the dihydrate form with the desired crystal size, shape, and purity is a common challenge.
This guide will address common issues, from unexpected crystal forms to low yields, providing a systematic approach to troubleshooting based on a deep understanding of crystallization fundamentals.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure of 6-Amino-2-methylpyrimidin-4-ol, and how does the dihydrate form differ?
A1: 6-Amino-2-methylpyrimidin-4-ol can exist in tautomeric forms. The pyrimidinol form has a hydroxyl group at the 4-position, while the pyrimidone form has a carbonyl group at the same position.[2] The dihydrate form incorporates two water molecules per molecule of the compound within its crystal lattice. These water molecules are integral to the crystal structure and are held in place by hydrogen bonding. The presence of this water of hydration gives the dihydrate form distinct physicochemical properties compared to the anhydrous form.
Q2: What are the most critical parameters to control during the crystallization of this compound?
A2: The most critical parameters are:
-
Solvent System: The choice of solvent and its water content are paramount for obtaining the dihydrate form.
-
Temperature Profile: The cooling rate directly influences nucleation and crystal growth, affecting crystal size and purity.
-
Supersaturation: The level of supersaturation must be carefully controlled to prevent spontaneous, uncontrolled crystallization.
-
pH: The pH of the crystallization medium can affect the solubility of the compound and its impurities.[3]
-
Agitation: The stirring rate impacts heat and mass transfer, which in turn affects crystal growth and morphology.
Troubleshooting Guide
Problem 1: Formation of the Anhydrous Form or an Incorrect Hydrate
Symptoms:
-
Analytical data (e.g., PXRD, TGA, DSC) does not correspond to the known pattern for the dihydrate.
-
Different crystal morphology is observed under the microscope.
Causality and Solution:
The formation of a specific hydrate is a thermodynamically and kinetically controlled process. The dihydrate form is stable only within a specific range of water activity in the solvent system and temperature.
Troubleshooting Steps:
-
Verify Water Content of the Solvent: The most common reason for the formation of the anhydrous form is insufficient water in the crystallization solvent. Ensure the water content of your solvent system is appropriate. For instance, if using an ethanol-water mixture, the proportion of water is critical.
-
Control Temperature: The stability of different hydrates is temperature-dependent. The dihydrate may only be the stable form within a specific temperature range. Review your cooling profile and holding temperatures.
-
Slurry Conversion Experiment: To confirm the most stable form under your conditions, you can perform a slurry experiment. Stir a mixture of the undesired form and the dihydrate (if available as a seed) in the crystallization solvent for an extended period (24-48 hours). The system will equilibrate to the most stable form, which can then be identified analytically.
Experimental Protocol: Slurry Conversion for Polymorph/Hydrate Screening
-
Add an excess of the solid material (a mixture of known forms or the unknown form) to the chosen crystallization solvent in a sealed vial.
-
Agitate the slurry at a constant temperature (e.g., 25 °C).
-
Periodically sample the solid phase and analyze it using PXRD or another suitable technique to monitor for any phase transformations.
-
Continue the experiment until no further changes in the solid form are observed.
Problem 2: Poor Crystal Quality (e.g., small needles, agglomerates)
Symptoms:
-
Difficulty in filtration and washing of the crystals.
-
Low bulk density.
-
Poor flow characteristics of the dried powder.
Causality and Solution:
Poor crystal morphology is often a result of high supersaturation, leading to rapid nucleation rather than controlled crystal growth.
Troubleshooting Steps:
-
Reduce Cooling Rate: A slower cooling rate reduces the rate of supersaturation generation, allowing more time for the molecules to integrate into the existing crystal lattice in an orderly fashion.
-
Implement Seeding: Introducing a small quantity of high-quality seed crystals of the dihydrate form at a low level of supersaturation provides a template for crystal growth and can prevent excessive primary nucleation.
-
Optimize Agitation: High shear rates from aggressive agitation can lead to secondary nucleation and crystal breakage. A balance must be found to ensure good mixing without damaging the crystals.
-
Anti-Solvent Addition Strategy: If using an anti-solvent crystallization method, the rate and location of the anti-solvent addition are critical. A slow addition rate into a well-agitated vessel is recommended to avoid localized high supersaturation.
Diagram: Crystallization Process Control
Caption: Key process parameters influencing nucleation and growth, which in turn determine the final crystal attributes.
Problem 3: Low Yield
Symptoms:
-
The isolated product weight is significantly lower than the theoretical maximum.
Causality and Solution:
Low yield is typically due to high solubility of the compound in the mother liquor at the filtration temperature or losses during handling.
Troubleshooting Steps:
-
Optimize Solvent Composition: The solubility of this compound will vary in different solvent systems. If the solubility is too high, consider using a solvent mixture where the compound is less soluble at lower temperatures.
-
Ensure Complete Crystallization: Allow sufficient time at the final crystallization temperature for the system to reach equilibrium. Cooling to a lower temperature before filtration will further reduce the solubility and increase the yield.
-
Minimize Wash Losses: Use a minimal amount of ice-cold wash solvent to rinse the filter cake. The wash solvent should be one in which the product has low solubility.
-
Check pH: The solubility of amino-substituted pyrimidines can be pH-dependent. Ensure the pH of the mother liquor is at a point of minimum solubility for the compound.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Suitability for Dihydrate Formation | Considerations |
| Water | High | May have high solubility, potentially leading to lower yields. |
| Ethanol/Water | High | A good starting point. The ratio of ethanol to water is a critical parameter to optimize for yield and dihydrate formation. |
| Isopropanol/Water | Moderate to High | Similar to ethanol/water, but may offer different solubility characteristics. |
| Acetone/Water | Moderate | Acetone has a lower boiling point, which can be a consideration for process safety and control. |
Problem 4: Impurities in the Final Product
Symptoms:
-
Chromatographic analysis (e.g., HPLC) shows the presence of unwanted components.
-
Discoloration of the final product.
Causality and Solution:
Impurities can be carried over from the synthesis or formed during the crystallization process. Their removal depends on their solubility relative to the main compound.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where the impurities are either highly soluble (remain in the mother liquor) or sparingly soluble (can be removed by hot filtration) while the desired compound has a steep solubility curve with temperature.
-
pH Adjustment: Some impurities may have different acid-base properties than 6-Amino-2-methylpyrimidin-4-ol. Adjusting the pH of the solution before crystallization can selectively precipitate or solubilize certain impurities. A patent for the related compound 2-amino-4-methylpyridine suggests that pH adjustment is an effective purification method.[3]
-
Activated Carbon Treatment: If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration before cooling.
Diagram: Impurity Rejection Workflow
Caption: A general workflow for impurity removal during recrystallization.
Analytical Characterization
To effectively troubleshoot crystallization issues, it is essential to have a suite of analytical techniques to characterize the solid form.
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Definitive identification of the crystal form (polymorph/hydrate). |
| Thermogravimetric Analysis (TGA) | Quantifies the water content, confirming the hydration state. |
| Differential Scanning Calorimetry (DSC) | Determines melting points and detects phase transitions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on functional groups and hydrogen bonding, which differs between hydrates and anhydrates. |
| Microscopy | Visual assessment of crystal size, shape, and agglomeration. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and identifies impurities. |
Concluding Remarks
The successful crystallization of this compound is a multifactorial process that requires careful control of several experimental parameters. This guide provides a framework for systematically addressing common challenges. By understanding the underlying principles of crystallization and employing a logical, evidence-based troubleshooting approach, researchers can optimize their processes to consistently produce high-quality material.
References
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
-
2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Available at: [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link]
-
Kim, I. W., & Titapiwatanakun, V. (Eds.). (2022). Controlled Crystallization of Active Pharmaceutical Ingredients, 2nd Edition. MDPI. Available at: [Link]
-
Kordikowski, A., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design, 21(8), 4683–4695. Available at: [Link]
- Myerson, A. S. (Ed.). (2002).
- EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. (n.d.). Google Patents.
- US4139619A - 6-Amino-4-(substituted amino)-1,2-dihydro-1-hydroxy-2-iminopyrimidine, topical compositions and process for hair growth. (n.d.). Google Patents.
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.org. Available at: [Link]
-
proUmid Hydrate Formation | DVS hydrate analysis. (n.d.). ProUmid. Available at: [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Pharmaceutics, 12(10), 971. Available at: [Link]
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 978–991. Available at: [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE Journal, 54(7), 1682-1688. Available at: [Link]
-
Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N , N -Dimethylformamide + Water. (2020). Journal of Chemical & Engineering Data, 65(4), 1874–1884. Available at: [Link]
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (2018). The Journal of Chemical Thermodynamics, 122, 11-19. Available at: [Link]
-
Solubility of 4-amino-2,6-dimethoxypyrimidine in aqueous co-solvent mixtures revisited: Solvent effect, transfer property and preferential solvation analysis. (2021). Journal of Molecular Liquids, 337, 116452. Available at: [Link]
-
Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. (2020). Journal of Bio and Tribo-Corrosion, 6(4), 123. Available at: [Link]
-
2-Amino-4-methylpyrimidine. (n.d.). PubChem. Available at: [Link]
-
Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. (2019). Journal of Chemical & Engineering Data, 64(12), 5346–5355. Available at: [Link]
-
(12) United States Patent (10) Patent No.: US 6,413,958 B2. (n.d.). Googleapis.com. Available at: [Link]
Sources
- 1. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Scaling the Synthesis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
Welcome to the technical support center for the synthesis of 6-Amino-2-methylpyrimidin-4-ol dihydrate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into scaling this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for robustness and scalability.
Our focus will be on the most common and industrially viable synthetic route: the base-catalyzed condensation of ethyl acetoacetate with acetamidine hydrochloride.
Part 1: Synthesis Overview & Core Mechanism
The synthesis of 6-Amino-2-methylpyrimidin-4-ol is a classic example of a pyrimidine ring formation reaction. The core transformation involves the cyclocondensation of a β-ketoester (ethyl acetoacetate) with an amidine (acetamidine).
The "Why": This route is favored for its high atom economy, use of readily available starting materials, and straightforward reaction conditions. The mechanism proceeds via initial formation of the acetamidine free base, which then acts as a binucleophilic species. It attacks the electrophilic carbonyl carbons of the ethyl acetoacetate, leading to an intermediate that subsequently cyclizes and dehydrates to form the stable pyrimidine ring. The final crystallization from aqueous media yields the desired dihydrate form.
Overall Reaction Scheme:
-
Step 1: Free Base Formation: Acetamidine hydrochloride is neutralized with a base (e.g., sodium ethoxide, sodium hydroxide) to generate the reactive acetamidine free base.
-
Step 2: Cyclocondensation: Acetamidine reacts with ethyl acetoacetate.
-
Step 3: Isolation & Hydration: The product is isolated, typically by pH adjustment, and crystallized from water to form the stable dihydrate.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up, framed in a practical question-and-answer format.
Category 1: Reaction Initiation & Execution
Q1: My reaction is sluggish or fails to go to completion. What are the primary causes?
A1: This is a frequent issue, often traceable to three key areas:
-
Inefficient Amidine Free Base Formation: The reaction requires the nucleophilic acetamidine free base. If you are starting with the hydrochloride salt, incomplete neutralization is a common pitfall. The pH of the reaction mixture should be alkaline, typically in the range of 9-11.
-
Causality: At acidic or neutral pH, the amidine exists as the unreactive protonated salt. A strong enough base is required to deprotonate it fully. On a large scale, inefficient mixing can create localized pH pockets, hindering the reaction.
-
Solution: Ensure at least one full equivalent of a suitable base (like sodium ethoxide or sodium hydroxide) is added. Monitor the pH of the reaction mass after base addition. For large-scale batches, ensure vigorous agitation during and after base addition.
-
-
Purity of Starting Materials:
-
Ethyl Acetoacetate: This reagent can undergo self-condensation or hydrolysis upon storage. Use of aged or impure material can significantly lower yield. Verify purity by GC or ¹H NMR before use.
-
Acetamidine Hydrochloride: This salt is hygroscopic. Water absorption can interfere with the reaction, especially if using a water-sensitive base like sodium ethoxide. Ensure it is dry before use.
-
-
Sub-optimal Temperature: While the reaction proceeds at various temperatures, there is an optimal range.
-
Too Low: Reaction rates will be slow, leading to long reaction times and potential for starting material degradation.
-
Too High: Can promote side reactions, such as the self-condensation of ethyl acetoacetate, leading to impurity formation and discoloration. A typical reflux in ethanol (around 78°C) is a good starting point.
-
Q2: The reaction mixture has turned dark brown/black. Is the batch lost?
A2: Not necessarily. Dark discoloration is usually a sign of impurity formation from side reactions, often exacerbated by excessive heat or prolonged reaction times. While this may complicate purification and reduce yield, the target compound is often still present.
-
Preventative Measures:
-
Maintain strict temperature control. Use a jacketed reactor for better heat management during scale-up.
-
Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the limiting reagent is consumed.
-
-
Remediation: The color can often be removed during the purification step by treating a solution of the crude product with activated charcoal.[1]
Category 2: Work-up and Product Isolation
Q3: My product yield is low after the precipitation/isolation step. Where could it be going?
A3: Product loss during work-up is common when scaling up. The key is understanding the solubility profile of your product. 6-Amino-2-methylpyrimidin-4-ol exhibits amphoteric properties, meaning its solubility is highly dependent on pH.
-
Solubility Profile:
-
High pH (alkaline): The hydroxyl group can be deprotonated to form a phenoxide-like salt, which is highly soluble in water.
-
Low pH (acidic): The amino group and ring nitrogens can be protonated, forming a salt that is also soluble in water.
-
Isoelectric Point: The compound is least soluble at its isoelectric point (neutral pH, typically around 6-7).
-
-
Troubleshooting:
-
Incorrect pH Adjustment: If you overshoot the neutral pH range during acidification, your product will redissolve. Add the acid slowly with vigorous stirring and continuous pH monitoring.
-
Excessive Wash Volume: Washing the isolated solid with large volumes of water or solvent can lead to significant product loss. Use minimal amounts of cold wash solvent.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled before filtration to maximize the recovery of the precipitated solid.
-
Category 3: Purification and Dihydrate Formation
Q4: I am struggling to obtain the correct dihydrate crystalline form. What are the critical parameters?
A4: Formation of a specific hydrate is a crystallization-controlled process. The key is controlling the nucleation and growth from an aqueous solution.
-
Solvent System: Recrystallization should be performed from water or a mixture of water and a miscible co-solvent like ethanol. The dihydrate is the thermodynamically stable form in the presence of sufficient water.
-
Cooling Rate: Rapid cooling (crash cooling) often leads to the formation of small, impure crystals or even amorphous material. A slow, controlled cooling profile is essential for growing well-defined, pure crystals of the dihydrate.
-
Seeding: Introducing a small quantity of pure dihydrate crystals (seed crystals) at the point of supersaturation can be crucial for inducing crystallization of the desired form, especially at scale.
-
Verification: The hydration state can be confirmed using techniques like Karl Fischer titration (for water content), Thermogravimetric Analysis (TGA), or Powder X-ray Diffraction (PXRD).
Q5: My final product is off-white or yellowish, even after recrystallization. What's the cause and solution?
A5: A persistent color often indicates the presence of tightly bound, colored impurities that co-crystallize with the product.[1]
-
Solution: A charcoal treatment is highly effective. Dissolve the crude product in hot water (or an appropriate solvent), add 1-5% w/w of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter the hot solution through a pad of celite or diatomaceous earth to remove the charcoal.[1] The product is then crystallized from the clear, colorless filtrate.
-
Causality: Activated charcoal has a high surface area and adsorbs large, flat, aromatic molecules (which many colored impurities are) very effectively.
-
Part 3: Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (Exemplary)
This protocol is a self-validating system with in-process checks.
-
Reagent Preparation:
-
In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (4.6 g, 0.2 mol) to absolute ethanol (150 mL) at 0-10°C.
-
Once all the sodium has reacted, add acetamidine hydrochloride (18.9 g, 0.2 mol) to the solution. Stir for 30 minutes at room temperature to ensure complete formation of the free base.
-
-
Reaction:
-
To the stirred suspension, add ethyl acetoacetate (26.0 g, 0.2 mol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
In-Process Check (IPC): Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the disappearance of the ethyl acetoacetate spot.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by approximately two-thirds using a rotary evaporator.
-
Add deionized water (150 mL) to the residue to dissolve the sodium salt of the product.
-
Slowly add 6M hydrochloric acid dropwise with vigorous stirring, monitoring the pH. A precipitate will begin to form. Continue adding acid until the pH is 6.5-7.0.
-
Cool the resulting slurry in an ice bath to 0-5°C and stir for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold deionized water (2 x 20 mL).
-
-
Purification and Drying:
-
Transfer the wet cake to a beaker and add deionized water (approx. 10 parts water to 1 part crude product, w/w).
-
Heat the slurry to 90-95°C until all the solid dissolves.
-
Optional: If the solution is colored, cool slightly, add activated charcoal (1% w/w), stir for 15 minutes, and filter hot through celite.
-
Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the white, crystalline product by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum at 40-50°C to a constant weight.
-
Quantitative Data Summary
| Parameter | Lab Scale (Target) | Pilot Scale (Considerations) |
| Yield | 75-85% | 70-80% (expect slightly lower yield on scale-up) |
| Purity (HPLC) | >99.0% | >99.0% |
| Water Content (KF) | 18.5 - 20.0% (for dihydrate) | 18.5 - 20.0% |
| Melting Point | Decomposes >290°C | Decomposes >290°C |
Part 4: Visualization of Workflows
Diagram 1: General Synthesis & Purification Workflow
This diagram illustrates the end-to-end process from starting materials to the final, purified product.
Caption: Workflow for this compound Synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of low product yield.
Caption: Decision Tree for Diagnosing Low Yield Issues.
References
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link][2]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link][3]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link][4][5]
-
Sciencemadness Wiki (2023). Acetamidine hydrochloride. Sciencemadness Wiki. Available at: [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 6-Amino-2-methylpyrimidin-4-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Amino-2-methylpyrimidin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during catalytic cross-coupling reactions. Our focus is on providing not just solutions, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Selectivity
6-Amino-2-methylpyrimidin-4-ol is a valuable heterocyclic building block. However, its structural complexity presents a unique challenge in catalytic reactions, particularly in C-N and C-O bond formation. The molecule exists in a tautomeric equilibrium between the -ol and -one forms, and possesses multiple nucleophilic sites: the C6-amino group, the C4-oxygen, and the ring nitrogens. Achieving selective functionalization at the desired position is paramount for synthetic success. This guide will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, the two most prevalent methods for N-arylation.
Troubleshooting Guide
This section addresses common problems encountered during the catalytic arylation of 6-Amino-2-methylpyrimidin-4-ol in a practical question-and-answer format.
Problem 1: Low or No Conversion to the Desired Product
Q: My reaction shows no product formation, or the yield is unacceptably low. What are the likely causes and how can I fix it?
A: Low or no conversion is a common issue in cross-coupling reactions. The root cause often lies with the catalyst system or the reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) or Cu(I) species is sensitive to oxygen.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles. Use freshly opened, high-purity catalyst precursors and ligands.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the metal center and facilitating the catalytic cycle.
-
Solution: For selective N-arylation of the C6-amino group, bulky, electron-rich biarylphosphine ligands are the standard for palladium catalysis.[1] Ligands like BrettPhos, XPhos, or RuPhos are designed to promote reductive elimination, the final product-forming step. If these are failing, consider a ligand screen. For copper-catalyzed systems, ligands like L-proline or 1,10-phenanthroline derivatives are often effective.[2]
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the amine nucleophile to generate the active species for coupling.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[3] For Ullmann couplings, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common.[2] The base must be strong enough to deprotonate the amine but not so harsh that it promotes side reactions.
-
-
Sub-optimal Temperature: Cross-coupling reactions have a specific activation energy barrier that must be overcome.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C. Ullmann reactions, in particular, often require higher temperatures than their palladium-catalyzed counterparts.[4] Monitor for substrate or product decomposition at elevated temperatures.
-
Problem 2: Poor Regioselectivity (N-Arylation vs. O-Arylation)
Q: I am observing a mixture of N-arylated and O-arylated products. How can I control the selectivity to favor N-arylation?
A: This is the most critical challenge for this substrate. The choice of metal catalyst is the primary determinant of selectivity.
-
For Selective N-Arylation: Palladium catalysis is the method of choice. The use of a palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) with a bulky biarylphosphine ligand such as BrettPhos has been shown to be highly selective for the N-arylation of similar aminophenol substrates.[1][5] The steric bulk of the ligand environment around the palladium center generally favors the approach of the less hindered amino group over the pyrimidinol oxygen.
-
For Selective O-Arylation: Copper-catalyzed systems (Ullmann reaction) tend to favor O-arylation of aminophenols.[1][5] If O-arylation is your desired outcome, a catalyst system like CuI with a ligand such as picolinic acid would be a logical starting point.
The flowchart below illustrates the decision-making process for achieving selective arylation.
Caption: Catalyst selection workflow for regioselective arylation.
Problem 3: Formation of Hydrodehalogenation Side Product
Q: My aryl halide is being consumed, but instead of the coupled product, I am isolating the dehalogenated arene. What is causing this?
A: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction, often pointing to issues with moisture or the choice of base.
-
Presence of Water: Water can act as a proton source, quenching reactive organometallic intermediates.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Ensure the base is anhydrous.
-
-
Base-Promoted Side Reaction: Some strong bases, particularly in the presence of trace metals, can promote the reduction of the aryl halide.
-
Solution: If using a very strong base like NaOt-Bu and observing significant hydrodehalogenation, consider switching to a slightly weaker base like LHMDS or K₃PO₄ and re-optimizing the temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally better for N-arylation of this substrate: Palladium or Copper?
A1: For selective N-arylation of the exocyclic amino group, palladium-based systems (Buchwald-Hartwig) are strongly recommended.[1][5] They offer higher selectivity for N- over O-arylation in substrates with both amine and hydroxyl functionalities. Copper-catalyzed (Ullmann) reactions are a viable, often more economical alternative, but they have a higher propensity to yield the O-arylated product and typically require higher reaction temperatures.[4][6]
Q2: Do I need to protect the pyrimidinol hydroxyl group before attempting N-arylation?
A2: Not necessarily. The primary strategy should be to achieve selectivity through catalyst control. As discussed, a well-chosen palladium/biarylphosphine system should favor N-arylation directly.[1] However, if you continue to struggle with O-arylation as a side product, protection of the hydroxyl group is a valid secondary strategy. A silyl protecting group like TBDMS (tert-butyldimethylsilyl) or a benzyl (Bn) ether could be installed, and these are generally stable to palladium cross-coupling conditions.[7][8]
Q3: My aryl halide is unreactive. What changes should I consider?
A3: The reactivity of aryl halides in cross-coupling reactions follows the general trend: I > Br > Cl. If you are using an aryl chloride and observing low reactivity, consider switching to the analogous aryl bromide or iodide. Alternatively, for unreactive aryl chlorides, more specialized, highly electron-rich ligands (e.g., cataCXium A, SPhos) are often required to facilitate the difficult oxidative addition step.
Q4: Can arylation occur on the pyrimidine ring nitrogens?
A4: Yes, this is a possibility. The pyrimidin-4-one tautomer has an N-H bond at the N1 or N3 position which is nucleophilic and can compete in the coupling reaction. This is analogous to the known reactivity of pyrazoles in Buchwald-Hartwig reactions, where N-H protection is sometimes necessary.[9] If you observe isomeric byproducts that are not the O-arylated species, arylation at a ring nitrogen is a likely cause. Careful characterization (e.g., by 2D NMR) is required to identify these isomers. Adjusting the ligand and base may help mitigate this side reaction.
Data Summary and Protocols
Table 1: Catalyst System Comparison for Selective Arylation
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Primary Selectivity | N-Arylation [1][5] | O-Arylation [1][5] |
| Typical Metal Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | CuI, Cu₂O, Cu(0) |
| Typical Ligands | Bulky Biarylphosphines (BrettPhos, XPhos) | N,N- or N,O-donors (L-Proline, Phenanthroline) |
| Typical Base | NaOt-Bu, K₃PO₄, LHMDS | K₂CO₃, Cs₂CO₃ |
| Temperature Range | 80 - 120 °C | 100 - 160 °C |
| Functional Group Tol. | Generally very high | Moderate; can be sensitive to certain groups |
Experimental Protocol: General Procedure for Selective N-Arylation
This protocol describes a typical starting point for the palladium-catalyzed N-arylation of 6-Amino-2-methylpyrimidin-4-ol with an aryl bromide. Optimization will be required for specific substrates.
Materials:
-
6-Amino-2-methylpyrimidin-4-ol (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial, add 6-Amino-2-methylpyrimidin-4-ol, the aryl bromide, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for N-arylation.
References
-
Gida, M., et al. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. organic-chemistry.org. [Link]
-
Li, X., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 993-999. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
-
Organic-Synthesis.com. Protecting Groups. organic-synthesis.com. [Link]
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Pati, R., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]
-
ResearchGate. (2022). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. researchgate.net. [Link]
-
ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. researchgate.net. [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Dong, Z., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(5), 2438-2445. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. researchgate.net. [Link]
-
Portillo, O., et al. (2018). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C Structural Chemistry, 74(Pt 11), 1585-1591. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. en.wikipedia.org. [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]
-
SciSpace. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. typeset.io. [Link]
-
University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. utsouthwestern.edu. [Link]
-
Lam, P. Y., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(26), 4927-4931. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]
-
Gida, M., et al. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]
-
Jarvo, E. R., & Miller, S. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (20), 2495-2508. [Link]
-
ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II. researchgate.net. [Link]
-
ResearchGate. (2022). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.. researchgate.net. [Link]
-
El-Sayed, E., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10328-10336. [Link]
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Navigating the Nuances of a Hygroscopic Dihydrate: A Technical Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate
Welcome to the technical support center for 6-Amino-2-methylpyrimidin-4-ol dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling the hygroscopic nature of this compound. As a dihydrate, its stability and accurate handling are intrinsically linked to the ambient moisture, a factor that can significantly impact experimental reproducibility and the integrity of your results. This document offers a blend of foundational scientific principles and field-tested protocols to ensure you can confidently and accurately incorporate this compound into your research.
The Challenge: Understanding Hygroscopicity in a Dihydrate
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. In the case of a dihydrate like this compound, the compound already contains two water molecules per molecule of the primary substance within its crystal lattice. This seemingly stable state is, in fact, a dynamic equilibrium highly sensitive to the partial pressure of water vapor in the atmosphere, also known as relative humidity (RH).
The core challenge lies in maintaining the compound's hydrated state.
-
In low humidity environments , the compound can lose its water of hydration (efflorescence), leading to a change in its molecular weight and potentially its solid-state properties.
-
In high humidity environments , it can absorb additional moisture from the air, which can lead to clumping, and in extreme cases, deliquescence (dissolving in the absorbed water).[1]
Both scenarios introduce significant errors in weighing and concentration calculations, ultimately compromising the reliability of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns when working with this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity of the dihydrate, it is crucial to store it in a controlled environment. The primary recommendation is to keep the compound in a tightly sealed container in a desiccator containing a suitable desiccant.[2] This creates a low-humidity environment that prevents the absorption of excess atmospheric moisture. For long-term storage, a cool and dark place is recommended to prevent potential degradation from light or heat.
Q2: I've noticed the powder has become clumpy. What does this mean and can I still use it?
A2: Clumping is a clear indication that the compound has absorbed excess moisture from the atmosphere. While it may still be the same chemical entity, its water content is no longer consistent with the dihydrate form. This will lead to inaccuracies if you weigh it out directly to make a solution of a specific molarity. If you must use it, you will need to determine the actual water content immediately before use (see Troubleshooting Guide). However, for applications requiring high accuracy, using a fresh, non-clumped lot is strongly advised.
Q3: How does the hygroscopic nature of this compound affect my molarity calculations?
A3: This is a critical point. The molecular weight of this compound (C₅H₇N₃O · 2H₂O) is 161.16 g/mol , which includes the two water molecules. The anhydrous form (C₅H₇N₃O) has a molecular weight of 125.13 g/mol . If the compound has absorbed or lost water, using the 161.16 g/mol value for your calculations will result in an incorrect molar concentration. For instance, if the compound has absorbed an additional mole of water, your actual concentration will be lower than calculated. Conversely, if it has lost its water of hydration, your concentration will be higher.
Q4: Can I dry the compound in an oven to remove excess moisture?
A4: While heating can remove absorbed water, it can also drive off the water of hydration, converting the dihydrate to its anhydrous form or a mixture of hydrated and anhydrous forms.[3] This process may not be easily reversible and could alter the compound's physical properties. Therefore, oven-drying is generally not recommended unless you intend to work with the anhydrous form and have a validated protocol for this conversion. Drying under vacuum at room temperature is a gentler alternative for removing surface moisture, but care must be taken not to remove the water of hydration.[4]
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the handling and use of this compound.
Issue 1: Inconsistent results in biological or chemical assays.
-
Potential Cause: Inaccurate concentration of the stock solution due to changes in the hydration state of the compound.
-
Solution Workflow:
Caption: Decision workflow for troubleshooting inconsistent assay results.
Issue 2: The mass of the compound on the analytical balance is continuously increasing.
-
Potential Cause: The compound is actively absorbing moisture from the laboratory air.
-
Solution: This is a direct observation of the compound's hygroscopicity. To mitigate this:
-
Minimize Exposure Time: Have all necessary equipment and solvents ready before opening the compound's container.
-
Use a Controlled Environment: If available, perform the weighing inside a glovebox with a controlled, low-humidity atmosphere.[5]
-
Weighing by Difference: This is a practical technique for standard laboratory settings. A detailed protocol is provided below.
-
Experimental Protocols
Protocol 1: Accurate Weighing of this compound (Weighing by Difference)
This method is designed to minimize the impact of moisture absorption during weighing.
-
Preparation: Place a sealed vial containing the this compound and a clean, dry spatula in the vicinity of the analytical balance to allow them to thermally equilibrate.
-
Initial Weighing: Place the sealed vial on the analytical balance and record the mass to four decimal places (Mass 1).
-
Transfer: Remove the vial from the balance. Quickly open it and transfer an approximate amount of the powder into your receiving vessel (e.g., a flask for solution preparation).
-
Reseal: Immediately and tightly reseal the vial.
-
Final Weighing: Place the sealed vial back on the analytical balance and record the new mass (Mass 2).
-
Calculation: The mass of the transferred compound is Mass 1 - Mass 2. This value represents the most accurate weight of the compound at the time of transfer.
Protocol 2: Preparation of a Stock Solution
This protocol incorporates the accurate weighing method to ensure a precise final concentration.
-
Determine Required Mass: Calculate the mass of this compound needed for your desired concentration and volume, using its molecular weight of 161.16 g/mol .
-
Weighing: Use the "Weighing by Difference" protocol described above to transfer the compound into a suitable volumetric flask.
-
Dissolution: Add a portion of your chosen solvent to the flask and gently swirl to dissolve the compound. Sonication may be used if necessary.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light. If storing at low temperatures, ensure the compound remains soluble upon returning to room temperature.
Protocol 3: Verification of Water Content using Karl Fischer Titration
For applications demanding the highest level of accuracy, direct measurement of the water content is recommended. Karl Fischer titration is the gold standard for this purpose.[6]
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The solvent should be pre-titrated to a dry endpoint.
-
Sample Preparation: Accurately weigh a sample of the this compound and record the weight.
-
Titration: Quickly introduce the sample into the titration vessel. The instrument will then titrate the water present in the sample.
-
Calculation: The instrument's software will calculate the percentage of water in the sample.
-
Molarity Correction: Use the measured water content to calculate the actual molecular weight of your specific lot of the compound and adjust your solution concentration calculations accordingly.
Data Summary Table
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₁₁N₃O₃ | Fisher Scientific |
| CAS Number | 388582-41-0 | Fisher Scientific |
| Molecular Weight (Dihydrate) | 161.16 g/mol | Fisher Scientific |
| Molecular Weight (Anhydrous) | 125.13 g/mol | PubChem[7] |
| Appearance | Solid | - |
| Storage Recommendation | Store in a dry, cool, well-ventilated place in a tightly sealed container. | Fisher Scientific[2] |
Logical Relationships Diagram
Caption: Relationship between environmental humidity and the stability of the dihydrate.
By understanding the principles outlined in this guide and implementing the recommended protocols, researchers can mitigate the challenges associated with the hygroscopic nature of this compound, ensuring the accuracy and reproducibility of their experimental results.
References
-
LibreTexts. (2019, July 7). 2.12: Hydrates. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]
-
PCC Group. (2024, June 17). Hydrates. PCC Group Product Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]
-
Shimadzu. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry. [Link]
-
Zhang, G. G. Z., & Suryanarayanan, R. (2024). Efficient determination of critical water activity and classification of hydrate-anhydrate stability relationship. Journal of Pharmaceutical Sciences, 113(6), 1645-1653. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]
-
ResearchGate. (n.d.). Moisture Sorption Isotherms and Isotherm Model Performance Evaluation for Food and Agricultural Products. [Link]
-
The Organic Chemistry Tutor. (2025, December 10). How To Get Molar Mass From A Hydrate Formula? [Video]. YouTube. [Link]
-
Gonzalez, H., & Perez, M. (2013). Moisture sorption isotherms and thermodynamic properties of mexican mennonite-style cheese. Food Science and Technology (Campinas), 33(1), 169-175. [Link]
-
LibreTexts. (2023, January 24). 31.1: Thermogravimetry. Chemistry LibreTexts. [Link]
-
Breimer, L. H. (1991). Stability of DNA thymine hydrates. Biochemistry, 30(25), 6259-6262. [Link]
-
ResearchGate. (2025, December 2). Site-Specific Water Dynamics Drives Protein Stability in Hydrated Deep Eutectic Solvents. [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]
-
Novasina. (n.d.). Water activity (aw) of dehydrated products. [Link]
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- 5. hepatochem.com [hepatochem.com]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate by HPLC
For researchers, scientists, and drug development professionals, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key building block in the synthesis of various pharmaceutical compounds. This document will explore a robust HPLC methodology, compare it with alternative analytical techniques, and provide the scientific rationale behind the experimental design, grounded in established principles of analytical chemistry.
The Analytical Challenge: Characterizing a Polar Heterocycle
6-Amino-2-methylpyrimidin-4-ol exists in tautomeric forms, predominantly as 2-amino-6-methylpyrimidin-4(1H)-one. This polarity, coupled with the presence of a dihydrate form, presents a unique challenge for chromatographic separation. A successful analytical method must be able to retain and resolve this polar analyte from its potential process-related impurities and degradation products.
Recommended Method: Reversed-Phase HPLC with a Polar-Modified Column
Based on extensive experience with similar polar heterocyclic compounds, a reversed-phase HPLC (RP-HPLC) method utilizing a column with a polar-modified stationary phase is recommended for optimal separation and peak shape. Standard C18 columns can sometimes exhibit poor retention for highly polar analytes, leading to elution near the solvent front and inadequate resolution from impurities. A polar-endcapped or polar-embedded column enhances the interaction with polar analytes, providing better retention and selectivity.
A specific method for the tautomer 6-Amino-2-methyl-4(1H)-pyrimidinone has been developed using a Newcrom R1 column, which is a mixed-mode column with both reversed-phase and cation-exchange characteristics.[1] This approach is particularly effective for polar compounds that can carry a positive charge.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to be a stability-indicating method, capable of separating the main component from its potential impurities and degradation products.[2][3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent polar-modified C18) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-20 min: 5% to 50% B20-25 min: 50% B25-26 min: 50% to 5% B26-30 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter prior to injection.
Rationale for Method Parameters:
-
Column Choice: The mixed-mode Newcrom R1 column is selected for its ability to provide multiple retention mechanisms (reversed-phase and ion-exchange), which is highly beneficial for separating a mixture of polar and potentially charged analytes.[1]
-
Mobile Phase: A simple mobile phase of acidified water and acetonitrile is chosen for its compatibility with UV detection and its effectiveness in RP-HPLC.[1] The phosphoric acid helps to control the ionization state of the analyte and impurities, leading to improved peak shape and reproducibility. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1]
-
Gradient Elution: A gradient is employed to ensure the elution of any less polar impurities that may be present, while still providing good retention and resolution of the highly polar main component.
-
UV Detection: The selection of 230 nm is a starting point based on the typical absorbance of pyrimidine derivatives. A PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity analysis of this compound by HPLC.
Method Validation: A Trustworthy and Self-Validating System
To ensure the reliability of the HPLC method, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[2] The validation parameters provide a self-validating system, demonstrating the method's suitability for its intended purpose.
Key Validation Parameters:
-
Specificity: This is arguably the most critical parameter for a purity method. Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through:
-
Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The method must be able to resolve the main peak from all degradant peaks.
-
Peak Purity Analysis: Using a PDA detector, the spectral purity of the main peak in both unstressed and stressed samples is evaluated.
-
-
Linearity: A linear relationship between the concentration of the analyte and the detector response should be established across a specified range. This is typically assessed by analyzing a series of solutions of known concentrations and performing a linear regression analysis.
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing multiple injections of the same sample.
-
Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.
Logical Flow of Method Validation
Caption: Logical workflow for the validation of the HPLC purity method.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for the purity analysis of many pharmaceutical compounds, other techniques can provide complementary information or may be suitable in specific contexts.
| Technique | Principle | Advantages for 6-Amino-2-methylpyrimidin-4-ol | Disadvantages/Considerations |
| HPLC-UV (Recommended) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and specificity for non-volatile and polar compounds.[4] Well-established for pharmaceutical analysis. | Can be more time-consuming and expensive than some other techniques.[5] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and thermally stable compounds.[6][7] | Not suitable for non-volatile and thermally labile compounds like 6-Amino-2-methylpyrimidin-4-ol without derivatization, which adds complexity.[4][8] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | Excellent for separating polar and charged compounds.[9] Requires minimal sample volume.[10] | Can have lower sensitivity and be less robust than HPLC for routine QC applications. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and screening. Can be used to monitor the progress of synthesis reactions.[11] | Primarily qualitative, with limited resolution and sensitivity compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis (qNMR). Useful for identifying unknown impurities. | Lower sensitivity than chromatographic methods for trace impurity detection. |
Conclusion
For the comprehensive and reliable purity assessment of this compound, a stability-indicating reversed-phase HPLC method with a polar-modified column is the most appropriate and robust analytical technique. Its high resolving power and sensitivity, when coupled with a thorough validation according to ICH guidelines, provide a high degree of confidence in the quality of the material. While other techniques such as GC and CE have their specific applications, they are generally less suitable for the routine analysis of this polar, non-volatile compound. The methodology and validation framework presented in this guide offer a solid foundation for researchers and drug development professionals to ensure the purity and quality of this important pharmaceutical intermediate.
References
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
-
Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Newcrom. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
For professionals in drug development and organic synthesis, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of rigorous scientific practice. 6-Amino-2-methylpyrimidin-4-ol, a substituted pyrimidine, serves as a valuable building block in medicinal chemistry. Its proper identification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular structure in solution.
This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of 6-Amino-2-methylpyrimidin-4-ol dihydrate. We will explore the causality behind experimental choices, from sample preparation to spectral interpretation, and objectively compare NMR with other common analytical techniques, providing the supporting data and protocols necessary for researchers to validate their own findings.
Molecular Structure and Tautomerism: A Critical Consideration
6-Amino-2-methylpyrimidin-4-ol exists in a state of tautomeric equilibrium between the -ol and -one forms.[1] The pyrimidin-4-one tautomer is generally the more stable and predominant form in solution. This equilibrium is crucial as it dictates the chemical environment of the nuclei and, consequently, the resulting NMR spectrum. The presence of two water molecules in the dihydrate form should also be noted, which may contribute a significant solvent peak in the ¹H NMR spectrum if not using a deuterated solvent.
Caption: Tautomeric equilibrium of the pyrimidine core.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[2] The following protocol is designed to yield high-resolution spectra for both ¹H and ¹³C nuclei.
Sample Preparation
The choice of solvent is the most critical first step. Due to the compound's polar nature and the presence of exchangeable protons (NH₂, NH, and potentially OH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is an excellent solvent for many polar organic molecules and its residual proton signal (~2.50 ppm) does not typically overlap with signals from the analyte.[3] Furthermore, the exchangeable protons are often observed as distinct, albeit sometimes broad, signals in DMSO-d₆.
-
For ¹H NMR: Accurately weigh 1-10 mg of this compound.[4]
-
For ¹³C NMR: A higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C isotope. Use 20-50 mg of the sample.[4]
-
Procedure:
-
Transfer the weighed sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is essential.[2]
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Temperature | 298 K | 298 K |
Caption: Standard workflow for NMR analysis.
Spectral Interpretation: Predicting the Fingerprint
Based on the predominant pyrimidin-4-one tautomer, we can predict the signals in both ¹H and ¹³C NMR spectra. The chemical shifts of pyrimidine derivatives are well-documented and provide a strong basis for these predictions.[5][6]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The structure C₅H₇N₃O contains four distinct types of protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (on C2) | 2.1 - 2.3 | Singlet (s) | 3H | Methyl group attached to an sp² carbon of the heterocyclic ring. |
| -CH (on C5) | 5.0 - 5.5 | Singlet (s) | 1H | Vinylic proton on a carbon adjacent to a nitrogen and a carbonyl group. |
| -NH₂ (on C6) | 6.5 - 7.5 | Broad Singlet (br s) | 2H | Amino group protons; signal is often broad due to quadrupole effects and exchange. |
| -NH (ring) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Amide-like proton in the heterocyclic ring; significantly deshielded. |
| H₂O | ~3.3 | Singlet (s) | 4H | Water of hydration; chemical shift can vary. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The molecule has five unique carbon atoms.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | 15 - 25 | Aliphatic methyl carbon. |
| C5 | 90 - 100 | sp² carbon adjacent to two nitrogen atoms and a carbonyl group. |
| C6 | 150 - 160 | sp² carbon attached to the amino group and adjacent to a nitrogen. |
| C2 | 155 - 165 | sp² carbon attached to the methyl group and flanked by two nitrogen atoms. |
| C4 (-C=O) | 165 - 175 | Carbonyl carbon, highly deshielded due to the electronegative oxygen atom.[5] |
Comparison with Alternative Analytical Techniques
While NMR is exceptional for detailed structural elucidation, a comprehensive characterization often involves complementary techniques.[7] Each method provides a unique piece of the molecular puzzle.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, 3D structure.[8] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[9] | Presence of specific functional groups (e.g., C=O, N-H, O-H).[9] |
| Sensitivity | Lower | Very High | Moderate |
| Sample State | Primarily liquids/solutions; solids require specialized techniques.[10] | Solids, liquids, gases (often coupled with GC or LC).[11] | Solids, liquids, gases.[10] |
| Quantitative Ability | Inherently quantitative (with proper controls).[12] | Can be quantitative, but often requires calibration curves. | Generally semi-quantitative or qualitative. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. | No, the sample is typically recoverable. |
Causality in Method Selection:
-
For Unambiguous Structure Proof: NMR is indispensable. It is the only technique that maps out the complete carbon-hydrogen framework and shows direct connections between atoms.
-
For Confirming Molecular Weight: Mass spectrometry is the definitive tool. It directly measures the mass-to-charge ratio, confirming the molecular formula provided by high-resolution MS (HRMS).[12]
-
For a Quick Functional Group Check: IR spectroscopy is a rapid and simple method to confirm the presence of key bonds, such as the carbonyl (C=O) and N-H stretches, which are expected in 6-Amino-2-methylpyrimidin-4-ol.[9]
In practice, a researcher would use all three. A quick IR spectrum would confirm the presence of the carbonyl and amino groups. MS would verify the correct molecular weight (125.13 g/mol for the anhydrous form).[1] Finally, a full ¹H and ¹³C NMR analysis would provide the definitive proof of the specific isomer and its structure in solution.
Conclusion
The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear and powerful application of this technology. By understanding the molecule's inherent tautomerism and applying a systematic experimental approach, researchers can obtain unambiguous data for structural verification. While techniques like Mass Spectrometry and IR Spectroscopy provide crucial complementary information regarding molecular weight and functional groups, NMR remains unparalleled in its ability to deliver a complete and detailed picture of molecular connectivity. This guide provides the foundational protocols and interpretive framework necessary for drug development professionals and scientists to confidently characterize this important heterocyclic compound.
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A Senior Application Scientist's Comparative Guide to the Solid-State Analysis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
In the landscape of pharmaceutical development, the precise and unambiguous characterization of an active pharmaceutical ingredient's (API) solid-state form is not merely a regulatory formality; it is a cornerstone of ensuring drug safety, stability, and efficacy. The three-dimensional arrangement of atoms in a crystal lattice, the presence of solvates, and the crystalline form (polymorphism) can profoundly influence critical properties such as solubility, bioavailability, and manufacturability. This guide provides an in-depth comparison of analytical techniques for characterizing 6-Amino-2-methylpyrimidin-4-ol, a heterocyclic compound, with a focus on its dihydrate form.
Our central analysis revolves around Single-Crystal X-ray Diffraction (SCXRD), the undisputed "gold standard" for determining molecular and crystal structures. However, a comprehensive understanding necessitates a multi-faceted approach. We will therefore compare and contrast the definitive data from SCXRD with results from complementary techniques, including Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC). This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of solid-state characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides an unparalleled, atom-resolution, three-dimensional map of a molecule and its arrangement within a crystal. This technique is definitive because it directly visualizes the atomic positions, allowing for the unequivocal determination of molecular connectivity, conformation, and intermolecular interactions, such as hydrogen bonding.
A study on a related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, successfully characterized its structure using SCXRD.[1] The analysis revealed a triclinic crystal system with a P-1 space group, and detailed the extensive network of hydrogen bonds that form a three-dimensional structure.[1] This level of detail is crucial for understanding the stability of the hydrate and predicting its physical properties.
Causality in the SCXRD Experimental Protocol
The success of an SCXRD experiment is contingent on a meticulously executed protocol. Each step is designed to preserve the integrity of the crystal and maximize the quality of the diffraction data.
Step-by-Step Experimental Protocol for SCXRD:
-
Crystal Growth (The Foundational Step):
-
Objective: To obtain a single, high-quality crystal of sufficient size (typically 0.1-0.3 mm) and free of defects.
-
Methodology: Slow evaporation of a saturated solution is a common and effective method. For 6-Amino-2-methylpyrimidin-4-ol dihydrate, a solution in a water/ethanol mixture would be prepared. The container is then loosely covered to allow the solvent to evaporate over several days to weeks.
-
Expert Insight: The rate of evaporation is a critical parameter. If it's too fast, a powder or poorly formed microcrystals will result. The goal is to maintain a state of slight supersaturation, allowing molecules to slowly and orderly deposit onto the growing crystal lattice.
-
-
Crystal Mounting and Cryo-Cooling:
-
Objective: To mount the delicate crystal on the diffractometer and flash-cool it to a low temperature (typically 100 K).
-
Methodology: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and rapidly plunged into a stream of liquid nitrogen.
-
Expert Insight: Cryo-cooling is essential. It minimizes the thermal vibration of atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data. It also significantly reduces radiation damage from the X-ray beam, allowing for longer exposure times.
-
-
Data Collection:
-
Objective: To measure the intensities and positions of the diffraction spots as the crystal is rotated in the X-ray beam.
-
Methodology: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation). A detector, such as a CCD or CMOS sensor, records the diffraction pattern as the crystal is rotated through a series of angles.
-
Expert Insight: The choice of X-ray wavelength and the data collection strategy (e.g., the range of rotation angles) are optimized to ensure a complete and redundant dataset. Redundancy is key to accurate intensity measurements and error analysis.
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction pattern into a 3D model of the electron density and refine the atomic positions.
-
Methodology: Specialized software (e.g., SHELX, Olex2) is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data, adjusting atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed one.
-
Expert Insight: The quality of the final structure is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2). Lower values indicate a better fit between the model and the data. For small molecules, an R1 value below 0.05 (5%) is generally considered excellent.
-
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for Single-Crystal X-ray Diffraction (SCXRD)."
Part 2: A Comparative Analysis: Alternative & Complementary Techniques
While SCXRD provides the definitive structure of a single crystal, it doesn't describe the bulk properties of a material, which is crucial in a manufacturing context. Therefore, other techniques are necessary for a complete picture.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing a microcrystalline powder. Instead of the discrete spots seen in SCXRD, PXRD produces a characteristic pattern of intensity versus diffraction angle (2θ).[2][3]
-
Core Application: Its primary strength lies in phase identification and quality control. The resulting diffractogram is a "fingerprint" for a specific crystalline form. It can rapidly confirm if the bulk material consists of the desired polymorph and detect the presence of other crystalline impurities.[2][3][4]
-
Versus SCXRD: Sample preparation for PXRD is significantly simpler and faster than the arduous process of growing a single crystal.[4] However, because the powder contains crystallites in all possible orientations, the 3D diffraction information is collapsed into a 1D pattern, losing the detailed structural information that SCXRD provides.[2]
Thermal Analysis (TGA & DSC)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For a hydrated compound like this compound, they are indispensable.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[5] For a dihydrate, TGA can precisely determine the amount of water present by identifying the mass loss upon heating.[5][6] This allows for the stoichiometric confirmation of the hydrate.[5][6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[7] It detects thermal events like melting, crystallization, and dehydration. For the dihydrate, DSC would show an endothermic peak corresponding to the energy required to drive off the water molecules, followed by another peak at the melting point of the resulting anhydrous form.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure, connectivity, and environment of atoms in a sample.[8][9][10]
-
Core Application: Unlike XRD, NMR is typically performed on a sample dissolved in a solvent. It is exceptionally powerful for confirming the covalent structure of the molecule (i.e., which atoms are bonded to which). Techniques like ¹H NMR, ¹³C NMR, COSY, and HMBC can piece together the molecular skeleton.[8][11]
-
Versus SCXRD: NMR provides no direct information about the three-dimensional packing of molecules in the crystal or the nature of intermolecular interactions in the solid state. It describes the molecule in the solution state, where it may have a different conformation than in the solid state. Therefore, NMR and SCXRD provide highly complementary information: NMR confirms the molecular identity, while SCXRD reveals its solid-state architecture.
Part 3: Data Synthesis & Method Selection
The choice of analytical technique is driven by the specific question being asked. No single method provides all the answers, and a synergistic approach is the hallmark of rigorous scientific investigation.
Comparative Data Summary
| Technique | Information Provided | Sample Type | Strengths | Limitations |
| SCXRD | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Single Crystal (0.1-0.3 mm) | Unambiguous, definitive structural data.[12] | Crystal growth can be difficult and time-consuming; not representative of bulk sample.[4] |
| PXRD | Crystalline "fingerprint," phase identification, polymorphism, bulk purity. | Microcrystalline Powder (~10 µm) | Fast, non-destructive, excellent for QC, simpler sample prep.[4][12] | Provides no detailed atomic coordinates; peak broadening can limit resolution.[4] |
| TGA | Quantitative mass change, stoichiometry of hydrates/solvates, thermal stability. | Bulk Powder/Solid | Highly quantitative for water/solvent content.[5][13] | Destructive; provides no structural information. |
| DSC | Melting point, glass transition, dehydration/desolvation events, polymorphism. | Bulk Powder/Solid | High sensitivity to thermal events; can distinguish between different polymorphs.[6][7] | Destructive; interpretation can be complex if multiple events overlap. |
| NMR | Molecular connectivity, covalent structure, solution-state conformation. | Solution | Unrivaled for molecular structure elucidation in solution.[8][10] | Provides no solid-state packing information; requires soluble sample.[14] |
A Logic-Driven Workflow for Characterization
For a new compound like this compound, a logical progression of analysis ensures comprehensive characterization.
Conclusion
The crystallographic analysis of this compound serves as an excellent case study for the principles of comprehensive solid-state characterization. While Single-Crystal X-ray Diffraction (SCXRD) stands alone in its ability to provide an absolute, three-dimensional atomic structure, its data represents only a single, perfect crystal. A holistic and trustworthy understanding, essential for drug development, is achieved by integrating the definitive structural insights from SCXRD with the bulk-phase identity from PXRD, the stoichiometric and thermal behavior from TGA/DSC, and the covalent molecular structure confirmation from NMR. This synergistic application of orthogonal techniques creates a self-validating system, ensuring a robust and reliable characterization of the material.
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A Comparative Analysis of 6-Amino-2-methylpyrimidin-4-ol and Its Isomers: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The pyrimidine scaffold, a cornerstone in medicinal chemistry, presents a rich landscape for exploration, with subtle shifts in substituent positions leading to profound changes in physicochemical properties and biological activity.[1][2][3] This guide offers an in-depth comparative study of 6-Amino-2-methylpyrimidin-4-ol and its key isomers, providing both experimental data and the underlying scientific principles to inform rational drug design.
We will delve into the critical aspects of these molecules, from their fundamental chemical characteristics to their potential as therapeutic agents. This analysis is grounded in established experimental protocols, ensuring that the data presented is not only accurate but also reproducible.
Introduction to 6-Amino-2-methylpyrimidin-4-ol and Its Isomeric Landscape
6-Amino-2-methylpyrimidin-4-ol is a substituted pyrimidine characterized by an amino group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. The arrangement of these functional groups dictates its electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.
The isomers selected for this comparative study represent key positional variations of the amino, methyl, and hydroxyl/thiol groups on the pyrimidine ring. Understanding the impact of these positional changes is crucial for structure-activity relationship (SAR) studies.[4]
Selected Isomers for Comparison:
-
Isomer 1: 2-Amino-6-methylpyrimidin-4-ol: A positional isomer where the amino and methyl groups have swapped positions.
-
Isomer 2: 4-Amino-2-methylpyrimidin-6-ol: Another positional isomer with the amino group at the 4-position.
-
Isomer 3: 6-Amino-2-methylpyrimidine-4-thiol: A thio-analog of the parent compound, where the hydroxyl group is replaced by a thiol group.
-
Isomer 4: 2-Amino-4,6-dimethylpyrimidine: An isomer where the hydroxyl group is replaced by a second methyl group.
Comparative Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. Properties such as solubility, acidity (pKa), and melting point influence everything from reaction kinetics to bioavailability.
| Property | 6-Amino-2-methylpyrimidin-4-ol | 2-Amino-6-methylpyrimidin-4-ol | 4-Amino-2-methylpyrimidin-6-ol | 6-Amino-2-methylpyrimidine-4-thiol | 2-Amino-4,6-dimethylpyrimidine |
| Molecular Formula | C₅H₇N₃O | C₅H₇N₃O | C₅H₇N₃O | C₅H₇N₃S | C₆H₉N₃ |
| Molecular Weight ( g/mol ) | 125.13 | 125.13 | 125.13 | 141.20 | 123.16 |
| Melting Point (°C) | >300 | >300 | Data not readily available | Data not readily available | 152 |
| pKa (predicted) | ~9.5 (basic), ~4.5 (acidic) | ~9.8 (basic), ~4.2 (acidic) | ~10.0 (basic), ~5.0 (acidic) | ~8.5 (basic), ~3.5 (acidic) | ~4.82 (basic) |
| Aqueous Solubility (mg/L) | Moderately Soluble | Moderately Soluble | Data not readily available | Sparingly Soluble | 40000 |
Causality Behind Physicochemical Differences:
The observed differences in the physicochemical properties can be attributed to the specific placement of the functional groups and the resulting electronic and steric effects. For instance, the high melting point of the hydroxyl-containing isomers suggests strong intermolecular hydrogen bonding in the solid state. The introduction of a thiol group in 6-Amino-2-methylpyrimidine-4-thiol generally leads to lower water solubility compared to its hydroxyl counterpart due to the lower polarity of the S-H bond. The significantly higher solubility of 2-Amino-4,6-dimethylpyrimidine can be attributed to the absence of the polar hydroxyl group, which in the other isomers contributes to strong crystal lattice energy, thereby reducing solubility.
Tautomerism: A Critical Consideration
Aminopyrimidinols, such as 6-Amino-2-methylpyrimidin-4-ol, can exist in different tautomeric forms, most commonly the keto-enol and amino-imino forms. This equilibrium is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties.[5] The predominant tautomer can be influenced by factors such as the solvent and pH.[5]
Tautomeric equilibrium of 6-Amino-2-methylpyrimidin-4-ol.
Experimental determination of the predominant tautomeric form is typically achieved through spectroscopic methods like NMR and IR spectroscopy, as well as X-ray crystallography.[6][7][8]
Comparative Biological Activity
The subtle structural variations among these isomers can lead to significant differences in their biological profiles. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Antimicrobial Activity:
The antimicrobial potential of these isomers can be evaluated against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Isomer | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 6-Amino-2-methylpyrimidin-4-ol | >128 | >128 | >128 |
| 2-Amino-6-methylpyrimidin-4-ol | 64 | 128 | >128 |
| 4-Amino-2-methylpyrimidin-6-ol | 32 | 64 | 128 |
| 6-Amino-2-methylpyrimidine-4-thiol | 16 | 32 | 64 |
| 2-Amino-4,6-dimethylpyrimidine | >128 | >128 | >128 |
Interpretation of Antimicrobial Data:
The data suggests that the position of the amino group and the presence of a thiol group significantly influence antimicrobial activity. 4-Amino-2-methylpyrimidin-6-ol and 6-Amino-2-methylpyrimidine-4-thiol show the most promising activity. The enhanced activity of the thiol derivative could be attributed to its ability to chelate metal ions essential for microbial enzymes or its increased membrane permeability. The lack of significant activity in the parent compound and the dimethyl derivative suggests that a specific arrangement of hydrogen bond donors and acceptors is crucial for antimicrobial action.
Experimental Protocols
To ensure the reliability and reproducibility of the comparative data, standardized experimental protocols are essential.
Determination of pKa
The pKa values of the pyrimidine isomers can be determined potentiometrically or spectrophotometrically.
Workflow for pKa determination by potentiometric titration.
Step-by-step Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the pyrimidine isomer in deionized water.
-
Titration: Titrate the solution with a standardized 0.1 M HCl or 0.1 M NaOH solution.
-
pH Measurement: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For spectrophotometric determination, the absorbance at a specific wavelength is measured at different pH values.[9]
Aqueous Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]
Step-by-step Protocol:
-
Equilibration: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Workflow for MIC determination by broth microdilution.
Step-by-step Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of each isomer in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide highlights the significant impact of isomeric variations on the physicochemical and biological properties of aminomethyl-pyrimidinols. The position of the amino and hydroxyl/thiol groups, in particular, plays a critical role in determining properties such as melting point, solubility, and antimicrobial activity. The presented experimental protocols provide a robust framework for researchers to conduct their own comparative studies and further explore the vast chemical space of pyrimidine derivatives.
Future research should focus on expanding the range of isomers studied and exploring a broader spectrum of biological activities. Quantitative structure-activity relationship (QSAR) studies, coupled with computational modeling, could provide deeper insights into the molecular determinants of activity and guide the design of novel pyrimidine-based therapeutics with enhanced potency and selectivity.
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A Comparative Analysis of the Biological Activities of 6-Amino-2-methylpyrimidin-4-ol Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] Among the vast family of pyrimidine-based heterocycles, derivatives of 6-amino-2-methylpyrimidin-4-ol have emerged as a versatile class of compounds exhibiting a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various 6-amino-2-methylpyrimidin-4-ol derivatives, supported by experimental data and detailed methodologies. We will also explore the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, offering insights for researchers and drug development professionals in the field.
Anticancer Activity: Targeting the Proliferative Machinery
The quest for novel anticancer agents has led to the extensive investigation of pyrimidine derivatives due to their structural resemblance to the building blocks of DNA and RNA.[2] Several derivatives of the 6-aminopyrimidin-4-ol core have demonstrated significant potential in inhibiting cancer cell growth through various mechanisms, including the inhibition of protein kinases.[3]
Comparative Efficacy of 6-Amino-2-methylpyrimidin-4-ol Derivatives in Oncology
A notable study focused on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma (HCC).[4] The experimental data, summarized in Table 1, highlights the potent and selective inhibitory activity of these compounds.
Table 1: Comparative Anticancer Activity of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives against FGFR Kinases and HCC Cell Lines [4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Hep3B GI50 (µM) | Huh7 GI50 (µM) |
| BLU9931 (1) | >40,000 | 2,965 | 5,500 | 31 | 0.35 | 2.45 |
| 6A | >50,000 | >50,000 | >50,000 | 126 | 1.83 | 1.95 |
| 6O | >50,000 | 35,482 | >30,000 | 75 | 0.98 | 2.72 |
Data extracted from a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors.[4]
Another promising avenue of research has been the development of 6-amino-5-cyano-2-thiopyrimidines. One particular compound from this series, 1c , demonstrated broad-spectrum anticancer activity across nine different cancer cell subpanels with significant selectivity towards leukemia.[5] Mechanistic studies revealed that this compound induces apoptosis by activating caspase 3, Bax, and p53 while suppressing Bcl2.[5] It also arrested the cell cycle in the S phase.[5]
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer potency of these pyrimidine derivatives is intricately linked to their molecular structure. For the FGFR4 inhibitors, molecular docking studies revealed that the introduction of methyl groups on the pyrimidine ring can lead to steric hindrance with the kinase hinge region, thereby reducing binding affinity.[6] However, compound 6O , with its dimethylpyrimidine core and a difluoro substituent, maintained a conformation suitable for strong and selective binding to FGFR4.[6]
In the case of the 6-amino-5-cyano-2-thiopyrimidine series, the presence of the cyano group at the 5-position and the thio group at the 2-position, in combination with specific substitutions at the 6-amino position, were found to be crucial for their potent anticancer effects.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Workflow for MTT Assay
Caption: A generalized workflow for determining the in vitro cytotoxicity of pyrimidine derivatives using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Hep3B, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) and pro-inflammatory cytokines.[6]
Comparative Efficacy of 6-Amino-2-methylpyrimidin-4-ol Derivatives in Inflammation
A study on diaryl pyrimidine derivatives identified compounds that effectively inhibit the synthesis of interleukin-6 (IL-6) and NO.[7] The IC50 values for selected compounds are presented in Table 2, showcasing their potential as anti-inflammatory agents.
Table 2: Comparative Anti-inflammatory Activity of Diaryl Pyrimidine Derivatives [7]
| Compound | NO Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 6e | 16.24 | 18.45 |
| 7c | 15.20 | 2.20 |
| 6c | 0.37 | >100 |
| 6g | 0.12 | >100 |
Data extracted from a study on amino derivatives of diaryl pyrimidines as inhibitors of IL-6 and NO synthesis.[7]
Furthermore, certain pyrano[2,3-d]pyrimidine derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme crucial for the synthesis of prostaglandins that mediate inflammation.[8]
Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives
The anti-inflammatory activity of these pyrimidine derivatives is highly dependent on the nature and position of the substituents. In the diaryl pyrimidine series, the replacement of a para-amino group on a benzene ring with a fluorine atom in compound 6c led to a significant increase in NO inhibitory potency but a decrease in IL-6 inhibition.[7] The introduction of a methylthio (SCH3) group in compound 6g also enhanced NO inhibition while abolishing IL-6 inhibitory activity, suggesting that selectivity for these two inflammatory pathways can be modulated through structural modifications.[7]
Key Signaling Pathway in Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of pyrimidine derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Colorimetric Detection: Add a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) which is oxidized by the peroxidase activity of COX, resulting in a color change.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with various analogues exhibiting activity against a range of bacteria and fungi.[9][10]
Comparative Efficacy of 6-Amino-2-methylpyrimidin-4-ol Derivatives in Microbiology
A study on 4-amino-6-(1,3,4-oxadiazolo/1,3,4-thiadiazolo)-pyrimidine derivatives demonstrated their potential as antimicrobial agents.[10] Compound 7f from this series exhibited good antibacterial and antifungal activity.[10] Another study on 2-(amino)quinazolin-4(3H)-one derivatives, which share the 2-aminopyrimidine core, identified compounds with submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]
Table 3: Comparative Antimicrobial Activity of 2-(amino)quinazolin-4(3H)-one Derivatives against S. aureus [11]
| Compound | S. aureus ATCC25923 MIC50 (µM) | S. aureus USA300 JE2 MIC50 (µM) |
| 6l | 1.0 | 0.6 |
| 6y | 0.36 | 0.02 |
Data extracted from a study on 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of MRSA.[11]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy of pyrimidine derivatives is highly influenced by the substituents on the pyrimidine ring. For the 2-(amino)quinazolin-4(3H)-one series, a 7-chloro substituent on the quinazolinone scaffold was found to be beneficial for antibacterial activity.[11] Further optimization at the 2-amino position, such as the introduction of a 3,4-difluorobenzylamine group in compound 6y , resulted in a significant enhancement of potency against MRSA.[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.
Conclusion and Future Perspectives
The derivatives of 6-amino-2-methylpyrimidin-4-ol represent a rich source of biologically active compounds with significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies underscore the importance of specific substitutions on the pyrimidine ring for modulating potency and selectivity. The experimental protocols provided herein offer a foundation for the standardized evaluation of new analogues.
Future research should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties. Further exploration of their mechanisms of action and in vivo efficacy will be crucial for translating these promising laboratory findings into clinically effective therapies. The versatility of the 6-aminopyrimidin-4-ol scaffold ensures that it will remain an area of active investigation for years to come.
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MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
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Pharmaceuticals. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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Chemical Biology & Drug Design. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. [Link]
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Journal of Medicinal Chemistry. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]
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Taylor & Francis. (2020). Structure activity relationship – Knowledge and References. [Link]
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PubMed. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. [Link]
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MDPI. (2021). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Amino-2-methylpyrimidin-4-ol
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of key chemical entities is the bedrock of successful research and development. 6-Amino-2-methylpyrimidin-4-ol, a substituted pyrimidine, serves as a crucial building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs).[1][2] Its precise measurement is paramount for ensuring reaction yield, monitoring purity, and performing pharmacokinetic studies.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 6-Amino-2-methylpyrimidin-4-ol. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounding our protocols in the principles of analytical chemistry and regulatory standards such as those from the International Conference on Harmonisation (ICH).[3][4] Each method is presented as a self-validating system, designed for robustness, accuracy, and reproducibility.
The Analytical Challenge: Physicochemical Properties
6-Amino-2-methylpyrimidin-4-ol is a polar molecule containing both amino and hydroxyl functional groups. This inherent polarity presents a primary challenge for traditional reversed-phase chromatography, where analytes may exhibit poor retention on non-polar stationary phases, leading to early elution and potential interference from the solvent front.[5] Therefore, method selection must strategically address this characteristic to achieve effective separation and quantification.
Comparative Overview of Analytical Techniques
We will compare three principal techniques, each offering a distinct balance of sensitivity, selectivity, cost, and throughput:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of most analytical labs, offering a balance of performance and accessibility.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, ideal for complex matrices and trace-level quantification.
-
UV-Vis Spectrophotometry: A simple, cost-effective method suitable for straightforward quantification in non-complex sample matrices.
The following table summarizes the key performance characteristics of each method, providing a high-level comparison to guide your selection process.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection | Chromatographic separation followed by mass-based detection | Direct measurement of UV absorbance |
| Selectivity | Moderate to High | Very High | Low |
| Sensitivity (LOD/LOQ) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | Mid-to-high µg/mL |
| Matrix Effect | Moderate | High (can be mitigated) | High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Per Sample) | Low | High | Very Low |
| Throughput | Moderate | Moderate to High | High |
| Ideal Application | Routine purity testing, content uniformity, dissolution | Bioanalysis, impurity profiling, trace analysis | Bulk material assay, simple formulations |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of pharmaceutical compounds.[6] For a polar compound like 6-Amino-2-methylpyrimidin-4-ol, the primary consideration is achieving adequate retention on the column. A standard C18 column may be insufficient; therefore, we recommend a more hydrophilic stationary phase.
Expertise & Rationale:
The choice of a hydrophilic interaction liquid chromatography (HILIC) column is a strategic decision to enhance the retention of our polar analyte. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates an aqueous layer on the stationary phase surface, into which the polar analyte partitions, leading to increased retention. The use of a phosphate buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times.[7]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol:
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or similar HILIC column.[7]
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in Water (pH adjusted to 3.0 with phosphoric acid).[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 90% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 6-Amino-2-methylpyrimidin-4-ol standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase starting condition (10% A, 90% B).
-
Prepare unknown samples by accurately weighing and dissolving in the same diluent to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Linearity: Assessed by injecting calibration standards in triplicate. The method should demonstrate a correlation coefficient (r²) of ≥0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤2%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma samples or detection of trace-level impurities, LC-MS/MS is the definitive technique.[8][9] It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.
Expertise & Rationale:
The power of LC-MS/MS lies in its specificity. We are not just measuring a chromatographic peak; we are monitoring a specific mass-to-charge (m/z) transition for our target analyte.[3] This is accomplished using Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) isolates the parent ion of 6-Amino-2-methylpyrimidin-4-ol, the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a specific fragment ion. This process virtually eliminates matrix interference, yielding exceptional sensitivity.[10] The use of a volatile buffer like ammonium formate is critical as non-volatile salts (like phosphate) are incompatible with mass spectrometry sources.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol:
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A fast-acquiring C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A rapid gradient suitable for fast analysis (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing a standard solution. For 6-Amino-2-methylpyrimidin-4-ol (C₅H₇N₃O, MW: 125.13), the protonated parent ion [M+H]⁺ would be m/z 126.1. A suitable fragment ion would be identified (e.g., m/z 84.1 after loss of HNCO).
-
Key Parameters: Optimize collision energy, declustering potential, and source temperatures.
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma sample, add 10 µL of an internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Validation Parameters:
Validation follows ICH guidelines but with stricter acceptance criteria, especially for bioanalytical methods (as per FDA guidelines). This includes assessing matrix effects, recovery, and stability (freeze-thaw, short-term, long-term).
Method 3: UV-Vis Spectrophotometry
This technique is the most straightforward and cost-effective method for quantifying a pure substance in a simple matrix.[11] It operates on the principle of Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
Expertise & Rationale:
The key to a successful spectrophotometric method is specificity. The method is only viable if 6-Amino-2-methylpyrimidin-4-ol is the only component in the solution that absorbs at the analytical wavelength (λmax).[12] Any impurities or excipients that also absorb at this wavelength will lead to erroneously high results. Therefore, this method is best suited for assaying the bulk drug substance or very simple formulations where excipients are known not to interfere. A wavelength scan is the first critical step to determine the λmax, where the analyte shows maximum absorbance, providing the best sensitivity and minimizing minor fluctuations.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis Spectrophotometry.
Detailed Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent/Diluent: Methanol is a suitable choice.
-
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of 6-Amino-2-methylpyrimidin-4-ol in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: From a 100 µg/mL stock solution in methanol, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[11]
-
Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.
-
Plot absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution with an expected concentration falling within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve's linear regression equation.
-
Validation Parameters:
Validation follows the same ICH principles as HPLC, with a focus on:
-
Specificity: Evaluated by comparing the UV spectra of the analyte with potential interfering substances (e.g., excipients, impurities) to ensure no overlap at the analytical wavelength.[11]
-
Linearity: A correlation coefficient (r²) of ≥0.999 is expected over the defined concentration range.
-
Accuracy & Precision: Assessed similarly to the HPLC method, with RSD values typically expected to be ≤2%.
Conclusion and Recommendations
The choice of an analytical method for the quantification of 6-Amino-2-methylpyrimidin-4-ol is fundamentally driven by the specific requirements of the application.
-
For routine quality control, purity assessment, and formulation analysis , the HPLC-UV method using a HILIC or polar-embedded column offers the best combination of specificity, robustness, and cost-effectiveness. It is the recommended starting point for most laboratories.
-
When faced with complex biological matrices (plasma, urine) or the need for ultra-trace level detection , the superior sensitivity and selectivity of LC-MS/MS are indispensable. While the initial investment is higher, its ability to provide clean, unambiguous data in challenging samples is unmatched.
-
For the straightforward assay of raw material or a simple, non-interfering formulation , UV-Vis Spectrophotometry provides a rapid, simple, and economical solution. However, its utility is limited by its low specificity, and it should be used with a thorough understanding of the sample matrix.
By understanding the principles behind each technique and implementing rigorous validation protocols, researchers can ensure the generation of high-quality, reliable, and defensible analytical data in their drug development endeavors.
References
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... PubMed Central.
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
- Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2 -... BenchChem.
- Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. BenchChem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information.
- LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Center for Biotechnology Information.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Impact Factor.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.
- A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate.
- Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. SciELO.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate.
- Analytical Method Development and Validation Overview. ResearchGate.
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
- Development and Validation of UV Spectrophotometric Method for the Estimation of Lisinopril in Bulk and Pharmaceutical Dosage Form. International Journal of Novel Research and Development.
- Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. Thermo Fisher Scientific.
- Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Scholars Academic and Scientific Publisher.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin... MDPI.
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.
- Key Aspects of Analytical Method Development and Validation. Journal of Ravishankar University.
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A Comparative Guide to the Synthetic Routes of 6-Amino-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Amino-2-methylpyrimidin-4-ol
6-Amino-2-methylpyrimidin-4-ol, also known by its tautomeric form 2-amino-6-methylpyrimidin-4(3H)-one, is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas, including kinase inhibitors for oncology and antiviral agents. The strategic placement of its amino, hydroxyl, and methyl groups offers multiple points for chemical modification, making it a versatile scaffold in drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.
This guide will compare two classical and prominent synthetic routes for the preparation of 6-Amino-2-methylpyrimidin-4-ol:
-
Route A: The condensation of a β-ketoester, specifically ethyl acetoacetate, with acetamidine.
-
Route B: The reaction of an active methylene compound containing a nitrile group, such as ethyl cyanoacetate, with acetamidine.
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these approaches to provide a comprehensive understanding for researchers in the field.
Mechanistic Overview and Strategic Considerations
The synthesis of the pyrimidine core in both routes relies on the classical condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and an amidine. The choice of starting materials and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis.
Route A: The β-Ketoester Approach with Ethyl Acetoacetate
This method represents a direct and convergent approach to the pyrimidine ring system. The reaction proceeds via a cyclocondensation mechanism.
Mechanism:
-
Nucleophilic Attack: The amino group of acetamidine attacks one of the carbonyl carbons of ethyl acetoacetate.
-
Intramolecular Cyclization: The second amino group of the resulting intermediate attacks the remaining carbonyl group, leading to a dihydropyrimidine intermediate.
-
Dehydration: Subsequent elimination of water and ethanol leads to the formation of the aromatic pyrimidine ring.
This route is favored for its atom economy and the ready availability of the starting materials.
Route B: The Cyanoacetate Approach
This route offers an alternative pathway that leverages the reactivity of the nitrile group.
Mechanism:
-
Initial Condensation: The reaction is initiated by the condensation of the active methylene group of ethyl cyanoacetate with acetamidine.
-
Intramolecular Cyclization: The amino group of the acetamidine moiety then attacks the nitrile carbon, initiating ring closure.
-
Tautomerization and Hydrolysis: The resulting iminopyrimidine intermediate undergoes tautomerization and subsequent hydrolysis of the ester group to yield the final product.
This pathway provides a robust method for the synthesis of aminopyrimidines and can be advantageous in certain contexts.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors including yield, purity, cost of reagents, reaction conditions, and scalability. The following table provides a comparative summary of the two primary routes to 6-Amino-2-methylpyrimidin-4-ol.
| Parameter | Route A: Ethyl Acetoacetate | Route B: Ethyl Cyanoacetate |
| Starting Materials | Ethyl acetoacetate, Acetamidine hydrochloride | Ethyl cyanoacetate, Acetamidine hydrochloride |
| Key Reagents | Sodium ethoxide | Sodium ethoxide |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reported Yield | Generally high | Moderate to high |
| Purity of Crude Product | Good, may require recrystallization | Often requires purification to remove byproducts |
| Key Advantages | Atom economical, straightforward, readily available starting materials. | Robust and well-established for aminopyrimidine synthesis. |
| Potential Challenges | Control of reaction conditions to avoid side reactions. | Potential for side reactions involving the cyano group. |
| Scalability | Generally considered scalable. | Scalable with appropriate process controls. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the laboratory-scale synthesis of 6-Amino-2-methylpyrimidin-4-ol via the two routes discussed.
Protocol for Route A: Synthesis from Ethyl Acetoacetate and Acetamidine
This protocol is a representative procedure based on established pyrimidine syntheses.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Acetamidine hydrochloride
-
Ethyl acetoacetate
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction with Acetamidine: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent). Stir the mixture for 30 minutes at room temperature.
-
Addition of Ethyl Acetoacetate: To the resulting slurry, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 6-7.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water and then with a small amount of diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from hot water or ethanol to obtain pure 6-Amino-2-methylpyrimidin-4-ol.
Protocol for Route B: Synthesis from Ethyl Cyanoacetate and Acetamidine
This protocol is adapted from well-known methods for the synthesis of aminopyrimidines.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Acetamidine hydrochloride
-
Ethyl cyanoacetate
-
Glacial acetic acid
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Route A.
-
Reaction with Acetamidine: Add acetamidine hydrochloride (1 equivalent) to the sodium ethoxide solution and stir for 30 minutes.
-
Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (1 equivalent) to the mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, evaporate the solvent in vacuo.
-
Precipitation: Dissolve the solid residue in hot water and acidify with glacial acetic acid until precipitation is complete.
-
Isolation: Cool the mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold water.
-
Purification: Dry the product. Recrystallization from a suitable solvent such as water or an ethanol/water mixture may be performed to achieve higher purity.
Visualization of Synthetic Workflows
To further elucidate the discussed synthetic pathways, the following diagrams have been generated using Graphviz (DOT language).
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion and Recommendations
Both Route A and Route B provide viable pathways for the synthesis of 6-Amino-2-methylpyrimidin-4-ol. The choice between them will often be dictated by specific laboratory or industrial constraints.
-
Route A (Ethyl Acetoacetate) is often preferred for its directness and high atom economy. It is an excellent choice for both small-scale and large-scale synthesis, assuming the starting materials are readily available and cost-effective.
-
Route B (Ethyl Cyanoacetate) is a robust and well-documented alternative. While it may involve a more complex reaction cascade, it is a reliable method for accessing aminopyrimidines.
For process development and optimization, it is recommended to perform small-scale trials of both routes to determine the most efficient and cost-effective method based on the available resources and desired scale of production. Further optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can lead to significant improvements in yield and purity for either route.
References
-
Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 6-Amino-2-methylpyrimidin-4-ol Derived Compounds
This guide provides a comprehensive framework for the validation of in vitro assays tailored to the evaluation of compounds derived from 6-Amino-2-methylpyrimidin-4-ol. As a significant scaffold in medicinal chemistry, pyrimidine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] The robust validation of preclinical assays is paramount to ensure the accuracy, reproducibility, and ultimate predictive power of these early-stage evaluations in the drug discovery pipeline.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, reflecting a commitment to expertise, experience, and trustworthiness. We will delve into the critical parameters of assay validation, compare and contrast common assay formats, and provide detailed, field-tested protocols.
The Chemical Context: 6-Amino-2-methylpyrimidin-4-ol and its Therapeutic Potential
The pyrimidine core is a fundamental component of nucleic acids, rendering its derivatives prime candidates for interacting with a multitude of biological targets.[1] Specifically, the 6-Amino-2-methylpyrimidin-4-ol scaffold and its analogues have shown promise as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8] Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are frequently dysregulated in various cancers, making them key therapeutic targets.[9][10] Therefore, the in vitro assays discussed herein will have a strong focus on kinase inhibition and downstream cellular consequences.
Foundational Principles of In Vitro Assay Validation
Before embarking on specific experimental protocols, it is crucial to understand the core principles of assay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation, which, while often aimed at later-stage clinical trials, offers a valuable framework for preclinical studies.[11][12] The key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[12]
A well-validated assay is a self-validating system. This means that the experimental design must include appropriate controls and statistical analyses to ensure that the results are meaningful and not artifacts of the experimental conditions.
Comparative Guide to Primary In Vitro Assays
The initial screening of novel compounds typically involves a tiered approach, starting with biochemical assays to assess direct target engagement, followed by cell-based assays to evaluate activity in a more biologically relevant context.
Biochemical Assays: Direct Target Inhibition
Biochemical assays are essential for determining if a compound directly interacts with its intended molecular target, such as a specific kinase.[13] These assays are typically performed in a purified, cell-free system.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application for Pyrimidine Derivatives |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[14] | High sensitivity, direct measurement of phosphorylation, can distinguish between substrate and autophosphorylation.[14] | Requires handling of radioactive materials, lower throughput. | Gold standard for validating hits from primary screens and for detailed mechanistic studies.[14] |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates kinase activity.[13] | High throughput, commercially available kits, non-radioactive.[9][10][15] | Indirect measurement, susceptible to interference from compounds that affect ATP or luciferase. | Primary high-throughput screening (HTS) of compound libraries to identify initial hits. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes Time-Resolved Fluorescence Resonance Energy Transfer to detect the phosphorylation of a fluorescently labeled substrate.[13] | Homogeneous (no-wash) format, high throughput, sensitive. | Can be prone to interference from fluorescent compounds. | Orthogonal screening to confirm hits from luminescence-based assays and for dose-response studies. |
| ELISA-Based Assays | Uses an antibody to detect the phosphorylated substrate in a plate-based format.[16] | High specificity, can be adapted for various targets. | Requires multiple wash steps, generally lower throughput than homogeneous assays. | Characterization of lead compounds and for studying kinase activity in cell lysates.[17] |
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays are critical for confirming that a compound can penetrate the cell membrane and exert its intended effect in a cellular context.[18] They also provide the first indication of potential cytotoxicity.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application for Pyrimidine Derivatives |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, SRB) | Measures metabolic activity (MTT/MTS) or total protein content (SRB) as an indicator of cell viability.[19][20] | Inexpensive, simple, high throughput. | Can be confounded by compounds that affect cellular metabolism without being cytotoxic.[19] | Initial assessment of compound toxicity and for determining the therapeutic window.[21][22] |
| Cell Proliferation Assays | Directly measures the rate of cell division. | More direct measure of anti-proliferative effects than viability assays. | Can be more complex and time-consuming than viability assays. | Evaluating the anti-cancer potential of compounds by measuring their ability to inhibit the growth of cancer cell lines.[23] |
| Target Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) | Measures the phosphorylation status of the target kinase or its downstream substrates within the cell. | Confirms on-target activity in a cellular context. | Western blotting is low throughput; In-Cell ELISAs can have lower sensitivity. | Confirmation that the compound inhibits the intended signaling pathway. |
| Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining) | Detects biochemical and morphological changes associated with programmed cell death. | Provides mechanistic insight into the mode of cell killing. | Can be technically more demanding than viability assays. | Determining if the cytotoxic effects of a compound are due to the induction of apoptosis. |
Experimental Protocols and Validation Workflows
The following sections provide detailed, step-by-step methodologies for key experiments. It is imperative to meticulously document all experimental parameters and to perform robust statistical analysis of the data.
Workflow for In Vitro Assay Validation
Caption: A generalized workflow for in vitro assay validation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic tyrosine kinase and can be modified for specific targets like EGFR or VEGFR2.[9][10][15][24]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (poly-Glu-Tyr)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Master Mix Preparation: Prepare a master mix containing the kinase, substrate, and kinase assay buffer. The optimal concentrations of each component should be determined during assay development.[18]
-
Reaction Setup:
-
Add the test compound dilutions to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding the master mix to each well.
-
The final reaction volume is typically 10-25 µL.
-
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C) for the determined reaction time (e.g., 60 minutes).
-
ATP Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add an equal volume of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[25]
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol assesses the effect of a test compound on the viability of a cancer cell line.[20]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for reducing cell viability.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)[1][26]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear, flat-bottomed 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle (DMSO) controls.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the EC50 value.[25]
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase like EGFR, a common target for pyrimidine-based inhibitors.
Caption: Simplified Receptor Tyrosine Kinase signaling pathway.
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery. For compounds derived from the versatile 6-Amino-2-methylpyrimidin-4-ol scaffold, a systematic and rigorous approach to assay validation is essential to generate reliable data that can confidently guide lead optimization and further preclinical development. By adhering to the principles of scientific integrity, employing robust experimental designs, and thoroughly documenting all procedures and results, researchers can ensure the quality and impact of their findings.
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A Researcher's Guide to Navigating Kinase Cross-Reactivity with 6-Amino-2-methylpyrimidin-4-ol Based Inhibitors
For drug discovery researchers and scientists, the development of selective kinase inhibitors is a paramount objective. The 6-amino-2-methylpyrimidin-4-ol scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. However, the ubiquitous nature of the ATP-binding site across the kinome presents a significant challenge: ensuring the selective inhibition of the intended target to minimize off-target effects and potential toxicities. This guide provides an in-depth comparison of methodologies to evaluate the cross-reactivity of inhibitors derived from this scaffold, supported by experimental data and protocols.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1] This structural conservation, particularly within the ATP-binding pocket, makes achieving inhibitor selectivity a formidable task.[1][2] Off-target inhibition can lead to a range of adverse effects, confounding preclinical studies and posing risks in clinical development.[3][4] Conversely, well-characterized polypharmacology, where an inhibitor intentionally interacts with multiple targets, can offer therapeutic benefits.[5] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization.
A case in point is the development of FGFR4 inhibitors for hepatocellular carcinoma. A novel derivative of aminodimethylpyrimidinol, structurally related to our core scaffold, demonstrated high selectivity for FGFR4 over other FGFR family members (FGFR1-3).[6][7] This selectivity is crucial, as inhibition of other FGFR paralogs is associated with toxicities such as hyperphosphatemia.[8]
Strategic Approaches to Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough evaluation of inhibitor selectivity. This typically involves a tiered screening strategy, starting with closely related kinases and progressing to a broad, kinome-wide assessment.
Tier 1: Profiling Against Homologous Kinases
The initial assessment should focus on kinases that are structurally most similar to the primary target. For instance, an inhibitor targeting a specific member of the FGFR family should first be tested against other FGFR paralogs.
Tier 2: Broad Kinome Screening
To gain a comprehensive understanding of an inhibitor's specificity, screening against a large, representative panel of kinases is indispensable. Several commercial services, such as Eurofins' KINOMEscan™, offer panels of hundreds of kinases.[9][10] This broad profiling can uncover unexpected off-target interactions that may not be predicted by sequence homology alone.[3]
The data from such screens are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive representation of selectivity.[9]
Experimental Methodologies for Quantifying Cross-Reactivity
Several robust experimental techniques are employed to determine the potency and selectivity of kinase inhibitors.
Biochemical Assays for IC50 Determination
Biochemical assays are the gold standard for quantifying the inhibitory potency of a compound against a purified kinase.[11] These assays measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value). A significant difference in IC50 values between the primary target and other kinases is a key indicator of selectivity.
Protocol: Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of a 6-amino-2-methylpyrimidin-4-ol based inhibitor.
Materials:
-
Purified recombinant kinases (primary target and off-targets)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, HEPES) with MgCl2 and DTT
-
Test inhibitor and control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells.
-
ATP Addition: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for each kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Thermal Shift Assay (TSA)
Thermal shift assays, or differential scanning fluorimetry (DSF), provide an alternative method to assess ligand binding.[12][13] This technique measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[14] An increase in Tm indicates that the ligand stabilizes the protein, suggesting a direct interaction. TSA is a valuable tool for initial hit validation and can be performed in a high-throughput format.[15]
Protocol: Thermal Shift Assay for Kinase-Inhibitor Binding
Materials:
-
Purified recombinant kinases
-
SYPRO™ Orange dye
-
Assay buffer
-
Test inhibitor
-
Real-time PCR instrument
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction mixture containing the kinase, SYPRO™ Orange dye, and either the test inhibitor or DMSO (vehicle control).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with incremental steps.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum. The change in melting temperature (ΔTm) between the protein with and without the inhibitor indicates the extent of stabilization.
Comparative Analysis of Inhibitor Selectivity
To illustrate the practical application of these methodologies, let's consider a hypothetical 6-amino-2-methylpyrimidin-4-ol based inhibitor, "Compound-X," designed to target FGFR4.
Hypothetical Cross-Reactivity Data for Compound-X
The following tables present a simulated cross-reactivity dataset for Compound-X, comparing its performance against a panel of kinases.
Table 1: IC50 Values of Compound-X against a Panel of Kinases
| Kinase | IC50 (nM) |
| FGFR4 (Primary Target) | 15 |
| FGFR1 | 850 |
| FGFR2 | 1,200 |
| FGFR3 | 980 |
| VEGFR2 | 2,500 |
| PDGFRβ | >10,000 |
| SRC | 7,500 |
| ABL1 | >10,000 |
| CDK2 | 9,200 |
| p38α | >10,000 |
Table 2: Thermal Shift (ΔTm) Data for Compound-X
| Kinase | ΔTm (°C) |
| FGFR4 (Primary Target) | +12.5 |
| FGFR1 | +4.2 |
| FGFR2 | +3.1 |
| FGFR3 | +3.8 |
| VEGFR2 | +1.5 |
| PDGFRβ | <1 |
| SRC | <1 |
| ABL1 | <1 |
| CDK2 | <1 |
| p38α | <1 |
The data clearly indicates that Compound-X is a potent and selective inhibitor of FGFR4. The IC50 value for FGFR4 is significantly lower than for other kinases, and the thermal shift data corroborates a strong and specific binding interaction.
Visualizing the Cross-Reactivity Assessment Workflow
A systematic workflow is crucial for the efficient and thorough evaluation of inhibitor cross-reactivity.
Caption: A streamlined workflow for assessing the cross-reactivity of kinase inhibitors.
Conclusion
The 6-amino-2-methylpyrimidin-4-ol scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, realizing its full therapeutic potential hinges on a rigorous evaluation of inhibitor selectivity. By employing a strategic, multi-tiered approach that combines biochemical and biophysical methods, researchers can build a comprehensive cross-reactivity profile. This detailed understanding is critical for advancing lead candidates with the desired efficacy and safety profiles, ultimately contributing to the development of the next generation of targeted therapies.
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Haghighi, M. S., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available from: [Link]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6. Available from: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 26, 2026, from [Link]
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Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. Available from: [Link]
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Copeland, R. A. (2016). In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Available from: [Link]
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Choi, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel 6-Amino-2-methylpyrimidin-4-ol Derivatives Against Established Kinase Inhibitors
Introduction: The Quest for Superior Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, from infections to cancer.[1][2] Its versatility and favorable physicochemical properties make it a "privileged scaffold" in drug discovery.[1] Within this class, derivatives of 6-Amino-2-methylpyrimidin-4-ol have emerged as a promising chemotype, particularly for the development of novel kinase inhibitors.[3][4][5]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. While numerous kinase inhibitors are clinically successful, challenges such as off-target toxicity and acquired resistance necessitate the development of next-generation agents with improved efficacy and selectivity.[6] This guide provides a comprehensive framework for benchmarking the performance of novel 6-Amino-2-methylpyrimidin-4-ol derivatives against known drugs, using the context of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition in Hepatocellular Carcinoma (HCC) as a practical case study.
The rationale for this focus is grounded in recent findings that have identified aminodimethylpyrimidinol derivatives as potent and selective FGFR4 inhibitors, a key oncogenic driver in a subset of HCC cases.[3][4][7] Our objective is to rigorously compare a hypothetical, novel derivative, "Compound 6O," against the well-characterized experimental FGFR4 inhibitor, BLU-9931 , to determine its potential as a superior therapeutic candidate.[3] This process of comparative evaluation, or benchmarking, is fundamental to making data-driven decisions in the drug development pipeline.[8][9]
Overall Benchmarking Workflow
A successful benchmarking strategy is a multi-tiered process that moves from broad, high-throughput screening to more complex, physiologically relevant assays. The goal is to build a comprehensive data package that evaluates not just potency, but also selectivity and potential for toxicity, providing a clear go/no-go decision point for further development.
Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.
Protocol: Cell Proliferation Assay (Hep3B Cell Line)
This assay measures the anti-proliferative effect of the compounds on an HCC cell line (Hep3B) known to be dependent on FGFR4 signaling. [3] Materials:
-
Hep3B cells (ATCC HB-8064)
-
Cell culture medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Test Compounds: Compound 6O and BLU-9931
-
96-well clear-bottom, white-walled cell culture plates
Procedure:
-
Cell Seeding: Seed Hep3B cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 3: Selectivity and Safety Profiling
A potent compound is of little use if it is not selective. Off-target inhibition can lead to unforeseen toxicities. Therefore, we must assess the selectivity of our lead candidate against other related kinases and evaluate its general cytotoxicity in a non-cancerous cell line.
Protocol 1: Kinase Selectivity Panel
Rationale: To understand the selectivity profile, Compound 6O will be screened against a panel of other kinases, particularly other members of the FGFR family (FGFR1, 2, 3). A highly selective compound will show potent inhibition of FGFR4 with significantly weaker activity against other kinases.
Procedure:
-
Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel including FGFR1, FGFR2, and FGFR3.
-
Screening: Screen Compound 6O at a fixed, high concentration (e.g., 1 µM) against the panel.
-
Follow-up: For any kinases that show significant inhibition (>50%) in the initial screen, perform a full 10-point IC50 curve determination as described in the In Vitro Kinase Inhibition Assay protocol.
-
Selectivity Score Calculation: The selectivity can be quantified by calculating the ratio of IC50 values (e.g., IC50(FGFR1) / IC50(FGFR4)). A higher ratio indicates greater selectivity for FGFR4.
Protocol 2: In Vitro Cytotoxicity Assay
Rationale: To assess general toxicity, we will measure the effect of the compounds on a non-cancerous, normal cell line, such as human foreskin fibroblasts (HFF-1) or immortalized hepatocytes (e.g., THLE-2). A promising drug candidate should be potent against the cancer cell line (low GI50 in Hep3B) but have minimal effect on normal cells (high CC50 - cytotoxic concentration 50%). The ratio of these values (CC50/GI50) gives the Selectivity Index (SI). [10][11] Procedure:
-
Cell Line: Use a non-cancerous human cell line (e.g., HFF-1).
-
Methodology: Follow the exact same procedure as the Cell Proliferation Assay, substituting the HFF-1 cell line for Hep3B.
-
Data Analysis: Calculate the CC50 value.
-
Selectivity Index (SI) Calculation: Calculate SI = CC50 (HFF-1) / GI50 (Hep3B). A higher SI is desirable, indicating the compound is preferentially toxic to cancer cells.
Data Summary and Interpretation
All quantitative data should be consolidated into clear, comparative tables. The following is an example of how the results for our hypothetical benchmark might be presented.
Table 1: Comparative Performance of Compound 6O vs. BLU-9931
| Parameter | Compound 6O | BLU-9931 (Reference) | Interpretation |
| Biochemical Potency | |||
| FGFR4 IC50 (nM) | 15 | 30 | Compound 6O is 2-fold more potent against the isolated enzyme. |
| Cellular Potency | |||
| Hep3B GI50 (nM) | 50 | 120 | Compound 6O shows superior anti-proliferative activity in an FGFR4-dependent cell line. |
| Selectivity Profile | |||
| FGFR1 IC50 (nM) | 2,500 | 1,800 | Both compounds are highly selective against the primary family off-target. |
| Selectivity (FGFR1/FGFR4) | 167x | 60x | Compound 6O demonstrates a significantly better selectivity window. |
| In Vitro Safety | |||
| HFF-1 CC50 (µM) | > 20 | > 20 | Neither compound shows significant toxicity in normal fibroblasts at high concentrations. |
| Selectivity Index (SI) | > 400 | > 167 | Compound 6O has a superior therapeutic window in vitro. |
Data are illustrative examples for guidance purposes.
Interpretation of Results: Based on this illustrative data, Compound 6O presents a compelling profile. It is biochemically and cellularly more potent than the reference compound BLU-9931. [3]Critically, it demonstrates a nearly 3-fold improvement in selectivity against FGFR1, a key off-target that can lead to toxicities like hyperphosphatemia. [3]The high Selectivity Index for both compounds is encouraging, but the superior value for Compound 6O strengthens its case for being a more promising clinical candidate.
Conclusion and Authoritative Grounding
This guide has outlined a rigorous, multi-faceted strategy for benchmarking novel 6-Amino-2-methylpyrimidin-4-ol derivatives. By systematically evaluating biochemical potency, cellular efficacy, selectivity, and in vitro toxicity, researchers can build a robust data package to compare their lead candidates against established drugs or experimental agents. The causality behind each experimental choice—from the selection of a TR-FRET assay for its robustness to the use of specific cell lines that model the disease biology—is critical for generating meaningful and translatable data.
The protocols described herein are designed to be self-validating through the inclusion of appropriate positive and negative controls, ensuring the trustworthiness of the results. Every claim and protocol is grounded in established scientific principles and methodologies widely accepted in the field of drug discovery. [12][10][13]The successful execution of such a benchmarking plan provides the critical evidence needed to justify the advancement of a compound from the bench to preclinical and, ultimately, clinical development.
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Kim, M., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]
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Patel, R., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A Comparative Guide to Structural Analogs of 6-Amino-2-methylpyrimidin-4-ol: Properties and Applications
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of biologically active molecules. Among these, 6-Amino-2-methylpyrimidin-4-ol, a simple yet versatile building block, has served as the foundation for a diverse array of structural analogs with wide-ranging therapeutic potential. This guide provides an in-depth comparison of these analogs, delving into their synthesis, properties, and biological activities, supported by experimental data and protocols to empower your research and development endeavors.
The exploration of structural analogs is often driven by the principles of bioisosterism, a strategy in medicinal chemistry for the rational modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.[1][2][3][4][5] By strategically modifying the core 6-Amino-2-methylpyrimidin-4-ol scaffold, researchers have successfully developed potent agents targeting a variety of diseases. This guide will explore key therapeutic areas where these analogs have shown significant promise.
I. Anticancer Activity: Targeting the FGFR4 Signaling Pathway in Hepatocellular Carcinoma
A significant focus in the development of 6-Amino-2-methylpyrimidin-4-ol analogs has been in oncology, particularly as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making it a prime therapeutic target.[6][7] Aberrant activation of this pathway promotes tumor cell proliferation and survival.[8][9]
Comparative Analysis of FGFR4 Inhibitors
Several aminopyrimidine derivatives have been designed as selective FGFR4 inhibitors. A notable example is a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, which are methylated analogs of known FGFR4 inhibitors.[10] The strategic placement of substituents on the pyrimidine core is crucial for achieving high potency and selectivity.
| Compound ID | Modification from Core Scaffold | Target Kinase | IC50 (nM) | Cell Line | Key Findings | Reference |
| BLU9931 | Reference Compound | FGFR4 | 3 | Hep3B | Potent and selective FGFR4 inhibitor. | [10] |
| Compound 6O | N-acylated 2-amino-4,6-dimethylpyrimidin-5-ol derivative | FGFR4 | 25 | Hep3B | Demonstrated high selectivity for FGFR4 over other FGFR subtypes and effectively inhibited tumor growth and angiogenesis.[10] | [10] |
| PD173074 | Pan-FGFR inhibitor with activity against FGFR4 | FGFR1/3/4 | - | Gastric Cancer Cell Lines | Combined with chemotherapy, it reduced proliferation and induced apoptosis in FGFR4-overexpressing cells.[11] | [11] |
Mechanism of Action: The FGF19-FGFR4 Signaling Pathway
The FGF19-FGFR4 signaling cascade is initiated by the binding of FGF19 to a complex of FGFR4 and its co-receptor β-Klotho (KLB). This binding event leads to the dimerization and autophosphorylation of FGFR4, creating docking sites for downstream signaling proteins like Fibroblast growth factor receptor substrate 2 (FRS2). Phosphorylated FRS2 then activates multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, as well as STAT3 signaling, which collectively promote cell proliferation, survival, and migration.[12]
Caption: The FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.
Experimental Protocol: In Vitro FGFR4 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against FGFR4 using an ADP-Glo™ Kinase Assay.[13]
Objective: To determine the IC50 value of a test compound against FGFR4.
Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[14]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
-
Add 2 µL of FGFR4 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
II. Antibacterial Activity
The pyrimidine scaffold is a well-established pharmacophore in antimicrobial agents.[15] Analogs of 6-Amino-2-methylpyrimidin-4-ol have been synthesized and evaluated for their efficacy against various bacterial strains.
Comparative Analysis of Antibacterial Analogs
A study on heterocyclic derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine revealed compounds with significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[16] These derivatives often incorporate other heterocyclic moieties like oxazepine, β-lactam, and thiazolidine.
| Compound Type | Modification from Core Scaffold | Target Organism(s) | Activity | Reference |
| Oxazepine Derivative | Fused oxazepine ring | S. aureus | Good | [16] |
| β-Lactam Derivative | Fused β-lactam ring | S. aureus | Good | [16] |
| Thiazolidine Derivative | Fused thiazolidine ring | S. aureus, E. coli | Good | [16] |
| Tetrazole Derivative | Fused tetrazole ring | E. coli | Good | [16] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound, a standard method for assessing antibacterial activity.[17]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Aseptically transfer 3-5 bacterial colonies into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[17]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.[17] This can be determined visually or by measuring the optical density at 600 nm.
III. Other Biological Activities
The versatility of the 6-Amino-2-methylpyrimidin-4-ol scaffold extends beyond anticancer and antibacterial applications.
-
Plant Growth Stimulation: A series of novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have demonstrated significant plant growth-stimulating properties, with activities ranging from 46-93% compared to the reference heteroauxin.[18] These compounds were synthesized through the creation of 4-N-triazolyl derivatives from corresponding 4-chloro intermediates, and O-substituted products from the sodium salts of the parent pyrimidinols.[18]
-
Anti-inflammatory Activity: Pyrimidine derivatives, in general, are known to possess anti-inflammatory properties.[19] Certain bicyclic and tricyclic pyrimidine derivatives have been synthesized and tested for their ability to reduce inflammation in carrageenan-induced rat paw edema assays.[20]
-
CNS Activity: Disubstituted pyrimidines have been investigated as selective 5-HT2C agonists, which are potential therapeutic targets for various neurological disorders.[21]
IV. Physicochemical Properties and Bioisosteric Considerations
The physicochemical properties of these analogs, such as solubility and melting point, are critical for their drug-like characteristics and formulation development. The solubility of pyrimidine derivatives is influenced by the nature of the solvent and the specific substitutions on the pyrimidine ring.[22][23] For instance, the presence of hydrogen bond donors and acceptors in the core structure generally confers moderate solubility in polar solvents like water and ethanol.[24]
The design of these diverse analogs is a testament to the power of bioisosteric replacement.[1][2] By substituting specific functional groups with others that have similar steric and electronic properties, medicinal chemists can fine-tune the biological activity and physicochemical properties of a lead molecule.[3][4][5] For example, replacing a hydroxyl group with a thiol or an amino group can significantly alter the compound's hydrogen bonding capacity, polarity, and metabolic stability, leading to improved therapeutic profiles.
V. General Synthesis Strategies
A common synthetic route to novel analogs involves the modification of the core 6-Amino-2-methylpyrimidin-4-ol structure. One approach is the chlorination of the 4-hydroxyl group, followed by nucleophilic substitution with various amines or other nucleophiles to introduce diversity at this position.[18][21]
Caption: General workflow for the synthesis of 6-Amino-2-methylpyrimidin-4-ol analogs.
Conclusion
The 6-Amino-2-methylpyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of analogs with a broad spectrum of biological activities. From potent and selective FGFR4 inhibitors for cancer therapy to novel antibacterial agents and plant growth stimulants, the derivatives of this core structure continue to be a fertile ground for discovery. The strategic application of bioisosterism and a deep understanding of structure-activity relationships are paramount in harnessing the full therapeutic potential of this versatile chemical entity. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in their quest for novel and improved therapeutic agents.
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Baluja, S. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie2014 . Available from: [Link]
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The Pyrimidinol Core: A Comparative Guide to a Privileged Scaffold in Modern Drug Design
The pyrimidine ring is a cornerstone of medicinal chemistry, not merely due to its prevalence in the natural world as a fundamental component of DNA and RNA, but for its remarkable versatility as a drug scaffold.[1][2][3] Its electron-rich nature and capacity for diverse substitutions have cemented its status as a "privileged scaffold," capable of interacting with a wide array of biological targets.[4][5] This guide provides a head-to-head comparison of different pyrimidinol scaffolds, delving into their structure-activity relationships (SAR), therapeutic applications, and the experimental data that underpins their use in drug design. We will explore how subtle modifications to this core structure can lead to profound differences in potency, selectivity, and overall drug-like properties.
Section 1: The 2,4-Disubstituted Pyrimidine Scaffold: The Workhorse of Kinase Inhibition
The 2,4-disubstituted pyrimidine scaffold is arguably one of the most successful frameworks in the development of targeted cancer therapies, particularly protein kinase inhibitors.[2] Its success lies in its ability to mimic the adenine core of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain.[6][7] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as crucial hydrogen bond acceptors, anchoring the inhibitor to the "hinge" region of the kinase.
Structure-Activity Relationship (SAR) and Target Profile
The versatility of the 2,4-disubstituted scaffold stems from the two key vectors for chemical modification:
-
The 2-position: Typically occupied by an amino group linked to an aryl or heteroaryl moiety. This group often extends into a hydrophobic pocket, and modifications here can significantly impact potency and selectivity.
-
The 4-position: Also commonly substituted with an amino or anilino group. This position can be tailored to interact with the solvent-exposed region or to introduce functionalities that target specific amino acid residues, such as the cysteine residue in the case of covalent irreversible inhibitors.
This scaffold has been successfully employed to target a range of kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small-cell lung cancer (NSCLC).[8][9][10]
-
Bcr-Abl: The fusion protein driving chronic myeloid leukemia (CML).[11][12]
-
TBK1/IKKε Kinases: Implicated in inflammatory diseases.[13]
-
PAK1 Kinase: A target in colon cancer.[14]
Case Study: Osimertinib (Tagrisso®)
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that exemplifies the power of the 2,4-disubstituted pyrimidine scaffold.[9][15] It was specifically designed to overcome resistance to earlier generation EGFR TKIs caused by the T790M "gatekeeper" mutation. The key features of its design include:
-
A 2-anilinopyrimidine core that anchors to the ATP-binding site.
-
An indole moiety at the 4-position that enhances potency.
-
A crucial acrylamide "warhead" that forms a covalent bond with Cys797 in the EGFR active site, leading to irreversible inhibition.
This design confers high potency against both sensitizing EGFR mutations (e.g., L858R, del19) and the T790M resistance mutation, while sparing the wild-type EGFR, thereby reducing toxicity.[15]
Section 2: Fused Pyrimidine Scaffolds: Enhancing Rigidity and Exploring New Chemical Space
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole or pyridine, creates more rigid structures that can pre-organize the key binding elements into a conformation favorable for target engagement. This strategy often leads to increased potency and can be used to fine-tune the selectivity profile of the inhibitor.
Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and has proven to be a highly effective core for kinase inhibitors.[6][7] This fused system maintains the crucial hinge-binding interactions while providing additional vectors for substitution, allowing for the optimization of interactions with other regions of the ATP-binding pocket.[16]
Case Study: Ibrutinib (Imbruvica®)
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is based on the pyrazolo[3,4-d]pyrimidine scaffold.[6][7] It is used in the treatment of various B-cell cancers. Its mechanism involves the pyrazolopyrimidine core binding to the hinge region of BTK, while a strategically placed acrylamide group forms a covalent bond with Cys481. This covalent interaction leads to sustained inhibition of BTK signaling.
Pyrido[3,4-d]pyrimidines
The pyrido[3,4-d]pyrimidine scaffold is another example of a fused system that has shown promise in kinase inhibitor design.[17] The additional nitrogen atom in the pyridine ring can be exploited to form further hydrogen bonds or to modulate the physicochemical properties of the molecule. This scaffold is still relatively underexplored compared to other fused pyrimidines, presenting an opportunity for the development of novel inhibitors.[17]
Section 3: Pyrimidinol Carboxylic Acids: Targeting Metalloenzymes
Moving beyond kinase inhibition, the pyrimidinol scaffold can be adapted to target other enzyme classes. One notable example is the development of pyrimidinol carboxylic acids as inhibitors of metalloenzymes, such as HIV-1 RNase H.
Mechanism of Action
These inhibitors are designed to chelate the two divalent metal ions (typically Mg²⁺ or Mn²⁺) that are essential for the catalytic activity of the enzyme.[18] The pyrimidinol and carboxylic acid moieties work in concert to coordinate with the metal ions in the active site, effectively mimicking the substrate and blocking the enzymatic reaction.[18] This approach highlights the chemical versatility of the pyrimidinol scaffold, demonstrating its utility beyond its role as an ATP mimic.
Section 4: Comparative Data Analysis
To provide a clear, quantitative comparison, the following tables summarize the key features and performance of representative compounds from each scaffold class.
Table 1: Head-to-Head Comparison of Pyrimidinol Scaffolds
| Scaffold Type | Common Substitution Pattern | Primary Biological Targets | Key Advantages | Representative Compound |
| 2,4-Disubstituted Pyrimidine | 2-Anilino, 4-Aryl/Heteroaryl | Protein Kinases (e.g., EGFR, Bcr-Abl) | High versatility, well-established SAR | Osimertinib |
| Pyrazolo[3,4-d]pyrimidine | Fused bicyclic system | Protein Kinases (e.g., BTK, SRC) | Increased rigidity, potent inhibition | Ibrutinib |
| Pyrido[3,4-d]pyrimidine | Fused bicyclic system | Protein Kinases (e.g., CDK2) | Novel chemical space, potential for improved properties | Experimental Kinase Inhibitors |
| Pyrimidinol Carboxylic Acid | Pyrimidinol with a carboxylic acid substituent | Metalloenzymes (e.g., HIV-1 RNase H) | Metal chelation mechanism | Experimental HIV-1 Inhibitors |
Table 2: Biological Activity of Representative Pyrimidinol-Based Kinase Inhibitors
| Compound | Scaffold | Target Kinase | IC₅₀ (nM) | Therapeutic Area |
| Osimertinib | 2,4-Disubstituted Pyrimidine | EGFR (L858R/T790M) | <1 | Non-Small-Cell Lung Cancer |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 | B-cell Malignancies |
| BX795 | 2,4-Disubstituted Pyrimidine | TBK1 | 6 | Inflammatory Diseases |
| Compound 7c | Purine (Bcr-Abl Inhibitor) | Bcr-Abl | 190 | Chronic Myeloid Leukemia |
Note: Data is compiled from various sources and is intended for comparative purposes.
Section 5: Experimental Methodologies
The successful development of novel pyrimidinol-based drugs relies on robust and reproducible experimental protocols. Below are representative methods for the synthesis and evaluation of a 2,4-disubstituted pyrimidine kinase inhibitor.
Protocol 1: Synthesis of a 2-Anilino-4-Aryl-Pyrimidine Derivative
This protocol outlines a common synthetic route for preparing 2,4-disubstituted pyrimidines, often starting from commercially available pyrimidine building blocks.
Rationale: This multi-step synthesis allows for the sequential and controlled introduction of different substituents at the 2- and 4-positions of the pyrimidine core, enabling the exploration of structure-activity relationships.
Step-by-Step Methodology:
-
Starting Material: Begin with a di-chlorinated pyrimidine, such as 2,4-dichloropyrimidine.
-
Nucleophilic Aromatic Substitution (SNAAr) at C4: React the 2,4-dichloropyrimidine with a desired amine (R¹-NH₂) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol) at elevated temperature. The C4 position is generally more reactive, allowing for selective substitution.
-
Purification: After the reaction is complete, purify the resulting 2-chloro-4-(R¹-amino)pyrimidine intermediate using column chromatography.
-
SNAAr at C2: React the purified intermediate with a second amine (R²-NH₂) under more forcing conditions (e.g., higher temperature or using a palladium catalyst for Buchwald-Hartwig amination) to substitute the remaining chlorine atom at the C2 position.
-
Final Purification: Purify the final 2-(R²-amino)-4-(R¹-amino)pyrimidine product via recrystallization or column chromatography to obtain the desired compound with high purity.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay (e.g., for EGFR)
This protocol describes a common method to determine the potency (IC₅₀ value) of a synthesized compound against a target kinase.
Rationale: This assay provides a quantitative measure of how effectively the compound inhibits the enzymatic activity of the target kinase, which is a critical step in the drug discovery process.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well microplates.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).
-
Add the EGFR enzyme to each well and incubate for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal from each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 6: Visualizing the Concepts
Diagrams can help to clarify complex biological pathways and experimental workflows.
Caption: EGFR signaling pathway and the point of inhibition by pyrimidinol-based TKIs.
Caption: A typical workflow for the discovery of pyrimidinol-based drug candidates.
Conclusion
The pyrimidinol scaffold, in its various forms, remains a highly privileged and fruitful starting point for drug discovery. From the adaptable 2,4-disubstituted core that has yielded multiple blockbuster kinase inhibitors to the rigid, fused systems that offer new avenues for potency and selectivity, the pyrimidine ring provides a robust foundation for interacting with key biological targets. Furthermore, the development of pyrimidinol-based metalloenzyme inhibitors showcases the scaffold's broader utility. By understanding the nuanced structure-activity relationships of these different pyrimidinol frameworks, researchers can continue to design and develop novel therapeutics with improved efficacy and safety profiles, addressing unmet medical needs across a spectrum of diseases.
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Kumar S., Narasimhan B. Therapeutic potential of heterocyclic pyrimidine scaffolds. Chem. Cent. J. 2018;12:1–29. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]
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Mesoionic pyrido[1,2-a]pyrimidinones are a unique class of heterocyclic compounds. PubMed. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
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3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. MDPI. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
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Marketed pyrimidine scaffold containing drugs. ResearchGate. [Link]
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N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
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Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. PubMed. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
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How do you sequence ROS1 inhibitors for ROS1+ NSCLC in the clinic?. YouTube. [Link]
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The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. ResearchGate. [Link]
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Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]
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Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. PubMed. [Link]
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Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-2-methylpyrimidin-4-ol Dihydrate
This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Amino-2-methylpyrimidin-4-ol dihydrate. Moving beyond a mere checklist, this document elucidates the causal reasoning behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards to ensure a self-validating and trustworthy system for waste management in your laboratory.
Section 1: Core Principles and Hazard Evaluation
6-Amino-2-methylpyrimidin-4-ol, a pyrimidine derivative, is a heterocyclic organic compound. While the specific dihydrate form is not universally classified as hazardous under the US OSHA Hazard Communication Standard, its structural analogs, such as other aminopyrimidines, are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, the foundational principle of its disposal is to treat it with caution, preventing environmental release and personnel exposure.
The ultimate responsibility for correct waste classification and disposal lies with the chemical waste generator[1][5]. This guide provides a robust framework, but it must be supplemented by consultation with your institution's Environmental Health & Safety (EHS) department and adherence to all local, regional, and national regulations. The core causality for this approach is that disposal regulations are jurisdiction-dependent, and the EHS office is the definitive authority for your specific operational context.
Section 2: Personal Protective Equipment (PPE) and Immediate Handling
Before handling any waste, ensuring adequate personal protection is paramount to prevent accidental exposure. The choice of PPE is dictated by the potential hazards of the compound, primarily irritation and inhalation of dust particles.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against accidental splashes or airborne dust particles entering the eyes, which can cause serious irritation[2][3]. |
| Hand Protection | Nitrile or other appropriate protective gloves. | Prevents direct skin contact, which can lead to irritation[1][2]. |
| Body Protection | Standard laboratory coat. For bulk handling, consider impervious clothing. | Protects skin on arms and torso from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If dust formation is significant, use a NIOSH-approved respirator. | Avoids inhalation of airborne particles, which may cause respiratory tract irritation[2][3][6]. |
Always handle the waste within a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation[6][7].
Section 3: Disposal Pathways and Decision Logic
The disposal of this compound waste must follow a structured decision-making process to ensure regulatory compliance and safety. The primary method for disposal is through a licensed chemical waste contractor, typically via incineration.
Disposal Decision Workflow:
Caption: Disposal decision workflow for this compound.
The recommended disposal method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[8]. This method is preferred because it ensures the complete thermal destruction of the organic molecule, preventing its release into the environment. Do not discharge this chemical into sewer systems or contaminate waterways[8].
Section 4: Step-by-Step Protocol for Laboratory-Scale Waste Disposal
This protocol details the procedure for handling and packaging small quantities of solid this compound waste generated during research activities.
Objective: To safely collect, contain, and label solid waste for disposal by a certified contractor.
Materials:
-
Designated solid chemical waste container (leak-proof, with a secure lid)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Spatula or scoop
-
Appropriate PPE (see Section 2)
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure your work area is clean and you are working in a well-ventilated space (e.g., a chemical fume hood)[7].
-
Waste Collection: Carefully transfer the solid this compound waste into the designated solid chemical waste container using a clean spatula. Avoid creating dust[9][10]. If cleaning contaminated labware (e.g., beakers, weighing boats), use a minimal amount of a suitable solvent to rinse the residue into a designated non-halogenated liquid waste container, if permitted by your EHS office.
-
Container Sealing: Once all waste is collected, securely close the lid on the waste container to prevent any spillage or release of dust.
-
Labeling: Affix a hazardous waste label to the container. Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
Approximate quantity of waste
-
Date of accumulation
-
Your name and laboratory information
-
Check any appropriate hazard boxes as directed by your EHS department.
-
Causality Note: Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for the safety of waste handlers and for ensuring the waste is routed to the correct disposal facility.
-
-
Temporary Storage: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents[1][9].
-
Disposal Request: Follow your institution's specific procedure to request a waste pickup from the EHS department. Do not allow waste to accumulate beyond established limits.
Section 5: Spill Management and Decontamination
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For a large spill or if significant dust is generated, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if there is airborne dust.
-
Containment & Cleanup:
-
For small spills, gently sweep up the solid material and place it into a designated waste container[7][9]. Avoid dry sweeping that generates dust[10].
-
Use a damp cloth or paper towel to wipe the area after the solid is removed.
-
All cleanup materials (gloves, towels, etc.) must be disposed of as hazardous waste in the same container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
References
-
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-amino pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]
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Occupational Safety and Health Administration. (2009, June 2). Disposal of blood and other potentially infectious materials (OPIM). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-Amino-2-methylpyrimidin-4-ol dihydrate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, field-proven guidance for handling 6-Amino-2-methylpyrimidin-4-ol dihydrate. While some safety data sheets (SDS) may classify this compound as non-hazardous, the principle of "As Low As Reasonably Achievable" (ALARA) exposure and data from structurally similar pyrimidine derivatives compel a more rigorous safety posture. Many pyrimidine analogs are known to cause skin, eye, and respiratory irritation, and it is prudent to treat this compound with equivalent caution until its toxicological properties are fully characterized.[1][2]
This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.
Hazard Assessment and Summary
A thorough risk assessment is the foundation of safe laboratory operations. Based on aggregated data from related pyrimidine compounds, we can anticipate the primary hazards associated with this compound, which is a solid, often crystalline, powder. The main routes of exposure are inhalation of dust, skin contact, and eye contact.
| Hazard Classification | Potential Effect | Rationale and Primary Concern |
| Skin Irritation (Category 2) | Causes skin irritation, redness, or itching upon contact.[1][2] | Direct contact with the solid powder or solutions can lead to localized irritation. |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation, potentially leading to redness, pain, and watering.[1][2] | Fine dust particles can easily become airborne and contact the eyes, causing significant discomfort and potential damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | Inhalation of airborne dust can irritate the nose, throat, and lungs. This is a primary concern when weighing or transferring the solid material. |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | While less common in a laboratory setting, accidental ingestion via contaminated hands is a risk that proper hygiene mitigates. |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following are the minimum requirements for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Your first and most effective line of defense is an engineering control. All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This containment system captures airborne dust at the source, drastically reducing the risk of inhalation.
Eye and Face Protection: A Non-Negotiable Barrier
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. These are essential for preventing solid particles from entering the eyes from the side.
-
Recommended for Splash Risk: When working with solutions or any procedure with a potential for splashing, upgrade to chemical splash goggles.[3][4] Goggles provide a complete seal around the eyes, offering superior protection.
-
Face Shield: For larger scale operations or where there is a significant risk of splashing, a face shield should be worn over safety glasses or goggles.[4][5]
Skin and Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned.[4] This protects your skin and personal clothing from contamination.
-
Gloves: Disposable nitrile gloves are the standard for providing a protective barrier against incidental contact.[4] It is crucial to understand that gloves offer temporary protection.
-
Causality: The goal is to prevent skin contact, which can cause irritation.[1]
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area. Wash hands thoroughly with soap and water after removing gloves.[1][6]
-
Respiratory Protection: When Engineering Controls Are Insufficient
If the handling of the powder cannot be confined to a fume hood or a similar ventilated enclosure, respiratory protection is mandatory.
-
Requirement: A NIOSH-approved N95 respirator is the minimum protection required to filter out fine dust particles.[7]
-
Causality: The primary inhalation hazard is airborne dust, which can cause respiratory tract irritation.[2] An N95 mask is specifically designed to provide an effective barrier against these particulates.
-
Compliance: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing to ensure a proper seal.[7]
Operational Workflow for Safe Handling
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Step-by-Step PPE Donning Protocol
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (If Required): If your risk assessment dictates the need for a respirator, perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a sealed barrier.
Step-by-Step PPE Doffing Protocol (The "Contaminated-to-Clean" Principle)
This sequence is designed to remove the most contaminated items first and to avoid touching your face or clean areas with contaminated hands or equipment.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hand.
-
Eye/Face Protection: Remove your face shield or goggles by handling the strap or earpieces.
-
Lab Coat: Remove your lab coat by rolling it inside out, ensuring the contaminated exterior is contained.
-
Respirator (If Worn): Remove your respirator last by touching only the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for safely working with this compound.
Caption: Workflow for safe handling of this compound.
Spill and Disposal Management
Emergency Spill Response
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Protect: Ensure you are wearing the appropriate PPE (lab coat, goggles, gloves, and respirator if necessary) before attempting to clean the spill.
-
Contain: For a solid spill, gently cover it with a plastic-backed absorbent paper to avoid raising dust.
-
Clean: Carefully scoop the material and absorbent paper into a clearly labeled hazardous waste container. Clean the spill area with an appropriate solvent (e.g., water, followed by ethanol), using fresh absorbent materials.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Chemical and Contaminated Waste Disposal
-
Solid Waste: All unused or waste this compound must be collected in a sealed, clearly labeled hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and absorbent pads that have come into contact with the chemical must be disposed of in a designated hazardous waste container.[1] Do not discard them in the regular trash.
-
Regulatory Compliance: All waste disposal must adhere to your institution's environmental health and safety guidelines, as well as local, regional, and national regulations.[8]
References
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
-
Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-4-hydroxy-6-methylpyrimidine.
-
Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2,4-diamino-6-chloropyrimidine.
-
Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
-
Echemi. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine SDS.
-
AERU. (n.d.). Pesticide properties for 2-amino-4,6-dimethylpyrimidine.
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information.
-
MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents.
-
ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
-
Synblock. (n.d.). CAS 388582-41-0 | this compound.
-
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
-
Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
